molecular formula C9H9FO2 B1318724 2-Fluoro-5-methylphenylacetic acid CAS No. 203314-27-6

2-Fluoro-5-methylphenylacetic acid

Cat. No.: B1318724
CAS No.: 203314-27-6
M. Wt: 168.16 g/mol
InChI Key: CQFSSMCJXPLZAT-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSSMCJXPLZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590638
Record name (2-Fluoro-5-methylphenyl)acetic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203314-27-6
Record name (2-Fluoro-5-methylphenyl)acetic acid
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Record name 2-(2-fluoro-5-methylphenyl)acetic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-methylphenylacetic Acid (CAS No. 203314-27-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-5-methylphenylacetic acid, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a comprehensive synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its applications in the synthesis of pharmacologically active molecules. Safety protocols for handling this compound are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

This compound, with the Chemical Abstracts Service (CAS) number 203314-27-6 , is a substituted phenylacetic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3][4][5][6] The strategic incorporation of a fluorine atom and a methyl group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in drug design.

Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of fluorine can block metabolic pathways, thereby increasing the half-life of a drug, and can also lead to stronger interactions with biological targets through the formation of favorable electrostatic interactions. Phenylacetic acid and its derivatives are themselves important structural motifs found in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[7] The combination of these features makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 203314-27-6[1][2][3][4][5][6]
Molecular Formula C₉H₉FO₂[1][4]
Molecular Weight 168.17 g/mol [5]
Appearance White to off-white crystalline solid[4]
Purity Typically ≥98%
Boiling Point (Predicted) 275.5 ± 25.0 °C[4]
pKa (Predicted) 4.02 ± 0.10[4]
Density (Predicted) 1.224 ± 0.06 g/cm³[4]

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to phenylacetic acid derivatives exist, a common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, illustrating the key chemical transformations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis A 2-Fluoro-5-methylaniline B 2-Bromo-1-fluoro-4-methylbenzene A->B Sandmeyer Reaction C 2-Bromo-1-fluoro-4-methylbenzene D 2-Fluoro-5-methylbenzonitrile C->D Nucleophilic Substitution (e.g., CuCN) E 2-Fluoro-5-methylbenzonitrile F This compound E->F Acid or Base Hydrolysis

Caption: A representative three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Sandmeyer Reaction - Synthesis of 2-Bromo-1-fluoro-4-methylbenzene

The synthesis commences with the diazotization of 2-fluoro-5-methylaniline, followed by a Sandmeyer reaction to introduce a bromine atom.

  • Diazotization: Dissolve 2-fluoro-5-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence will be observed.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-1-fluoro-4-methylbenzene.

Step 2: Cyanation - Synthesis of 2-Fluoro-5-methylbenzonitrile

The bromo-substituted intermediate is then converted to the corresponding nitrile.

  • Combine 2-bromo-1-fluoro-4-methylbenzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The crude 2-fluoro-5-methylbenzonitrile can be purified by crystallization or column chromatography.

Step 3: Hydrolysis - Synthesis of this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

  • Acid Hydrolysis: Reflux 2-fluoro-5-methylbenzonitrile (1.0 eq) in a concentrated aqueous acid solution (e.g., 50% sulfuric acid) for several hours.

  • Alternatively, Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Monitor the reaction until completion (TLC or LC-MS).

  • If base hydrolysis was used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.3 ppm, a singlet for the methylene protons (CH₂) of the acetic acid moiety around 3.7 ppm, and a complex multiplet pattern for the three aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the nine carbon atoms, including the methyl carbon, the methylene carbon, the four aromatic carbons (with C-F coupling), the aromatic carbon attached to the fluorine (a doublet with a large coupling constant), and the carboxylic acid carbon.

  • IR (Infrared) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of 168.17.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for a variety of chemical transformations, most notably amide bond formation.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features can be found in molecules targeting a range of therapeutic areas. For instance, it can be a precursor for the synthesis of novel anti-inflammatory agents, enzyme inhibitors, and receptor modulators. The fluorinated phenylacetic acid moiety can be incorporated into larger molecules to enhance their pharmacological properties.

Use in the Synthesis of Bioactive Compounds

An example of its application is in the synthesis of novel NK1 receptor antagonists. The 2-(S)-(4-fluoro-2-methylphenyl)piperazine moiety, which can be derived from this compound, has been identified as a key component in potent and selective NK1 receptor antagonists.[8] These compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated phenyl ring and a reactive carboxylic acid functional group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safety considerations to aid researchers and drug development professionals in its effective and safe utilization.

References

  • Win-Win Chemical. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 849359, 2-(2-Fluoro-5-nitrophenyl)acetic acid.
  • Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., ... & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882.
  • Allfluoro pharmaceutical co .ltd. This compound, 203314-27-6.
  • Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Pentassuglia, G., ... & Guercio, G. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238–3247.

Sources

A Technical Guide to the Physical Properties of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methylphenylacetic acid (CAS No. 203314-27-6), a key building block in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data with theoretical predictions to offer a robust profile of the compound. We delve into the causality behind its physicochemical characteristics, present standardized protocols for their determination, and outline the expected spectroscopic signatures. This guide is structured to provide both quick reference data and in-depth scientific context, ensuring a thorough understanding for its application in a laboratory setting.

Introduction: Compound Identity and Significance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a phenyl ring functionalized with fluorine, a methyl group, and an acetic acid moiety, makes it a versatile intermediate in organic synthesis. The presence of the fluorine atom is particularly significant in medicinal chemistry, as fluorine substitution can modulate metabolic stability, binding affinity, and lipophilicity of drug candidates. Understanding the fundamental physical properties of this compound is a critical first step in its handling, formulation, and application in the synthesis of more complex active pharmaceutical ingredients (APIs).

Key Compound Identifiers:

  • Chemical Name: 2-(2-Fluoro-5-methylphenyl)acetic acid

  • CAS Number: 203314-27-6[1][2][3][4]

  • Molecular Formula: C₉H₉FO₂[1][2]

  • Molecular Weight: 168.17 g/mol [1][5]

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. This data is essential for predicting the compound's behavior in various chemical and physical processes, from reaction kinetics to formulation stability.

PropertyValueData TypeSource
Physical Form White Crystalline SolidExperimental[1][6][7]
Melting Point 89-93 °CExperimental[1]
Boiling Point 275.5 ± 25.0 °CPredicted[7]
Density 1.224 ± 0.06 g/cm³Predicted[7]
pKa 4.02 ± 0.10Predicted[6][7]

In-Depth Analysis of Physical Properties

Crystalline State and Melting Point

This compound exists as a crystalline solid at ambient temperature.[1][6][7] The melting point range of 89-93 °C is a key indicator of its purity and lattice energy.[1] A sharp melting range within this window suggests a high degree of purity. The carboxylic acid group facilitates strong intermolecular hydrogen bonding, forming dimers in the solid state, which contributes to a relatively high melting point compared to non-acidic analogues. The presence of the fluoro and methyl groups on the phenyl ring influences crystal packing and, consequently, the energy required to transition from a solid to a liquid state.

Thermal Stability and Boiling Point

The predicted boiling point of 275.5 °C suggests that the compound possesses moderate thermal stability.[7] However, for carboxylic acids, it is common for decomposition to occur at or near the boiling point, especially at atmospheric pressure. Therefore, purification by distillation should be conducted under reduced pressure to lower the boiling temperature and prevent thermal degradation.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation possibilities. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. The predicted pKa of approximately 4.02 indicates it is a weak acid.[6][7]

  • In acidic media (pH < pKa): The compound will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and is expected to have higher solubility in organic solvents like ethyl acetate, acetone, and dichloromethane, but lower solubility in aqueous media.

  • In basic media (pH > pKa): The compound will deprotonate to form its carboxylate salt (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher solubility in aqueous solutions, such as phosphate or bicarbonate buffers.

This pH-dependent solubility is a cornerstone for designing extraction, purification, and formulation strategies. For instance, it can be selectively extracted from an organic solvent into an aqueous basic solution and then precipitated out by acidification.

Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, self-validating methodologies.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the characterization of a new chemical entity like this compound.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Advanced Characterization Identity Confirm Structure (NMR, MS) Purity Assess Purity (HPLC, LC-MS) Identity->Purity MeltingPoint Melting Point (USP <741>, DSC) Purity->MeltingPoint Solubility pH-Solubility Profile (WHO BCS Protocol) MeltingPoint->Solubility pKa_det pKa Determination (Potentiometric Titration) Solubility->pKa_det LogP Lipophilicity (LogP) (Shake-Flask Method) pKa_det->LogP Stability Forced Degradation (pH, Light, Temp) LogP->Stability caption Fig. 1: Experimental workflow for characterization.

Fig. 1: Experimental workflow for characterization.
Protocol: Melting Point Determination (USP <741> Class Ia)

This protocol describes the determination of the melting range using the capillary method, which is a standard and authoritative procedure.[8][9][10]

Causality: This method relies on the precise measurement of the temperatures at which the phase transition from solid to liquid begins and ends. The rate of heating is strictly controlled to ensure thermal equilibrium between the sample and the heating block, providing an accurate and reproducible melting range.

Methodology:

  • Sample Preparation: Finely powder the dry this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[8]

  • Apparatus Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

  • Heating Ramp: Heat the block rapidly to a temperature approximately 5-10 °C below the expected start of melting (e.g., to ~80 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Record T₁: Record the temperature (T₁) at which the first sign of liquid is observed (the substance collapses against the capillary wall).[10]

  • Record T₂: Record the temperature (T₂) at which the sample is completely liquid.

  • Report: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow.

Protocol: Aqueous Solubility Determination (WHO BCS Guidelines)

This protocol outlines the equilibrium shake-flask method to determine the pH-dependent solubility, crucial for biopharmaceutical classification.[11][12][13]

Causality: This method ensures that true thermodynamic equilibrium solubility is measured by allowing sufficient time for the solid drug to dissolve and saturate the solution at a constant temperature. Using different pH buffers mimics the physiological conditions of the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in sealed vials. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Report: Report the solubility at each pH in mg/mL. The lowest measured value across the pH range determines the BCS solubility class.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.

    • Aromatic Protons (-ArH): Three protons on the phenyl ring will appear in the aromatic region (approx. 6.9-7.3 ppm). Due to the substitution pattern, they will show complex splitting patterns (couplings to each other and to the fluorine atom).

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group is expected around 3.6-3.8 ppm.

    • Methyl Protons (-CH₃): A singlet for the three methyl protons will appear upfield, around 2.3-2.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): Expected in the range of 175-180 ppm.

    • Aromatic Carbons (-ArC-): Six distinct signals are expected. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

    • Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

    • Methyl Carbon (-CH₃): Expected around 20-22 ppm.

Molecular Structure and Predicted ¹H NMR Signals

G cluster_mol This compound cluster_signals Predicted ¹H NMR Signals mol Structure A A: -COOH ~11 ppm (s, broad) B B: Ar-H ~6.9-7.3 ppm (m) C C: -CH₂- ~3.7 ppm (s) D D: -CH₃ ~2.3 ppm (s) caption Fig. 2: Correlation of structure with predicted signals.

Fig. 2: Correlation of structure with predicted signals.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches will be just below 3000 cm⁻¹.[14]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹.[14]

  • C-F Stretch: A strong band in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule is expected at m/z = 168.

  • Key Fragments: A prominent fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 123.[15] Another common fragmentation is the cleavage of the C-C bond next to the ring, which would generate a tropylium-like ion, with its specific m/z depending on the substituents.

Safety, Handling, and Storage

  • Hazard Identification: This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place to ensure long-term stability.[1]

Conclusion

This guide has detailed the essential physical properties of this compound, providing both established experimental data and reliable theoretical predictions. By understanding its melting point, solubility, thermal stability, and spectroscopic characteristics, researchers can handle, utilize, and formulate this compound with a higher degree of scientific rigor and safety. The provided standardized protocols for melting point and solubility serve as a foundation for achieving accurate and reproducible characterization in a research and development setting.

References

  • SRS. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube.
  • Scrivens, M., et al. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv.
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Pauletti, G. M., et al. (2022). Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. Journal of Pharmaceutical Sciences, 111(1), 113-120.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments....
  • Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic.
  • Chegg. (2021). Solved Please interpret this IR spectrum of phenylacetic.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • mzCloud. (2016). Phenylacetic acid.
  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167.
  • PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • MDPI. (2020). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 25(21), 5081.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NMRDB.org. (n.d.). Predict all NMR spectra.
  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive.
  • Win-Win Chemical. (n.d.). 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid.
  • chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube.
  • NIST. (n.d.). Acetic acid, phenyl ester.
  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound, 203314-27-6.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • SpectraBase. (n.d.). N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts.

Sources

2-Fluoro-5-methylphenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methylphenylacetic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, analytical characterization, and applications. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1] The introduction of a fluorine atom into the phenyl ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a member of this important class of compounds, serving as a valuable precursor in the development of novel therapeutic agents. Its structural isomers, such as 3-Fluoro-5-methylphenylacetic acid and 5-Fluoro-2-methylphenylacetic acid, also have distinct chemical characteristics and applications.[2][3]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development.

Molecular Formula and Weight

The molecular formula for this compound is C9H9FO2.[4][5][6][7] Based on this, the molecular weight is calculated as follows:

  • Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

  • Hydrogen (H): 9 atoms × 1.008 amu = 9.072 amu

  • Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 168.167 amu

This is often rounded to 168.17 g/mol in commercial and research contexts.[4][7][8]

Key Properties Summary

The essential properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 203314-27-6[4][5]
Molecular Formula C9H9FO2[4][5][6][7]
Molecular Weight 168.17 g/mol [4][7][8]
Physical Form Solid[4]
Melting Point 89-93°C[4]
Purity (Typical) ≥98%[4]

Synthesis Strategies for this compound

While specific, detailed synthesis routes for this compound are proprietary, a plausible and logical pathway can be extrapolated from established organic chemistry principles and published methods for analogous compounds, such as 2,4,5-trifluorophenylacetic acid.[9] A common approach involves the conversion of a suitable substituted toluene derivative.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start 2-Fluoro-5-methyltoluene Step1 Halogenation (e.g., NBS) Start->Step1 Intermediate1 1-(Bromomethyl)-2-fluoro-5-methylbenzene Step1->Intermediate1 Step2 Cyanation (e.g., NaCN) Intermediate1->Step2 Intermediate2 2-(2-Fluoro-5-methylphenyl)acetonitrile Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 End This compound Step3->End

Caption: A potential synthetic pathway for this compound.

Experimental Protocol Insights
  • Benzylic Bromination: The synthesis would likely commence with the free-radical bromination of 2-fluoro-5-methyltoluene using a reagent like N-bromosuccinimide (NBS) and a radical initiator. The causality here is the selective halogenation at the benzylic position due to the stability of the resulting benzyl radical.

  • Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for nucleophilic substitution with a cyanide source, such as sodium cyanide, to form the corresponding nitrile. This step is crucial for introducing the second carbon atom of the acetic acid moiety.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by an acidic workup. This is a standard and reliable transformation in organic synthesis.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Illustrative HPLC-MS Analytical Workflow

The following diagram outlines a typical workflow for the analysis of this compound.

Analytical_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Reverse-Phase C18 Column Isocratic or Gradient Elution Injection->Separation Detection1 UV Detection (e.g., 264 nm) Separation->Detection1 Detection2 Mass Spectrometry (MS) (Negative Ion Mode) Separation->Detection2 Data Data Analysis (Purity & Mass Confirmation) Detection1->Data Detection2->Data

Caption: A typical HPLC-MS workflow for the analysis of this compound.

Exemplary HPLC Protocol

Based on methods for similar fluorophenylacetic acid isomers, a robust analytical protocol can be designed.[10]

  • Column: A reverse-phase column, such as a Primesep SB, 4.6 x 250 mm, 5 µm, is a suitable choice.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like formic acid (0.1-0.2%) is effective for achieving good peak shape and retention. A typical starting point could be a 40:60 MeCN:Water ratio.[10]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[10]

  • Detection: UV detection at a wavelength around 264 nm is appropriate for the phenyl ring chromophore.[10] For mass spectrometry, electrospray ionization (ESI) in negative ion mode would be ideal to detect the deprotonated molecule [M-H]⁻.

  • Self-Validation: The protocol's trustworthiness is established by running a blank to ensure no system contamination, a known standard to confirm retention time and detector response, and the sample itself. The combination of retention time matching and mass-to-charge ratio confirmation provides a high degree of confidence in the analyte's identity and purity.

Applications in Research and Drug Development

Phenylacetic acid derivatives are integral to the pharmaceutical industry.[1] They serve as scaffolds for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. The this compound moiety can be incorporated into lead compounds to enhance their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For small molecule drug development, quantitative analysis is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The fluorine atom can block metabolic oxidation at the 2-position of the ring, a common strategy in medicinal chemistry to increase a drug's half-life. The methyl group provides an additional point for structural modification or can influence receptor binding.

Conclusion

This compound, with a molecular weight of 168.17 g/mol , is a valuable chemical entity for scientific research, particularly in the realm of drug discovery and development. Its synthesis, while requiring careful execution, follows established chemical principles. Robust analytical methods, such as HPLC-MS, are essential for ensuring its quality and are readily adaptable from existing protocols for similar compounds. The strategic incorporation of fluorine and methyl groups on the phenylacetic acid scaffold makes it an attractive starting material for the synthesis of new chemical entities with potentially enhanced therapeutic properties.

References

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737589, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.
  • Win-Win Chemical. (n.d.). 2-(2-fluoro-5-methylphenyl)acetic acid.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • Fisher Scientific. (n.d.). 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
  • Szlosek-Pina, N., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
  • Lovelace Biomedical. (2023). Novel bioanalytical approaches to drug development – 5-AZA a case study to be presented at the 67th ASMS Conference in Atlanta.

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An In-depth Technical Guide to 2-Fluoro-5-methylphenylacetic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-methylphenylacetic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to critically evaluate and apply this information in their work.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 203314-27-6) is a derivative of phenylacetic acid, a compound with known biological activity.[1] The introduction of a fluorine atom and a methyl group onto the phenyl ring significantly modifies its electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics are of paramount importance in the design of novel therapeutic agents.

The molecular structure consists of a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and an acetic acid moiety at the 1-position.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 203314-27-6
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance White to off-white solid
Melting Point 89-93 °C
Purity ≥98%
Storage Store long-term in a cool, dry place

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the Willgerodt-Kindler reaction, which is a powerful tool for converting aryl alkyl ketones into the corresponding amides, followed by hydrolysis to the carboxylic acid.[2][3][4][5] This approach is particularly advantageous due to the commercial availability of the starting material, 2-fluoro-5-methylacetophenone.

Proposed Synthesis via Willgerodt-Kindler Reaction

This protocol is a self-validating system, as the progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and the final product identity and purity confirmed by NMR, MS, and HPLC.

Step 1: Thioamide Formation via Willgerodt-Kindler Reaction

The initial step involves the reaction of 2-fluoro-5-methylacetophenone with sulfur and a secondary amine, typically morpholine, to form the corresponding thioamide.[3][4][5] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal methyl group.

  • Reactants: 2-Fluoro-5-methylacetophenone, Sulfur, Morpholine

  • Solvent: Pyridine or a high-boiling solvent

  • Procedure:

    • Combine 2-fluoro-5-methylacetophenone, sulfur, and morpholine in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

    • The crude thioamide can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The purified thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Acid-catalyzed hydrolysis is often preferred for its straightforward workup.

  • Reactant: 2-(2-Fluoro-5-methylphenyl)thioacetomorpholide

  • Reagent: Aqueous sulfuric acid or hydrochloric acid

  • Procedure:

    • Dissolve the thioamide in a suitable solvent (e.g., ethanol) and add an aqueous solution of a strong acid (e.g., 50% H₂SO₄).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis cluster_product Final Product 2-Fluoro-5-methylacetophenone 2-Fluoro-5-methylacetophenone React with Sulfur and Morpholine React with Sulfur and Morpholine 2-Fluoro-5-methylacetophenone->React with Sulfur and Morpholine Thioamide Intermediate Thioamide Intermediate React with Sulfur and Morpholine->Thioamide Intermediate Acid Hydrolysis Acid Hydrolysis Thioamide Intermediate->Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

Phenylacetic acid derivatives are prevalent scaffolds in medicinal chemistry.[6] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel drug candidates.

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Intermediate

Research into fluorinated phenylpropanoic acid derivatives has shown promise in the development of safer NSAIDs.[7][8][9] The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved potency and a better safety profile, particularly with respect to gastric side effects.[7][8][9] While direct studies on this compound as an NSAID are not extensively published, its structural similarity to compounds with demonstrated anti-inflammatory activity suggests its potential as a key intermediate for the synthesis of new NSAID candidates.

Intermediate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that binds the neuropeptide Substance P.[10][11] Antagonists of the NK1 receptor have been successfully developed for the treatment of chemotherapy-induced nausea and vomiting (CINV) and are being investigated for other indications such as depression and anxiety.[10][11][12][13][14] The development of potent and selective NK1 receptor antagonists is an active area of research. While this compound itself is not an NK1 antagonist, its structural motifs are found in known antagonists, suggesting its utility as a synthetic precursor.

Biological_Applications cluster_nsaid NSAID Development cluster_nk1 NK1 Receptor Antagonist Synthesis This compound This compound Synthesis of Novel NSAIDs Synthesis of Novel NSAIDs This compound->Synthesis of Novel NSAIDs Precursor for NK1 Antagonists Precursor for NK1 Antagonists This compound->Precursor for NK1 Antagonists Reduced Gastric Ulceration Reduced Gastric Ulceration Synthesis of Novel NSAIDs->Reduced Gastric Ulceration Treatment of CINV Treatment of CINV Precursor for NK1 Antagonists->Treatment of CINV Potential for CNS Disorders Potential for CNS Disorders Precursor for NK1 Antagonists->Potential for CNS Disorders

Caption: Potential applications of this compound in drug development.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and quality of this compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC)

A reliable reversed-phase HPLC method can be developed for the analysis of fluorinated aromatic carboxylic acids.[15] This method allows for the determination of purity and the quantification of the compound in various matrices.

Table 2: Exemplar HPLC Method Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation of aromatic compounds.
Mobile Phase Acetonitrile and water with a formic or acetic acid modifierThe organic modifier allows for elution from the C18 column, while the acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Detection UV at 264 nmAromatic compounds exhibit strong UV absorbance, allowing for sensitive detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical runs.

This method is compatible with mass spectrometry (LC-MS), which can provide further structural confirmation and identification of impurities.[16]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine and methyl substituents.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of a fluorine atom is not readily apparent from the isotopic pattern in the same way as chlorine or bromine.[17][18]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Use in a well-ventilated area.[19] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[19][20]

Conclusion

This compound is a versatile building block with significant potential for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and neurokinin-1 receptor antagonist research. Its synthesis is achievable through established organic chemistry reactions, and its purity can be rigorously assessed using standard analytical techniques. As with any chemical compound, proper safety protocols must be followed during its handling and use. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing drug discovery and development efforts.

References

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (n.d.).
  • 2-Chloro-4-fluoro-5-methylphenylacetic acid Safety D
  • 5-Fluoro-2-methylphenylacetic acid Safety Data Sheet. Apollo Scientific. (2023, July 7).
  • Phenylacetic acid. (n.d.). In Wikipedia.
  • SAFETY DATA SHEET. Fisher Scientific. (2024, March 31).
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Willgerodt rearrangement. (n.d.). In Wikipedia.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011).
  • Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. (2012). Journal of Medicinal Chemistry.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook. (n.d.).
  • Willgerodt‐Kindler Reac1on. MSU chemistry. (2009, January 30).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
  • Process for preparation of 2-phenyl acetic acid derivatives. (2003).
  • 13C NMR spectrum Phenyl acetic acid (18).
  • Willgerodt-Kindler Reaction. SynArchive. (n.d.).
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. (n.d.).
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). Journal of Medicinal Chemistry.
  • 2-(2-fluoro-5-methylphenyl)acetic acid. Win-Win Chemical. (n.d.).
  • Phenylacetic Acid
  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implic
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • 203314-27-6(this compound) Product Description. ChemicalBook. (n.d.).
  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (n.d.).
  • This compound. Allfluoro pharmaceutical co .ltd. (n.d.).
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023, August 29).
  • Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid. (1972).
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • NK1 receptor antagonist. (n.d.). In Wikipedia.
  • 5-FLUORO-2-METHYLPHENYLACETIC ACID. ChemicalBook. (n.d.).
  • Synthesis and Pharmacological Evaluation of Antiinflamm
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). WO 2009/057133 A2.
  • This compound. Santa Cruz Biotechnology. (n.d.).
  • Preparation method of methylphenyl acetic acid. (2007). CN 1927801 A.
  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed.
  • Method for preparing 2-bromo-5-fluoroaniline. (2020). CN 112110824 A.
  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. (n.d.).
  • Benzeneacetic acid. National Institute of Standards and Technology. (n.d.).
  • Biological and Pharmacological Aspects of the NK1-Receptor. (2015). PubMed Central.
  • NK1 receptor antagonist – Knowledge and References. Taylor & Francis. (n.d.).
  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.
  • Mass Spectrometry of Some Common Functional Groups. OpenStax. (2023, September 20)., September 20).

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An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Fluoro-5-methylphenylacetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into three core synthetic strategies: the cyanidation of a benzyl halide intermediate, the carboxylation of a Grignard reagent, and the Willgerodt-Kindler rearrangement of an acetophenone derivative. Each pathway is critically examined, elucidating the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical considerations for each step. The guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic choices and their implications, thereby empowering the researcher to select and optimize the most suitable route for their specific needs.

Introduction: The Significance of this compound

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable substituent in drug design. This guide will explore the most practical and scientifically robust methods for the synthesis of this important building block.

Pathway 1: From Benzyl Cyanide Intermediate

This is arguably the most common and scalable approach to this compound. The strategy involves a three-step sequence starting from the readily available 4-fluorotoluene. The key transformations are:

  • Chloromethylation of 4-fluorotoluene to yield 2-fluoro-5-methylbenzyl chloride.

  • Cyanation of the resulting benzyl chloride to form 2-fluoro-5-methylbenzyl cyanide.

  • Hydrolysis of the nitrile to the desired carboxylic acid.

Causality Behind Experimental Choices

The choice of this pathway is often dictated by the availability and cost of the starting materials. 4-fluorotoluene is an inexpensive commodity chemical. The chloromethylation reaction, while requiring careful handling of reagents, is a well-established method for introducing a reactive chloromethyl group onto an aromatic ring. The subsequent cyanation is a classic SN2 reaction, providing a straightforward route to extend the carbon chain. Finally, the hydrolysis of the nitrile is a robust and high-yielding transformation.

Experimental Workflow: Benzyl Cyanide Pathway

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 4-Fluorotoluene B 2-Fluoro-5-methylbenzyl chloride A->B Paraformaldehyde, HCl, ZnCl₂ C 2-Fluoro-5-methylbenzyl cyanide B->C NaCN, DMSO D This compound C->D H₂SO₄, H₂O, Heat

Caption: Synthesis of this compound via the benzyl cyanide pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylbenzyl chloride

The chloromethylation of aromatic compounds is a powerful tool for introducing a reactive handle.[1] In a well-ventilated fume hood, a mixture of 4-fluorotoluene, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride is treated with hydrogen chloride gas.[2][3] The reaction is typically carried out in a non-polar solvent like dichloromethane or in the absence of a solvent.

  • Protocol:

    • To a stirred solution of 4-fluorotoluene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, add anhydrous zinc chloride (0.2 eq).

    • Bubble hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature at 60-70 °C for 4-6 hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Step 2: Synthesis of 2-Fluoro-5-methylbenzyl cyanide

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction.[4] Sodium cyanide is a common and effective cyanating agent.[5] The use of a polar aprotic solvent like DMSO facilitates the SN2 reaction.

  • Protocol:

    • In a round-bottom flask, dissolve 2-fluoro-5-methylbenzyl chloride (1.0 eq) in DMSO.

    • Add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 2-fluoro-5-methylbenzyl cyanide, which can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Hydrolysis of 2-Fluoro-5-methylbenzyl cyanide

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid.[6]

  • Protocol (Acidic Hydrolysis):

    • To a round-bottom flask containing 2-fluoro-5-methylbenzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.

Step Starting Material Product Typical Yield Key Reagents
14-Fluorotoluene2-Fluoro-5-methylbenzyl chloride70-80%Paraformaldehyde, HCl, ZnCl₂
22-Fluoro-5-methylbenzyl chloride2-Fluoro-5-methylbenzyl cyanide85-95%NaCN, DMSO
32-Fluoro-5-methylbenzyl cyanideThis compound80-90%H₂SO₄, H₂O

Pathway 2: The Grignard Reagent Approach

An alternative and elegant route to this compound involves the use of an organometallic intermediate, specifically a Grignard reagent. This pathway is particularly useful if the corresponding aryl halide is readily available. The key steps are:

  • Formation of the Grignard Reagent from 2-bromo-5-fluorotoluene.

  • Carboxylation of the Grignard reagent with carbon dioxide (dry ice).

Causality Behind Experimental Choices

The Grignard reaction is a cornerstone of C-C bond formation in organic synthesis.[7] Its primary advantage is the umpolung (reversal of polarity) of the carbon atom, transforming it from an electrophilic center in the aryl halide to a strongly nucleophilic one in the organomagnesium compound. This nucleophilic carbon can then readily attack the electrophilic carbon of carbon dioxide.[8] The choice of this pathway often depends on the commercial availability of 2-bromo-5-fluorotoluene.

Experimental Workflow: Grignard Pathway

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation A 2-Bromo-5-fluorotoluene B 2-Fluoro-5-methylphenylmagnesium bromide A->B Mg, THF, I₂ (cat.) C This compound B->C 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Synthesis of this compound via the Grignard pathway.

Detailed Experimental Protocols

Step 1: Preparation of 2-Fluoro-5-methylphenylmagnesium bromide

The formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[7] The use of an ether solvent such as tetrahydrofuran (THF) is crucial for stabilizing the Grignard reagent.[9]

  • Protocol:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 eq) in the flask and add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation of 2-Fluoro-5-methylphenylmagnesium bromide

The carboxylation is typically performed by adding the Grignard solution to an excess of solid carbon dioxide (dry ice).[10] This ensures that the Grignard reagent is always in the presence of an excess of the electrophile, minimizing side reactions.

  • Protocol:

    • In a separate large flask, place an excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.

    • Allow the mixture to warm to room temperature, which will cause the excess CO₂ to sublime.

    • Once the mixture has reached room temperature, cautiously add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization as described in Pathway 1.

Step Starting Material Product Typical Yield Key Reagents
12-Bromo-5-fluorotoluene2-Fluoro-5-methylphenylmagnesium bromide>90% (in situ)Mg, THF, I₂
22-Fluoro-5-methylphenylmagnesium bromideThis compound70-85%CO₂ (dry ice), H₃O⁺

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a fundamentally different approach, starting from an acetophenone derivative.[11] This reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. The key steps are:

  • Friedel-Crafts Acylation of 4-fluorotoluene to synthesize 2-fluoro-5-methylacetophenone.

  • Willgerodt-Kindler Reaction of the acetophenone to form the corresponding thioamide.

  • Hydrolysis of the thioamide to this compound.

Causality Behind Experimental Choices

This pathway is attractive if 2-fluoro-5-methylacetophenone is a readily available or easily synthesized intermediate. The Friedel-Crafts acylation is a classic method for forming aryl ketones.[12][13] The Willgerodt-Kindler reaction itself is a unique transformation that involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.[14] This method can be advantageous when direct functionalization of the methyl group of 4-fluorotoluene is challenging.

Experimental Workflow: Willgerodt-Kindler Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 4-Fluorotoluene B 2-Fluoro-5-methylacetophenone A->B Acetyl chloride, AlCl₃ C 2-Fluoro-5-methylphenylthioacetamide B->C Sulfur, Morpholine D This compound C->D NaOH, H₂O, Heat then H₃O⁺

Caption: Synthesis of this compound via the Willgerodt-Kindler pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylacetophenone

Friedel-Crafts acylation of 4-fluorotoluene with acetyl chloride in the presence of a Lewis acid like aluminum chloride will yield a mixture of isomers.[15] The desired 2-fluoro-5-methylacetophenone is the ortho-acylated product.

  • Protocol:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes, then add 4-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by GC-MS.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and separate the isomers by fractional distillation or column chromatography to obtain 2-fluoro-5-methylacetophenone.

Step 2: Willgerodt-Kindler Reaction

The reaction of 2-fluoro-5-methylacetophenone with sulfur and an amine, typically morpholine, yields the corresponding thioamide.[16]

  • Protocol:

    • In a round-bottom flask, mix 2-fluoro-5-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (around 130-140 °C) for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a mixture of ethanol and water.

    • The product, 2-fluoro-5-methylphenylthioacetamide, will often crystallize upon cooling. Collect the solid by filtration.

    • If the product does not crystallize, extract it with a suitable organic solvent.

Step 3: Hydrolysis of the Thioamide

The thioamide is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification.

  • Protocol (Basic Hydrolysis):

    • Suspend the crude thioamide in an aqueous solution of sodium hydroxide (e.g., 20-30%).

    • Heat the mixture to reflux until the evolution of ammonia ceases (test with moist litmus paper).

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid until the pH is strongly acidic.

    • The this compound will precipitate. Collect the solid by filtration and wash with cold water.

    • Recrystallize the product from a suitable solvent to obtain the pure acid.

Step Starting Material Product Typical Yield Key Reagents
14-Fluorotoluene2-Fluoro-5-methylacetophenone50-60% (isomer separation)Acetyl chloride, AlCl₃
22-Fluoro-5-methylacetophenone2-Fluoro-5-methylphenylthioacetamide60-75%Sulfur, Morpholine
32-Fluoro-5-methylphenylthioacetamideThis compound75-85%NaOH, H₂O, H₃O⁺

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic pathways. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the equipment and expertise available.

  • The Benzyl Cyanide Pathway is often the most practical for large-scale synthesis due to the low cost of the starting material and the high yields of the individual steps.

  • The Grignard Pathway offers a more direct route if the corresponding aryl bromide is accessible and is an excellent choice for laboratory-scale synthesis.

  • The Willgerodt-Kindler Pathway provides a valuable alternative, particularly when the acetophenone precursor is readily available.

Each pathway has its own set of experimental considerations and challenges, which have been detailed in this guide. By understanding the underlying principles and carefully following the provided protocols, researchers can confidently synthesize this important building block for their research and development endeavors.

References

  • Wikipedia. (2023). Willgerodt rearrangement.
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  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.
  • Durham University. (n.d.). New studies in aromatic chloromethylation.
  • Scientific & Academic Publishing. (2016). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Chemguide. (n.d.). An introduction to Grignard reagents.
  • Google Patents. (n.d.). CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
  • Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • PrepChem. (n.d.). Preparation of 2-methylbenzyl chloride.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). US2734908A - Method of producing aralkyl cyanides.
  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • National Center for Biotechnology Information. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
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An In-Depth Technical Guide to 2-Fluoro-5-methylphenylacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylphenylacetic acid (CAS No. 203314-27-6), a valuable fluorinated building block in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated phenylacetic acid derivatives as crucial intermediates in the synthesis of complex pharmaceutical agents. This guide details its chemical properties, plausible synthetic routes with detailed protocols, spectroscopic data, and its applications as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are fundamental scaffolds in the synthesis of a multitude of pharmaceutical drugs. The strategic incorporation of fluorine atoms into these structures has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a drug candidate. These enhancements can manifest as improved metabolic stability, increased binding affinity to biological targets, and better membrane permeability.

This compound embodies these desirable characteristics, making it a sought-after intermediate for introducing a fluorinated phenylacetyl moiety into a larger molecule. Its structure, featuring a fluorine atom ortho to the acetic acid side chain and a methyl group at the meta position, offers a unique combination of electronic and steric properties for molecular design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 203314-27-6[1][2][3][4][5]
Molecular Formula C₉H₉FO₂[1][3][4]
Molecular Weight 168.17 g/mol [1][3][4]
Appearance Solid[1]
Melting Point 89-93 °C[1]
Boiling Point (Predicted) 275.5 ± 25.0 °C[6]
Density (Predicted) 1.224 ± 0.06 g/cm³[6]

Plausible Synthetic Routes and Methodologies

While the definitive first synthesis of this compound is not widely publicized, its preparation can be logically deduced from established organic chemistry reactions. The following sections detail the most probable and practical synthetic pathways.

Route 1: Willgerodt-Kindler Reaction of 2'-Fluoro-5'-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their amide derivatives. This pathway represents a highly plausible and efficient route to this compound.

Workflow Diagram:

Willgerodt_Kindler Start 2'-Fluoro-5'-methylacetophenone Thioamide Thioamide Intermediate Start->Thioamide  Sulfur, Morpholine   Acid This compound Thioamide->Acid  Hydrolysis (H₂O, H⁺/OH⁻)  

Caption: Willgerodt-Kindler reaction pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of the Thioamide Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-Fluoro-5'-methylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like dichloromethane or ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove excess morpholine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide.

Causality Behind Experimental Choices:

  • Morpholine: Acts as both a reactant and a solvent, facilitating the formation of an enamine intermediate which is crucial for the reaction mechanism.

  • Sulfur: Serves as the oxidizing agent, ultimately being incorporated into the thioamide functional group.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for the rearrangement and oxidation steps of the reaction.

Step 2: Hydrolysis of the Thioamide to Carboxylic Acid

  • Reaction Setup: The crude thioamide from the previous step is dissolved in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Hydrolysis: A strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Work-up:

    • Acidic Hydrolysis: The reaction mixture is cooled and poured into ice water. The precipitated carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

    • Basic Hydrolysis: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and recrystallized.

Route 2: From 2-Bromo-1-fluoro-4-methylbenzene via Grignard Reagent

This route involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by carboxylation.

Workflow Diagram:

Grignard_Synthesis ArylBromide 2-Bromo-1-fluoro-4-methylbenzene Grignard Grignard Reagent ArylBromide->Grignard  Mg, THF   Carboxylation Carboxylation Grignard->Carboxylation  1. CO₂ (dry ice)  2. H₃O⁺   Acid This compound Carboxylation->Acid

Caption: Synthesis of this compound via a Grignard reagent.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

  • Grignard Formation: Add a solution of 2-bromo-1-fluoro-4-methylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Reaction: The Grignard reagent solution is cooled in an ice bath and then poured slowly over crushed dry ice (a large excess).

  • Work-up: The mixture is allowed to warm to room temperature, and then a dilute acid (e.g., 1M HCl) is added to quench the reaction and dissolve the magnesium salts. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-Fluoro-5-methylbenzoic acid can be purified by recrystallization. This benzoic acid derivative can then be converted to the desired phenylacetic acid through standard homologation procedures (e.g., Arndt-Eistert synthesis or conversion to the benzyl halide followed by cyanation and hydrolysis).

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): Complex multiplet patterns in the aromatic region (approx. 6.9-7.2 ppm) due to coupling between the protons and with the fluorine atom.

  • Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the ortho-fluorine) around 3.6-3.8 ppm.

  • Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-C=O): A signal around 175-180 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 115-165 ppm), with characteristic C-F coupling constants. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm, potentially showing a small C-F coupling.

  • Methyl Carbon (-CH₃): A signal around 20 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 168.

  • Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 123, which would be a prominent peak.

Applications in Drug Discovery and Development

This compound serves as a crucial pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule. While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not extensively documented, its utility can be inferred from its structural motifs, which are common in various therapeutic areas, including but not limited to:

  • Anti-inflammatory agents: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: The fluorinated phenyl group can be incorporated into molecules targeting various cancer-related pathways.

  • Neurological drugs: The structural features are relevant for the synthesis of compounds acting on the central nervous system.

The primary role of this compound is as a building block, allowing for its conjugation to other molecular fragments through the formation of amide or ester linkages at its carboxylic acid functionality.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic combination of a reactive carboxylic acid group and a bioisosteric fluoro-substituent makes it an important tool for medicinal chemists. While its specific discovery and historical timeline are not prominently documented, its utility is evident from its commercial availability and the well-established importance of fluorinated intermediates in drug development. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling further research and development of novel therapeutic agents.

References

  • Win-Win Chemical. 2-(2-fluoro-5-methylphenyl)acetic acid. [Link]
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  • CAS.
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Introduction: The Critical Role of Solubility in Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-methylphenylacetic Acid in Organic Solvents

In the realms of pharmaceutical development, agrochemical formulation, and materials science, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates the bioavailability of a drug, the efficacy of a pesticide, and the processability of a novel material. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a project's success. This guide provides an in-depth technical exploration of the solubility of this compound, a compound of interest in synthetic chemistry and as a building block for more complex molecules.

This document moves beyond a simple recitation of data. As a self-validating system of inquiry, it details the foundational principles governing solubility, provides a robust experimental framework for its determination, and offers insights into the analytical quantification of this compound. The methodologies described herein are designed to be both scientifically rigorous and practically applicable in a modern research and development laboratory.

Physicochemical Properties of this compound: A Predictive Overview

Before embarking on experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is paramount. These characteristics offer a predictive lens through which to view its likely behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Melting Point 89-93 °C
pKa (Predicted) 4.02 ± 0.10[1][2]
Boiling Point (Predicted) 275.5 ± 25.0 °C[1][2]
Density (Predicted) 1.224 ± 0.06 g/cm³[1][2]

The predicted pKa of 4.02 suggests that this compound is a weak acid.[1][2] This is a critical piece of information, as the ionization state of the molecule will profoundly impact its solubility. In its undissociated (protonated) form, the compound will be more soluble in non-polar organic solvents, while in its dissociated (deprotonated) form, its solubility in polar solvents, particularly water, would be expected to increase. The general principle of "like dissolves like" is a foundational concept in predicting solubility. The polarity of both the solute and the solvent are key determinants in this interaction.[3]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This technique, lauded for its reliability, involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[4] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Protocol for Equilibrium Solubility Determination
  • Preparation of Materials:

    • This compound (solid, purity >98%)

    • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of appropriate purity (e.g., HPLC grade).

    • Glass vials or flasks with screw caps.

    • A temperature-controlled orbital shaker or rotator.

    • Syringe filters (0.22 µm, compatible with the organic solvents).

    • Volumetric flasks and pipettes for dilutions.

    • An analytical balance.

  • Experimental Procedure:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to vials with known solvent volume A->B C Seal vials and place in temp-controlled shaker B->C D Agitate for 24-48 hours C->D E Allow excess solid to sediment D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute sample accurately F->G H Analyze by HPLC-UV G->H

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in the saturated solvent samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for this purpose.

Developing an HPLC Method

Recommended Starting HPLC Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape on a C18 column.

  • Elution: An isocratic elution is often sufficient for a pure compound. A starting point could be a 50:50 mixture of aqueous buffer and organic modifier, with the ratio adjusted to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of maximum absorbance. For phenylacetic acid derivatives, a wavelength in the range of 210-270 nm is typically appropriate. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Column Temperature: 25-30 °C.

Method Validation:

The developed HPLC method must be validated to ensure its accuracy, precision, linearity, and sensitivity. This involves:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards and plot the peak area against concentration to generate a calibration curve. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.999).

  • Accuracy and Precision: Analyze samples of known concentration (quality control samples) to determine the accuracy (closeness to the true value) and precision (repeatability) of the method.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is a result of the interplay between several physicochemical factors.

Interplay of Physicochemical Properties and Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility pKa pKa (4.02) pKa->Solubility Affects ionization MP Melting Point (89-93°C) MP->Solubility Related to crystal lattice energy MW Molecular Weight (168.17) Structure Molecular Structure (Polarity, H-bonding) MW->Structure Structure->Solubility Dictates intermolecular forces Polarity Polarity Polarity->Solubility Like dissolves like Hbonding H-bonding capability Hbonding->Solubility Facilitates solute-solvent interaction Dielectric Dielectric Constant

Caption: Factors influencing the solubility of this compound.

  • Molecular Structure and Polarity: The presence of the carboxylic acid group imparts polarity and the ability to act as a hydrogen bond donor and acceptor. The fluorinated phenyl ring is relatively non-polar. Therefore, the molecule has both polar and non-polar characteristics. Its solubility will be highest in solvents of intermediate polarity that can interact with both parts of the molecule.

  • pKa and Solvent Properties: The acidic nature of the carboxylic acid means that its solubility in protic solvents (like alcohols) capable of hydrogen bonding will be significant. In aprotic polar solvents (like acetone or ethyl acetate), the dipole-dipole interactions will be the primary drivers of solubilization. In non-polar solvents (like toluene or heptane), the solubility is expected to be low.

  • Melting Point and Crystal Lattice Energy: The melting point of a solid is related to the strength of its crystal lattice. A higher melting point often suggests a more stable crystal lattice that requires more energy to break, which can correlate with lower solubility. The melting point of 89-93 °C is moderately high for a small molecule, suggesting a reasonably stable crystal structure.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific quantitative data is not yet published, the principles and methodologies outlined here equip researchers and drug development professionals with the necessary tools to generate this critical information. The provided physicochemical data, including a predicted pKa of 4.02 and a melting point of 89-93°C, serve as a valuable starting point for solvent selection and method development.

Future work should focus on the experimental execution of the described shake-flask protocol across a diverse range of organic solvents at various temperatures. The development and validation of a specific HPLC method for this compound is also a crucial next step. The data generated from these studies will be invaluable for any future applications of this compound, from synthetic route optimization to its potential use as a building block in the development of novel active molecules.

References

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

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Technical Guide: Accurate Melting Point Determination of 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Advanced R&D and Quality Control

Authored by: Gemini, Senior Application Scientist

Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of identity and purity for crystalline organic compounds. For active pharmaceutical ingredients (APIs), intermediates, and fine chemicals like 2-Fluoro-5-methylphenylacetic acid, an accurate and reproducible melting point determination is fundamental to quality assessment and regulatory compliance. This technical guide provides a comprehensive framework for the precise measurement of the melting point of this compound. It synthesizes established principles with field-proven methodologies, addressing common sources of error and outlining a self-validating protocol to ensure data integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of not just the "how," but the "why," behind accurate thermal analysis.

Introduction: The Significance of a Sharp Melting Point

This compound (CAS No. 203314-27-6) is a carboxylic acid derivative utilized as a building block in various chemical syntheses. As with any high-purity solid, its melting point is a defining physical constant. A sharp, well-defined melting range is synonymous with high purity. Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1][2][3] This phenomenon, known as melting point depression, makes this analysis a fast, cost-effective, and powerful tool for a preliminary assessment of material purity.[4][5]

This guide will detail the essential theoretical considerations, a validated experimental protocol, and data interpretation strategies to empower laboratories to generate reliable and defensible melting point data for this compound.

Physicochemical Properties of this compound

A thorough review of supplier technical data provides the expected melting point range for high-purity this compound. This value serves as the benchmark for experimental determination.

PropertyValueSource
Chemical Name This compound-
CAS Number 203314-27-6[6]
Molecular Formula C₉H₉FO₂[6]
Molecular Weight 168.17 g/mol [6]
Physical Form Solid (at 20°C)[6]
Melting Point 89-93°C [6]

This reported range will be the target for the subsequent experimental protocol. A result falling outside this range, particularly a wider and lower range, would warrant further investigation into the sample's purity.[3]

Core Principles & Causality in Melting Point Determination

An accurate measurement is contingent on understanding the factors that influence the solid-to-liquid phase transition. The primary determinants of accuracy are sample purity and experimental technique.[7]

  • Purity: Pure crystalline substances exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-2°C.[1] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[1][2][3]

  • Heating Rate: This is the most critical procedural factor.[7] If the sample is heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample and the thermometer. This "thermal lag" results in an observed melting point that is artificially high and a range that is artificially broad.[4][7] A slow ramp rate of 1-2°C per minute near the expected melting point is essential for achieving thermal equilibrium and an accurate reading.[7][8]

  • Sample Preparation: The sample must be completely dry and finely powdered.[5][9] Moisture can act as an impurity, depressing the melting point.[10] A fine powder ensures uniform heat transfer throughout the sample.[5] Improper packing of the capillary tube can also lead to errors.[4]

Experimental Workflow & Protocol

This section outlines a validated, step-by-step methodology for determining the melting point of this compound using a modern digital melting point apparatus.

Mandatory Apparatus Calibration

Before any sample measurement, the accuracy of the apparatus's temperature sensor must be verified. This is a non-negotiable step for data trustworthiness.

  • Procedure: Calibrate the instrument using certified melting point standards that bracket the expected melting point of the sample (e.g., Vanillin: 81-83°C and Acetanilide: 114-116°C).[11][12]

  • Acceptance Criteria: The measured melting points of the standards must fall within the certified range. If they do not, the instrument must be labeled "OUT OF CALIBRATION" and serviced.[11] A calibration curve can be generated to apply correction factors if minor, consistent deviations are observed.[1][8]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for a robust melting point determination.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Observation cluster_post Phase 3: Analysis & Reporting A Verify Apparatus Calibration B Prepare Sample: - Ensure sample is fully dry. - Grind to a fine powder. A->B C Pack Capillary Tube: - 2-3 mm sample height. - Tap to compact firmly. B->C D Place capillary in apparatus. Set end temperature ~15°C above expected M.P. E Rapidly heat to ~15-20°C below expected M.P. of 89°C. D->E F Reduce heating rate to 1-2°C per minute. E->F G Observe & Record T1: Temperature at which first drop of liquid appears. F->G H Observe & Record T2: Temperature at which all solid turns to clear liquid. G->H I Report Melting Range (T1 - T2) H->I K Cool apparatus for next run. H->K J Compare to Specification (89-93°C) I->J

Caption: Workflow for Accurate Melting Point Determination.

Detailed Step-by-Step Protocol
  • Sample Preparation : a. Place a small amount of this compound on a clean, dry watch glass. b. Ensure the sample is completely dry. If necessary, dry under vacuum.[5] c. Using a spatula or glass rod, crush the solid into a fine, uniform powder.[5][8]

  • Capillary Tube Loading : a. Take a glass capillary tube (one end sealed). b. Press the open end of the tube into the powdered sample until a small amount enters the tube.[8] c. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[10] d. The final packed sample height should be approximately 2-3 mm.[8]

  • Instrument Operation & Measurement : a. Ensure the melting point apparatus has been calibrated as per section 4.1. b. Set the starting temperature to approximately 70°C (about 20°C below the expected melting point).[8][10] c. Set the heating ramp rate for the initial phase to a rapid 5-10°C/minute.[8] d. Once the temperature reaches 70°C, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure accuracy.[7][8] e. Insert the packed capillary tube into the sample holder of the apparatus.[10] f. Observe the sample closely through the magnifying lens. g. Record T1 : The temperature at which the first drop of liquid becomes visible.[1] h. Record T2 : The temperature at which the last solid crystal melts into a transparent liquid.[1][10] i. The melting point is reported as the range T1 – T2.

  • Post-Measurement : a. Allow the apparatus to cool sufficiently (at least 20-30°C below the melting point) before running the next sample.[10] b. Perform the determination in duplicate or triplicate to ensure reproducibility. c. Never re-use a sample that has already been melted.[9]

Conclusion

The accurate determination of the melting point of this compound, with an expected range of 89-93°C , is an essential analytical procedure for confirming its identity and purity.[6] Adherence to a protocol founded on rigorous principles—namely, instrument calibration, meticulous sample preparation, and a controlled heating rate—is paramount for generating trustworthy data. By understanding the causality behind each procedural step, scientists can mitigate common errors and ensure that the melting point serves as a reliable and self-validating measure of material quality in research, development, and manufacturing environments.

References

  • Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.
  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • Scribd. (n.d.). SOP For Melting Point Calibration.
  • AK Scientific, Inc. (n.d.). This compound.
  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus.
  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP.
  • Guidelines - SOPs. (2021, January 4). Melting Point Apparatus - Operation & Calibration.
  • University of Alberta. (n.d.). Melting Point and Thermometer Calibration.
  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Calgary. (n.d.). Melting Point Determination.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
  • SSERC. (n.d.). Melting point determination.

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Methodological & Application

A Detailed Experimental Protocol for the Synthesis of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for its synthesis, designed for chemistry professionals. The selected synthetic route proceeds via the formation of a benzyl chloride intermediate from 2-fluoro-5-methylbenzyl alcohol, followed by cyanation and subsequent hydrolysis. This guide emphasizes the causality behind experimental choices, robust safety procedures, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Synthetic Strategy

This compound and its derivatives are key intermediates in the development of various pharmaceuticals. The presence of the fluorine atom can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, a reliable and scalable synthetic protocol is essential for research and development.

The strategy detailed herein follows a classical and robust three-step sequence starting from the commercially available 2-fluoro-5-methylbenzyl alcohol. This pathway was chosen for its high-yielding steps and the relative ease of purification of its intermediates. The overall transformation is as follows:

  • Chlorination: Conversion of 2-fluoro-5-methylbenzyl alcohol to 2-fluoro-5-methylbenzyl chloride.

  • Cyanation: Nucleophilic substitution of the benzyl chloride with sodium cyanide to form 2-(2-fluoro-5-methylphenyl)acetonitrile.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to yield the final product, this compound.

Mechanistic Insights

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.

  • Step 1: Chlorination of Benzyl Alcohol: The conversion of the primary alcohol to an alkyl chloride is achieved using thionyl chloride (SOCl₂). The alcohol's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts and forming the desired 2-fluoro-5-methylbenzyl chloride. This method is advantageous as the gaseous byproducts are easily removed, simplifying the reaction workup.

  • Step 2: Nucleophilic Substitution (SN2): The formation of the carbon-carbon bond proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide anion (CN⁻) attacks the electrophilic benzylic carbon of 2-fluoro-5-methylbenzyl chloride, displacing the chloride leaving group. This reaction is typically performed in a polar aprotic solvent like DMSO or acetone to solvate the cation (Na⁺) while leaving the cyanide anion highly reactive.[1]

  • Step 3: Nitrile Hydrolysis: The terminal nitrile group is converted to a carboxylic acid through acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then attacks this carbon, and following a series of proton transfers and tautomerization steps, an amide intermediate is formed. Under the harsh acidic and thermal conditions, this amide is further hydrolyzed to the final carboxylic acid and an ammonium salt.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

SynthesisWorkflow Start 2-Fluoro-5-methylbenzyl alcohol Intermediate1 2-Fluoro-5-methylbenzyl chloride Start->Intermediate1  SOCl₂, Pyridine (cat.)  Toluene, 0°C to RT Intermediate2 2-(2-Fluoro-5-methylphenyl)acetonitrile Intermediate1->Intermediate2  NaCN, DMSO  60°C Product This compound Intermediate2->Product  H₂SO₄ (conc.), H₂O  Reflux, 100-110°C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. Thionyl chloride and concentrated sulfuric acid are highly corrosive.

Part A: Synthesis of 2-Fluoro-5-methylbenzyl chloride

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (molar eq.)Quantity
2-Fluoro-5-methylbenzyl alcohol140.151.010.0 g
Thionyl chloride (SOCl₂)118.971.26.0 mL
Pyridine (catalytic)79.10cat.0.2 mL
Toluene--100 mL
Saturated Sodium Bicarbonate (aq.)--50 mL
Brine (Saturated NaCl aq.)--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Dissolve 2-fluoro-5-methylbenzyl alcohol (10.0 g) in 80 mL of toluene and cool the flask to 0°C in an ice bath.

  • Add the catalytic amount of pyridine (0.2 mL) to the solution.

  • Slowly add thionyl chloride (6.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 2-fluoro-5-methylbenzyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of 2-(2-Fluoro-5-methylphenyl)acetonitrile

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (molar eq.)Quantity
2-Fluoro-5-methylbenzyl chloride158.601.0~11.3 g (crude)
Sodium Cyanide (NaCN)49.011.13.8 g
Dimethyl sulfoxide (DMSO)--80 mL
Diethyl ether--150 mL
Water--200 mL

Procedure:

  • EXTREME CAUTION: Handle sodium cyanide with extreme care in a fume hood.

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (3.8 g) in DMSO (80 mL). Heat the mixture to 60°C with stirring.

  • Add the crude 2-fluoro-5-methylbenzyl chloride from Part A, dissolved in 20 mL of DMSO, to the NaCN solution dropwise over 20 minutes.

  • Maintain the reaction at 60°C for 3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Transfer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved by vacuum distillation if necessary.

Part C: Hydrolysis to this compound

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (molar eq.)Quantity
2-(2-Fluoro-5-methylphenyl)acetonitrile149.161.0~10.6 g (crude)
Sulfuric Acid (H₂SO₄), concentrated98.08-30 mL
Water18.02-30 mL
Ethyl Acetate--150 mL
Hexanes--As needed

Procedure:

  • Combine the crude 2-(2-fluoro-5-methylphenyl)acetonitrile, water (30 mL), and concentrated sulfuric acid (30 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.[3]

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours with vigorous stirring.[3]

  • Cool the reaction to room temperature and then pour it over 200 g of crushed ice. A precipitate should form.

  • Filter the solid product and wash it with cold water.

  • For purification, recrystallize the crude solid from a hot water/ethanol mixture or an ethyl acetate/hexanes solvent system.

  • Dry the purified crystals under vacuum to yield this compound as a solid.

Characterization and Expected Results

  • Appearance: White to off-white solid.

  • Yield: The overall yield for the three-step synthesis is typically in the range of 60-75%.

  • Melting Point: 89-93°C.[4]

  • Spectroscopic Analysis: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the CH₂ group adjacent to the carboxylic acid, along with aromatic protons exhibiting splitting patterns consistent with the substitution.

Alternative Synthetic Routes

While the nitrile hydrolysis pathway is robust, other methods exist:

  • Grignard Reaction: An alternative involves forming a Grignard reagent from 2-fluoro-5-methylbenzyl halide and reacting it with solid carbon dioxide (dry ice).[5][6][7] This method is effective but requires strictly anhydrous conditions to prevent quenching the highly reactive Grignard reagent.[5][8]

  • Willgerodt-Kindler Reaction: Starting from 2-fluoro-5-methylacetophenone, this reaction uses sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the target acid.[9][10][11] This route is useful when the corresponding acetophenone is more accessible than the benzyl alcohol.

References

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • AK Scientific, Inc. (2026). This compound.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Filo. (2024). Conversion of Benzyl Alcohol to 2-Phenylethanoic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl Fluoroacetate.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
  • Apollo Scientific. (2023). 5-Fluoro-2-methylphenylacetic acid Safety Data Sheet.
  • Filo. (2025). Organic Reactions Conversion of benzyl alcohol to phenyl ethanoic acid.
  • Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the Willgerodt-Kindler reaction of 1a....
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PrepChem.com. (n.d.). Preparation of 2-methylbenzyl chloride.
  • Chemistry Stack Exchange. (2021). How to convert benzyl alcohol to 2-phenylethanoic acid?.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

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Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-methylphenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylacetic acid and its derivatives represent a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents.[1] The strategic functionalization of the phenyl ring system allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Fluoro-5-methylphenylacetic acid . We will delve into the rationale behind its use, its anticipated applications in drug discovery, and provide detailed, field-proven protocols for its chemical modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Rationale: Why this compound?

The unique substitution pattern of this compound offers a compelling combination of features for the medicinal chemist. The introduction of fluorine and a methyl group onto the phenylacetic acid core is not arbitrary; it is a deliberate strategy to modulate key drug-like properties.

  • The Role of Fluorine: The fluorine atom at the 2-position is a bioisostere of a hydrogen atom but exerts profound effects. Its high electronegativity can alter the acidity of the carboxylic acid, influence metabolic stability by blocking potential sites of oxidation, and engage in specific, favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with enzyme targets.

  • The Influence of the Methyl Group: The 5-methyl group (meta to the acetic acid moiety) primarily increases lipophilicity, which can enhance membrane permeability and oral absorption. It also provides a steric handle that can be used to probe the topology of a target's binding pocket and can influence the conformation of the molecule.

  • The Phenylacetic Acid Core: This classic pharmacophore is prevalent in many drug classes, most notably Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2] The carboxylic acid provides a strong anchoring point for binding to targets (e.g., through salt bridges with basic residues like arginine or lysine) and serves as a convenient chemical handle for derivatization into amides, esters, and other functional groups.

This combination makes this compound a privileged scaffold for generating novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.

Key Applications in Drug Discovery Programs

Based on the known activities of structurally related compounds, this compound is an ideal starting point for several therapeutic areas.

Development of Safer Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many NSAIDs, such as loxoprofen, are phenylpropionic or phenylacetic acid derivatives. A significant liability of this class is gastrointestinal toxicity, which has been linked to the membrane-permeabilizing effects of the drugs. Research has shown that modifying the substitution pattern on the phenyl ring can lead to derivatives with equivalent anti-inflammatory efficacy but reduced gastric side effects.[3]

The 2-fluoro substitution on our title compound can modulate the electronic properties and potentially reduce off-target membrane interactions, while the acetic acid moiety provides the necessary functionality for cyclooxygenase (COX) enzyme inhibition.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Many of these inhibitors are constructed by linking different aromatic systems via an amide bond. While the search results highlight the use of the analogous 2-Fluoro-5-methylbenzoic acid in synthesizing highly potent and selective kinase inhibitors, the same principle applies directly to the phenylacetic acid derivative.[4] The carboxylic acid can be readily activated and coupled with a diverse range of amines to generate libraries of potential kinase inhibitors.

Scaffolds for Novel Analgesics

Chronic pain is a significant area of unmet medical need. The selective inhibition of adenylyl cyclase 1 (AC1) has emerged as a promising strategy for its treatment. Pyrimidinone derivatives synthesized from 2-Fluoro-5-methylbenzoic acid have demonstrated potent AC1 inhibition.[4] This suggests that this compound can be used as a key building block to create novel compounds targeting pain pathways, leveraging its structural and electronic similarities to known active scaffolds.

Physicochemical Properties and Drug Design Considerations

The successful progression of a drug candidate is critically dependent on its physicochemical properties, which govern its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

PropertyEstimated ValueRationale and Implication in Drug Design
Molecular Weight 168.17 g/mol Well within the "rule of five" guidelines for good oral bioavailability. Excellent starting point for further elaboration.
cLogP ~2.1Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
pKa ~4.2The acidity of the carboxylic acid is typical for this class, allowing for ionic interactions at physiological pH. The ortho-fluoro group may slightly increase acidity.
Polar Surface Area 37.3 ŲLow polar surface area, which generally correlates with good cell permeability.

The fluorine atom is a key feature for enhancing metabolic stability. It can block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby potentially increasing the half-life of the resulting drug molecule.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse derivatives from this compound.

Protocol 1: General Amide Coupling via HATU

This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry, to couple the starting material with a primary or secondary amine.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable).[4] It functions by activating the carboxylic acid to form a reactive ester intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to mop up the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.

Workflow Diagram:

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A This compound Mix 1. Dissolve Acid, Amine, HATU in DMF A->Mix B Amine (R-NH2) B->Mix C HATU C->Mix D DIPEA AddBase 2. Add DIPEA dropwise at 0°C D->AddBase E DMF (Solvent) E->Mix Mix->AddBase React 3. Stir at Room Temperature (4-16h) AddBase->React Monitor 4. Monitor by LC-MS/TLC React->Monitor Quench 5. Quench with Water Monitor->Quench If complete Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify by Column Chromatography Extract->Purify Final Final Amide Product Purify->Final

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) and HATU (1.2 eq).

  • Solvation: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the starting acid.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Synthesis of an Ester Prodrug via Fischer Esterification

This protocol is for converting the carboxylic acid into a simple ester (e.g., a methyl or ethyl ester), a common strategy for creating prodrugs to enhance bioavailability.

Rationale: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (which also serves as the solvent) drives the equilibrium towards the product. Sulfuric acid is a common and cost-effective catalyst.

Workflow Diagram:

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification Acid This compound Dissolve 1. Dissolve Acid in excess Alcohol Acid->Dissolve Alcohol Alcohol (e.g., Methanol) Alcohol->Dissolve Catalyst Conc. H2SO4 AddCat 2. Add catalytic H2SO4 Catalyst->AddCat Dissolve->AddCat Reflux 3. Heat to Reflux (4-8h) AddCat->Reflux RemoveSolvent 4. Remove excess Alcohol Reflux->RemoveSolvent Dilute 5. Dilute with Ethyl Acetate RemoveSolvent->Dilute Wash 6. Wash with NaHCO3 & Brine Dilute->Wash Purify 7. Purify if necessary Wash->Purify Final Final Ester Product Purify->Final

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired dry alcohol (e.g., methanol or ethanol, ~20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Cooling and Concentration: Cool the reaction to room temperature. Remove the excess alcohol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography.

Conclusion

This compound is a high-potential building block for medicinal chemistry programs. Its strategic functionalization provides a rational starting point for developing novel therapeutics in inflammation, oncology, and pain management. The fluorine and methyl substituents offer a means to overcome common drug development hurdles such as metabolic instability and poor membrane permeability. The provided protocols for amide coupling and esterification represent fundamental, robust methods for elaborating this scaffold into diverse libraries of new chemical entities, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Chem-Impex. (n.d.). 2-Fluoro-5-methylphenylboronic acid.
  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • PubMed. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • NIH. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence.
  • Chemistry World. (2015). Chemical building blocks produce a wellspring of organic molecules.

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Application Notes and Protocols: 2-Fluoro-5-methylphenylacetic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-5-methylphenylacetic acid as a critical building block in modern drug discovery. Moving beyond a simple cataloging of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic rationale behind its use, particularly in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We will dissect the nuanced roles of the fluoro and methyl substituents, offering field-proven insights into how these features contribute to enhanced biological activity and desirable pharmacokinetic profiles. This guide provides detailed, step-by-step protocols for the derivatization of this compound into amides and esters, complete with mechanistic explanations and troubleshooting advice. Furthermore, we will visualize the relevant biological pathways and experimental workflows to provide a comprehensive and actionable resource for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a multitude of pharmaceuticals, serving as a versatile scaffold for constructing molecules with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a prominent strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]

This compound, in particular, has emerged as a valuable building block due to the specific placement of its substituents. The ortho-fluoro group can influence the conformation of the molecule and participate in key binding interactions, while the para-methyl group can contribute to selectivity for specific enzyme isoforms. This unique combination makes it an attractive starting material for the synthesis of targeted therapeutics, most notably in the realm of anti-inflammatory drugs.

Core Application: Synthesis of Selective COX-2 Inhibitors

A prime example of the utility of a closely related analog of this compound is in the synthesis of Lumiracoxib , a selective COX-2 inhibitor.[3][4] Lumiracoxib is an analogue of diclofenac and belongs to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its mechanism of action is the inhibition of prostaglandin synthesis through the selective inhibition of the COX-2 enzyme.[4]

The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[4][5] The structure of Lumiracoxib, derived from a substituted phenylacetic acid, highlights the importance of the specific substitution pattern on the phenyl ring for achieving high COX-2 selectivity.[6]

The Cyclooxygenase (COX) Signaling Pathway in Inflammation

The anti-inflammatory effects of drugs like Lumiracoxib are achieved by inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory cascade. When tissues are damaged, pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[3][7]

COX_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) Physiological Functions Physiological Functions Prostaglandins (PGG2, PGH2)->Physiological Functions via various synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGG2, PGH2)->Inflammation, Pain, Fever via various synthases This compound derivatives (e.g., Lumiracoxib) This compound derivatives (e.g., Lumiracoxib) This compound derivatives (e.g., Lumiracoxib)->COX-2 selectively inhibit COX-1->Prostaglandins (PGG2, PGH2) COX-2->Prostaglandins (PGG2, PGH2)

Figure 1: The Cyclooxygenase (COX) Signaling Pathway.

Synthetic Protocols: Derivatization of this compound

The carboxylic acid moiety of this compound is the primary site for synthetic modification, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties for structure-activity relationship (SAR) studies.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a frequently employed reaction in drug discovery.[8] Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid for reaction with an amine.[9]

Workflow for Amide Synthesis:

Amide_Synthesis cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve this compound in aprotic solvent (e.g., DCM, DMF) Add_Amine Add desired amine (1.0-1.2 eq) Start->Add_Amine Add_Coupling_Reagent Add coupling reagent (e.g., EDC, 1.1 eq) and activator (e.g., HOBt, 1.1 eq) at 0°C Add_Amine->Add_Coupling_Reagent React Stir at room temperature for 12-24h Add_Coupling_Reagent->React Filter Filter to remove urea byproduct (if DCC is used) React->Filter Reaction complete Wash Wash with aq. HCl, aq. NaHCO3, and brine Filter->Wash Dry Dry organic layer over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify

Figure 2: General workflow for amide synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents unwanted side reactions with the solvent.

  • HOBt: Acts as an activator and suppresses racemization, particularly important when coupling with chiral amines.

  • Aqueous Washes: Remove unreacted starting materials, coupling reagents, and byproducts.

Protocol 2: Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst.[10]

Workflow for Ester Synthesis:

Ester_Synthesis cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve this compound in excess alcohol (serves as solvent and reactant) Add_Catalyst Add a catalytic amount of strong acid (e.g., H2SO4) Start->Add_Catalyst React Reflux the mixture for several hours Add_Catalyst->React Neutralize Cool and neutralize with aq. NaHCO3 React->Neutralize Reaction complete Extract Extract with an organic solvent (e.g., ethyl acetate) Neutralize->Extract Wash Wash with water and brine Extract->Wash Dry Dry organic layer over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or column chromatography Concentrate->Purify

Figure 3: General workflow for Fischer esterification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically a few drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the ester into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or flash column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: Drives the equilibrium towards the formation of the ester product.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: Quenches the reaction and removes the acid catalyst.

Scientific Rationale: The Influence of Fluoro and Methyl Substituents

The specific 2-fluoro-5-methyl substitution pattern on the phenylacetic acid scaffold is not arbitrary. These substituents are strategically placed to impart advantageous properties to the resulting drug molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number203314-27-6[11]
Molecular FormulaC9H9FO2[11]
Molecular Weight168.17 g/mol [11]
Melting Point89-93 °CAK Scientific
The Role of the Ortho-Fluoro Group
  • Conformational Control: An ortho-fluoro substituent can influence the preferred conformation of the molecule through steric and electronic effects.[12][13] This can be crucial for orienting the molecule correctly within the binding site of a target enzyme, such as COX-2.

  • Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the enzyme's active site.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of the drug.

The Role of the Para-Methyl Group
  • Selectivity: In the context of COX inhibitors, a methyl group at the para-position of the phenyl ring has been shown to be important for COX-2 selectivity.[6] This is because the active site of COX-2 is larger than that of COX-1, and the methyl group can occupy a hydrophobic side pocket in the COX-2 active site that is not present in COX-1.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategic substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The successful application of a closely related precursor in the synthesis of the selective COX-2 inhibitor Lumiracoxib underscores its potential in the development of targeted anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their own drug discovery programs.

References

  • Drugs.com. (2014, July 31). Lumiracoxib. [Link]
  • Chega, B., et al. (2014). Designing multitarget anti-inflammatory agents: chemical modulation of lumiracoxib structure toward dual thromboxane antagonists. IRIS-AperTO. [Link]
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Google Patents. (n.d.). Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid.
  • Abdellatif, K. R. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.
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  • Prakash, T. P., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]
  • Ribeiro, D. S., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ResearchGate. (2022). Phenolic Compounds - Biological Activity. [Link]
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Application Note: Strategies for the Derivatization of 2-Fluoro-5-methylphenylacetic Acid for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-methylphenylacetic acid, a substituted derivative of phenylacetic acid (PAA), represents a class of molecules with significant interest in drug development and metabolic research.[1][2][3] Effective quantification and characterization of this compound in complex biological matrices often necessitate chemical derivatization prior to analysis. This guide provides a detailed examination of derivatization strategies tailored for this compound, focusing on enhancing analytical performance for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present the underlying chemical principles, field-proven protocols, and comparative data to empower researchers in selecting and implementing the optimal derivatization workflow for their specific biological assay requirements.

The Imperative for Derivatization in Biological Analysis

While this compound possesses inherent physicochemical properties, its direct analysis in biological samples presents several challenges. The carboxylic acid functional group imparts polarity, which can lead to poor peak shape and retention in reversed-phase chromatography, and low volatility, which precludes direct GC analysis.[4][5] Derivatization is a chemical modification process that addresses these limitations, transforming the analyte into a product with properties more suitable for the chosen analytical method.[6][7]

The primary objectives for derivatizing this compound are:

  • Increased Volatility: For analysis by GC, the polar carboxylic acid must be converted into a less polar, more volatile derivative, typically an ester.[8][9][10]

  • Enhanced Detector Response: Attaching a chromophoric or fluorophoric tag can dramatically increase the sensitivity for UV-Visible or Fluorescence detectors in HPLC.[4][6][7][11]

  • Improved Chromatographic Behavior: Derivatization reduces polarity, leading to better retention on common C18 columns and minimizing peak tailing caused by interactions with the stationary phase.[4][5]

  • Facilitated Mass Spectrometric Detection: Modifying the molecule can improve its ionization efficiency and introduce specific fragmentation patterns, thereby increasing sensitivity and selectivity in MS-based assays.[5][12][13]

This document details two primary derivatization pathways: Esterification for volatility and Amidation for stability and versatile tagging, including protocols for both achiral and chiral applications.

G cluster_0 Core Compound cluster_1 Derivatization Strategies cluster_2 Analytical Outcomes cluster_3 Instrumentation A This compound (Analyte in Bio-matrix) B Esterification (e.g., Silylation, Alkylation) A->B Increases Volatility C Amidation (e.g., EDC Coupling) A->C Increases Stability & Tagging Potential D Volatile & Thermally Stable Ester (e.g., TMS-Ester) B->D E Stable & Tagged Amide (e.g., Amide-linked Fluorophore) C->E F Gas Chromatography (GC-MS) D->F Enables Analysis G Liquid Chromatography (HPLC, LC-MS/MS) E->G Improves Analysis

Caption: General workflow for derivatization of this compound.

Strategy I: Esterification for GC-Based Analysis

Esterification is the method of choice for preparing carboxylic acids for GC analysis. The reaction converts the polar carboxyl group into a more volatile and thermally stable ester, allowing the analyte to traverse the GC column without degradation.

Silylation: The Gold Standard for Volatilization

Silylation is a robust and highly effective method for derivatizing active hydrogen-containing functional groups, including carboxylic acids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, react rapidly to replace the acidic proton with a non-polar trimethylsilyl (TMS) group.[14]

Causality: The resulting TMS ester is significantly more volatile and less polar than the parent acid. This chemical change is critical for preventing analyte adsorption to active sites within the GC inlet and column, resulting in symmetrical peak shapes and reproducible quantification.[8][14]

Protocol 1: TMS Esterification for GC-MS Analysis

This protocol provides a self-validating system for the derivatization of this compound from a dried biological extract.

Materials:

  • Dried sample extract containing the analyte.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS).

  • Pyridine or Acetonitrile (Anhydrous grade).

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.[8]

  • Heating block or oven.

Methodology:

  • Sample Preparation: Ensure the sample extract is completely dry. Water is detrimental to silylation reagents and will reduce derivatization efficiency. Lyophilize or evaporate the sample under a stream of dry nitrogen.

  • Reagent Addition: To the dried extract in a micro-reaction vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to drive the reaction to completion.[14]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. For sterically hindered acids, extending the time or increasing the temperature may be necessary.[14]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

  • Validation Check: The GC-MS chromatogram should show a new, later-eluting peak corresponding to the TMS-derivatized analyte, with a corresponding mass increase of 72 Da (Si(CH₃)₃ minus H). The peak for the underivatized acid should be absent or significantly diminished.

Strategy II: Amidation via Carbodiimide Coupling for LC-MS/MS

Amidation is a highly versatile strategy for derivatizing carboxylic acids for analysis by HPLC and LC-MS/MS. This pathway involves forming a stable amide bond with an amine-containing molecule. The choice of amine dictates the outcome: it can be a simple amine to improve chromatographic retention or a complex tag to enhance detection.[15][16]

Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing an isourea byproduct. The reaction is efficient and proceeds under mild conditions, preserving the integrity of the analyte.[5][17]

G Analyte R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Highly Reactive) Analyte->Intermediate Activation EDC EDC (Carbodiimide) EDC->Intermediate Product R-CO-NH-R' (Stable Amide Derivative) Intermediate->Product Nucleophilic Attack Byproduct Isourea Byproduct Intermediate->Byproduct Amine R'-NH2 (Derivatizing Amine) Amine->Product

Caption: Simplified mechanism of EDC-mediated amide coupling.

Protocol 2: EDC-Mediated Amidation for Enhanced LC-MS/MS Detection

This protocol describes the coupling of this compound with 4-bromo-N-methylbenzylamine, a derivatizing agent designed to improve reversed-phase retention and provide a distinct isotopic signature for MS detection.[5][13]

Materials:

  • Analyte solution in an appropriate solvent (e.g., Acetonitrile or Dimethylformamide).

  • 4-bromo-N-methylbenzylamine (4-BNMA).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

  • N-Hydroxysuccinimide (NHS) (Optional, to improve efficiency).

  • Anhydrous Acetonitrile (ACN).

  • Micro-reaction vials.

Methodology:

  • Analyte Preparation: In a micro-vial, prepare a solution of this compound (approx. 1 mg/mL) in ACN.

  • Reagent Preparation: Prepare stock solutions of EDC-HCl (10 mg/mL) and 4-BNMA (5 mg/mL) in ACN.

  • Activation: To 100 µL of the analyte solution, add 1.5 equivalents of EDC-HCl solution. If using, add 1.2 equivalents of NHS at this stage to form a more stable intermediate. Mix gently.

  • Coupling Reaction: Immediately add 1.2 equivalents of the 4-BNMA solution to the activated analyte mixture.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 2 hours with gentle agitation. The reaction can also be left overnight for maximum yield.

  • Analysis: The reaction mixture can be diluted with the mobile phase and directly injected for LC-MS/MS analysis.

  • Validation Check: Monitor the reaction by LC-MS. A successful derivatization will show the consumption of the starting acid (e.g., in ESI negative mode) and the appearance of a new product peak with the expected mass-to-charge ratio in ESI positive mode. The bromine in the 4-BNMA tag provides a characteristic M/M+2 isotopic pattern, confirming the identity of the derivative.[5]

Chiral Derivatization: Resolving Enantiomers

While this compound is achiral, it may be used to derivatize chiral amines (e.g., amino acids) or, if a chiral analog were synthesized, its enantiomers would require separation. Chiral derivatization involves reacting the analyte with a chiral derivatizing agent (CDA) of high enantiomeric purity.[18] This reaction converts a pair of enantiomers into a pair of diastereomers. Diastereomers possess different physicochemical properties and can be separated using standard, achiral chromatography.[19][20]

Protocol 3: Diastereomer Formation for Chiral Amine Analysis

This protocol details how to use this compound to derivatize a chiral primary amine, such as an amino acid ester, for subsequent separation by HPLC. The same EDC coupling chemistry from Protocol 2 is employed.

Methodology:

  • Follow steps 1-3 from Protocol 2 to activate the this compound with EDC.

  • Coupling Reaction: Instead of 4-BNMA, add 1.0 equivalent of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine). Using slightly less than one equivalent of the amine ensures that the CDA is fully consumed, simplifying chromatography.

  • Incubation & Analysis: Proceed with steps 5 and 6 as described in Protocol 2.

  • Validation Check: When analyzing a racemic mixture of the amine, the HPLC chromatogram should display two distinct peaks corresponding to the two diastereomeric amides formed, allowing for their separation and quantification.

Comparative Summary and Best Practices

The choice of derivatization strategy is dictated by the analytical objective and available instrumentation.

Strategy Primary Reagent(s) Target Technique Advantages Considerations
Silylation BSTFA, MSTFAGC-MSHighly efficient, rapid reaction, produces volatile and thermally stable products.[14]Reagents are highly sensitive to moisture; derivatives can be hydrolytically unstable.
Alkylation PFBBr, DiazomethaneGC-ECD, GC-MSForms very stable esters; PFB derivatives provide excellent sensitivity with ECD.[8]Reagents can be hazardous (e.g., diazomethane is explosive); reaction conditions may be harsher.
Amidation EDC, NHS, AmineLC-MS/MS, HPLC-UV/FLDForms highly stable amide bonds; versatile for introducing various tags; mild reaction conditions.[5][17]Two-step reaction can be slower; requires removal of byproducts for some applications.
Chiral Amidation EDC, Chiral AmineHPLC, LC-MSEnables separation of enantiomers on achiral columns by forming diastereomers.[18][21]Requires a high-purity chiral derivatizing agent; reaction kinetics may differ between enantiomers.

Best Practices:

  • Glassware: Always use silanized glassware for trace-level analysis to prevent analyte adsorption.[8]

  • Solvents & Reagents: Use anhydrous solvents and high-purity reagents to avoid side reactions and ensure high derivatization yields.

  • Optimization: Reaction time, temperature, and reagent stoichiometry should be optimized for each specific analyte and matrix to ensure the reaction goes to completion.[14]

References

  • Chemistry LibreTexts. (2023). Derivatization.
  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732.
  • Khan Academy. (2023). Activation of Carboxylic acids. YouTube.
  • Prajapati, Y. N., et al. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Li, W., et al. (2018). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • Prajapati, Y. N., et al. (2015). Derivatizing Reagents For Detection of Organic Compounds By HPLC. ResearchGate.
  • Rojas-Guevara, J., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(36), 25357–25367.
  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information.
  • Weatherly, C. A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 617.
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732.
  • Zhang, Z., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13481–13488.
  • Wang, Q., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry.
  • Oh, H. J., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 12(11), 1109.
  • Min, J. Z., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1593, 91-101.
  • Wang, B., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 181, 113089.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.

Sources

Willgerodt-Kindler reaction for 2-Fluoro-5-methylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 2-Fluoro-5-methylphenylacetic Acid via the Willgerodt-Kindler Reaction

Abstract

This compound is a valuable building block in medicinal chemistry and materials science. This application note provides a comprehensive, two-stage protocol for its synthesis, beginning with the readily available 1-(2-fluoro-5-methylphenyl)ethanone. The core of this synthesis is the Willgerodt-Kindler reaction, a robust method for converting aryl alkyl ketones into terminal carboxylic acids via a thiomorpholide intermediate.[1][2] We detail an optimized protocol that leverages phase-transfer catalysis to enhance the efficiency of the final hydrolysis step.[3][4] This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also a deep dive into the reaction mechanism, troubleshooting, and the causal logic behind key experimental choices.

Introduction and Reaction Overview

The Willgerodt-Kindler reaction is a powerful transformation that oxidizes an aryl alkyl ketone at the terminal carbon of the alkyl chain while migrating the carbonyl functionality to that terminal position, ultimately forming a thioamide.[5][6] This reaction, named for Conrad Willgerodt and Karl Kindler, typically employs elemental sulfur and a secondary amine, most commonly morpholine.[1][7][8] The resulting thioamide can then be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[9][10]

This protocol applies the Willgerodt-Kindler reaction to the synthesis of this compound from 1-(2-fluoro-5-methylphenyl)ethanone. The overall transformation is depicted below:

Overall Reaction Scheme: Stage 1: Willgerodt-Kindler Thioamide Formation(Self-generated image for illustrative purposes) 1-(2-fluoro-5-methylphenyl)ethanone reacts with sulfur and morpholine to form 1-morpholino-2-(2-fluoro-5-methylphenyl)ethanethione.

Stage 2: Hydrolysis to Carboxylic Acid (Self-generated image for illustrative purposes) The intermediate thiomorpholide is hydrolyzed to yield this compound.

The Willgerodt-Kindler Reaction Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is a sophisticated cascade of reactions. [1][11]

  • Enamine Formation: The reaction initiates with the condensation of the ketone with morpholine to form a nucleophilic enamine intermediate. This step is often the rate-limiting one and can be influenced by general acid-base catalysis. [1][12]2. Sulfenylation: The enamine, acting as a nucleophile, attacks the electrophilic elemental sulfur (S₈ ring). [1]3. Rearrangement and Oxidation: The key rearrangement occurs through a series of thio-substituted iminium-aziridinium intermediates, effectively migrating the amine functionality to the terminal carbon of the original acetyl group. [9][11]This complex cascade results in the formation of the stable thiomorpholide product.

  • Hydrolysis: The C-N bond of the thiomorpholide is less reactive than its amide analogue, often requiring stringent conditions for hydrolysis. [13][14]The process involves nucleophilic attack by hydroxide ions at the thiocarbonyl carbon, ultimately leading to the formation of the carboxylate salt, which is then protonated during acidic workup.

The following diagram illustrates the overall experimental workflow.

G start_node Start: 1-(2-fluoro-5-methylphenyl)ethanone add_reagents Combine Reactants start_node->add_reagents Add Morpholine, Sulfur end_node Final Product: this compound process_node process_node qc_node qc_node reflux1 Stage 1: Reflux (8h) Thioamide Formation add_reagents->reflux1 Heat to 120-130 °C tlc1 TLC Check 1 reflux1->tlc1 Monitor Progress cooldown1 Cool to Room Temp. tlc1->cooldown1 Reaction Complete add_hydrolysis Add Hydrolysis Reagents cooldown1->add_hydrolysis Add NaOH, H₂O, TEBA reflux2 Stage 2: Reflux (5-8h) Hydrolysis add_hydrolysis->reflux2 Heat to 100 °C tlc2 TLC Check 2 reflux2->tlc2 Monitor Progress workup Work-up: Acidify with HCl, Filter tlc2->workup Reaction Complete purification Purification: Dissolve in NaHCO₃, Wash, Re-precipitate workup->purification Crude Product purification->end_node Dry Pure Solid

Sources

Application Notes & Protocols: Amide Coupling with 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of top-selling pharmaceuticals.[1][2][3] Its prevalence is due to its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in drug discovery.[1][2]

This guide focuses on protocols for the amide coupling of 2-Fluoro-5-methylphenylacetic acid, a valuable building block in modern drug design. The incorporation of fluorine atoms into molecular scaffolds is a widely used strategy to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4] However, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[5] Consequently, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, a process facilitated by a diverse toolkit of coupling reagents.[2][5][6][7]

This document provides a detailed examination of two robust and widely adopted activation strategies—one using a carbodiimide reagent (EDC) with an additive (HOBt) and another employing a uronium salt-based reagent (HATU). We will explore the mechanistic underpinnings of each, provide step-by-step experimental protocols, and offer a troubleshooting guide to navigate common challenges.

Pillar 1: The Mechanism of Activation and Coupling

The formation of an amide bond is a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.[2] The choice of coupling reagent dictates the nature of the activated intermediate and can significantly influence reaction efficiency, rate, and the profile of side reactions.

Mechanism A: Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] While this intermediate can be directly intercepted by an amine, it is prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction.[8]

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a less reactive but more stable HOBt-active ester.[9][10][11] This active ester is then cleanly converted to the desired amide upon reaction with the amine, regenerating HOBt in a catalytic cycle.[1][10]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (this compound) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDU N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine - HOBt (regenerated) Amine Amine (R'-NH2) Amine->Amide EDU EDU (Byproduct) HATU_Mechanism RCOOH Carboxylic Acid (this compound) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base - Base-H+ Base Base (DIPEA) Base->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU - TMU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine - HOAt Amine Amine (R'-NH2) Amine->Amide TMU Tetramethylurea (Byproduct) HOAt HOAt (Byproduct)

Caption: HATU-mediated amide coupling workflow.

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed procedures for the coupling of this compound with a model amine, benzylamine. All reactions should be conducted in a fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates. [12]

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and reliable choice for many standard amide couplings. It is particularly useful when avoiding the byproducts of uronium-based reagents is a priority.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound168.161.0168 mg
Benzylamine107.151.1118 mg (116 µL)
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
N,N-Diisopropylethylamine (DIPEA)129.242.5323 mg (436 µL)
Anhydrous Dichloromethane (DCM)--10 mL

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (0.1 M).

  • Reagent Addition: Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (2.5 eq) to the stirring solution.

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may appear as a slurry.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a powerful coupling reagent known for its high efficiency and fast reaction times, making it an excellent choice for sterically hindered substrates or electron-deficient amines. [1][13] Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound168.161.0168 mg
Benzylamine107.151.1118 mg (116 µL)
HATU380.231.1418 mg
N,N-Diisopropylethylamine (DIPEA)129.242.2284 mg (384 µL)
Anhydrous Dimethylformamide (DMF)--5 mL

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.2 eq) to the stirring solution.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. [12]4. Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Reactions with HATU are often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

    • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (3 x 20 mL) to remove DMF and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the final amide product.

Pillar 3: Troubleshooting and Self-Validation

Even with robust protocols, challenges can arise. A self-validating system requires anticipating and addressing these potential issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture: Hydrolysis of the activated ester intermediate.<[12]br>2. Inefficient Activation: Insufficient coupling reagent or base.3. Amine Protonation: Acid-base reaction between the carboxylic acid and amine before coupling.<[5][12]br>4. Steric Hindrance: Bulky groups on either coupling partner slowing the reaction. [12]1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.2. Use a slight excess (1.1-1.2 eq) of the coupling reagent. Ensure the correct stoichiometry of the base is used.3. Pre-activate the carboxylic acid with the coupling reagent and base for 10-15 minutes before adding the amine.<[12]br>4. Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature or extending the reaction time.
Significant Side Product Formation 1. N-Acylurea Formation: (EDC protocol) Rearrangement of the O-acylisourea intermediate.<[8]br>2. Racemization: (If using chiral substrates) Epimerization of the α-carbon.1. Ensure an adequate amount of HOBt (at least 1.0 eq) is used to efficiently trap the intermediate.2. Run the reaction at a lower temperature (e.g., 0 °C). Additives like HOBt or OxymaPure are known to suppress racemization. [11][12]
Difficult Purification 1. Tetramethylurea (TMU) Contamination: (HATU protocol) The TMU byproduct can be difficult to separate from the product.2. EDC Urea Contamination: (EDC protocol) The ethyl-dimethylaminopropyl urea byproduct is water-soluble but can sometimes persist.1. TMU is water-soluble. Perform multiple aqueous washes during workup. If it co-elutes with the product, consider using an alternative solvent system for chromatography or reverse-phase HPLC.2. Thorough aqueous washes, particularly with dilute acid and base, are usually sufficient to remove this byproduct. [11]

References

  • H
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Amide coupling reaction in medicinal chemistry.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Amide Activation in Ground and Excited St
  • Amide Bond Activation of Biological Molecules. PMC - NIH.
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Coupling Reagents. Aapptec Peptides.
  • Process optimization for acid-amine coupling: a c
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Looking for some advice for purific
  • Coupling Reagents in Amide Synthesis. Scribd.
  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.

Sources

Application Note: 2-Fluoro-5-methylphenylacetic acid as an Internal Standard for the Quantitative Analysis of Acidic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the precision and accuracy of analytical methods are paramount. The use of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical methods, serving to correct for variability during sample preparation and analysis[1]. This application note provides a comprehensive guide to the use of 2-Fluoro-5-methylphenylacetic acid as an internal standard, with a particular focus on the quantitative analysis of acidic drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), in biological matrices.

While this compound is not as commonly cited as deuterated analogs, its structural and chemical properties make it a highly suitable candidate for this purpose. This document will detail the rationale for its selection, provide detailed protocols for its implementation in both HPLC-UV and LC-MS/MS workflows, and discuss the validation parameters necessary to ensure a self-validating and trustworthy analytical system, in line with international guidelines[2][3]. The methodologies presented herein are based on established principles of analytical chemistry and validated methods for similar compounds, providing a solid foundation for its application in your laboratory.

The Rationale for Selecting this compound as an Internal Standard

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without being naturally present in the sample[1]. This compound is a logical choice for the analysis of many acidic drugs for several key reasons:

  • Structural Similarity: As a phenylacetic acid derivative, it shares a core structural motif with many NSAIDs like diclofenac and ibuprofen. This similarity suggests that it will exhibit comparable extraction efficiency and chromatographic behavior.

  • Chemical Properties: The presence of a carboxylic acid group imparts similar acidic properties to the target analytes, ensuring it behaves predictably during pH-dependent extraction steps.

  • Chromatographic Elution: Its polarity is such that it is likely to elute in a similar retention time window as many acidic drugs in reversed-phase chromatography, ensuring that it experiences similar matrix effects.

  • Distinct Detection: The fluorine and methyl substitutions provide a unique molecular weight and fragmentation pattern, allowing for clear differentiation from most common analytes in mass spectrometry. For UV detection, its chromophore allows for sensitive detection, though careful selection of the monitoring wavelength is necessary to ensure it does not interfere with the analyte of interest.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C9H9FO2
Molecular Weight 168.17 g/mol
Physical Form Solid
Melting Point 89-93°C
Purity ≥98%

Experimental Protocols

The following protocols are representative methods for the use of this compound as an internal standard for the analysis of a model acidic drug, diclofenac, in human plasma. These protocols should be optimized and fully validated in your laboratory for your specific application.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the analyte and internal standard.

Materials:

  • Diclofenac sodium (reference standard)

  • This compound (internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of diclofenac sodium and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of diclofenac by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.

    • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with the same diluent.

Causality: The use of Class A volumetric flasks and a calibrated balance is critical for the accuracy of the stock solutions, which forms the basis of the entire quantitative method. Using the same diluent for both the analyte and IS working solutions minimizes variability.

Sample Preparation: Protein Precipitation

Objective: To remove proteins from plasma samples that can interfere with the analysis and damage the chromatographic column.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL internal standard working solution to each tube (except for blank matrix samples used to assess for interference).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for analysis.

Causality: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. The addition of the internal standard at the beginning of the sample preparation process ensures that it accounts for any variability or loss during all subsequent steps[1].

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 20 µL IS Solution plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Plot Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for sample preparation and analysis.

HPLC-UV Method Parameters (Representative)

Objective: To achieve chromatographic separation of diclofenac and this compound with good resolution and peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 8 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 276 nm

Causality: A C18 column is a good starting point for the separation of moderately nonpolar compounds like diclofenac and the internal standard. The acidic mobile phase ensures that both compounds are in their non-ionized form, leading to better retention and peak shape. A gradient elution is used to ensure adequate separation and elution in a reasonable time.

LC-MS/MS Method Parameters (Representative)

Objective: To achieve sensitive and selective detection of diclofenac and the internal standard using tandem mass spectrometry.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Diclofenac: m/z 294 -> 250
This compound: m/z 167 -> 123
Collision Energy Optimize for each compound
Source Temperature 500°C
Dwell Time 100 ms

Causality: ESI in negative mode is ideal for acidic compounds as they readily deprotonate to form [M-H]- ions. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its fitness for purpose. The validation should be performed according to established guidelines, such as those from the ICH[2][3] or the FDA.

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the response (peak area ratio) over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte and internal standard in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Trustworthiness through System Suitability: Before each analytical run, a system suitability test should be performed. This typically involves injecting a standard solution to verify the performance of the chromatographic system, including parameters like retention time, peak area, and resolution.

Logical Relationship of Validation Parameters

G cluster_core Core Performance cluster_sensitivity Sensitivity & Specificity cluster_robustness Robustness & Reliability Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LLOQ LLOQ Method->LLOQ Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Linearity->LLOQ Selectivity->MatrixEffect

Sources

Catalytic Routes for the Synthesis of 2-Fluoro-5-methylphenylacetic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. Its synthesis via efficient and scalable catalytic methods is of significant interest to researchers in both academic and industrial settings. This application note provides a detailed overview of several powerful catalytic strategies for the synthesis of this compound, including palladium-catalyzed cross-coupling reactions and asymmetric approaches to obtain enantiomerically enriched products. The causality behind experimental choices, detailed step-by-step protocols for key methodologies, and comparative data are presented to guide the user in selecting and implementing the most suitable synthetic route for their specific needs.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and versatile methods for the construction of complex molecular architectures. Several of these Nobel Prize-winning methodologies can be effectively applied to the synthesis of this compound and its precursors.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, this can be envisioned as the coupling of a 2-fluoro-5-methylphenylboronic acid derivative with a haloacetate.

Scientific Rationale: The choice of a Suzuki-Miyaura coupling is often predicated on the commercial availability and stability of the boronic acid coupling partner. 2-Fluoro-5-methylphenylboronic acid is a commercially available reagent, making this a convergent and efficient route. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions with high yields.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Final Product Formation start Combine 2-fluoro-5-methylphenylboronic acid, ethyl bromoacetate, Pd catalyst, ligand, and base in a Schlenk flask inert Evacuate and backfill with inert gas (e.g., Argon) start->inert solvent Add anhydrous solvent (e.g., Toluene/Water) inert->solvent heat Heat the reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor quench Cool to room temperature and quench monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude ester by column chromatography dry->purify hydrolysis Hydrolyze the ester to the carboxylic acid purify->hydrolysis

Caption: Workflow for the Suzuki-Miyaura coupling approach.

Detailed Protocol: Synthesis of Ethyl 2-(2-Fluoro-5-methylphenyl)acetate

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-fluoro-5-methylphenylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add anhydrous toluene (5 mL) and a solution of ethyl bromoacetate (1.2 mmol, 1.2 equiv) in toluene (2 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford ethyl 2-(2-fluoro-5-methylphenyl)acetate.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

ParameterValueReference
Catalyst Pd(OAc)₂ / SPhos[General Suzuki-Miyaura Protocols]
Base K₂CO₃ or Cs₂CO₃[General Suzuki-Miyaura Protocols]
Solvent Toluene/Water or Dioxane/Water[General Suzuki-Miyaura Protocols]
Temperature 80-110 °C[General Suzuki-Miyaura Protocols]
Typical Yield 70-90% (for the coupling step)[Analogous Reactions]
Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes with aryl halides.[1] To synthesize this compound, a suitable starting material would be 1-bromo-2-fluoro-5-methylbenzene, which can be coupled with an acrylic acid ester followed by reduction of the double bond.

Experimental Workflow: Heck Reaction and Subsequent Reduction

G cluster_0 Heck Reaction cluster_1 Hydrogenation cluster_2 Final Product Formation start Combine 1-bromo-2-fluoro-5-methylbenzene, ethyl acrylate, Pd catalyst, ligand, and base heat Heat reaction mixture (e.g., 100-120 °C) start->heat purify_heck Work-up and purify the acrylate product heat->purify_heck hydrogenation Catalytic hydrogenation of the double bond (e.g., H₂, Pd/C) purify_heck->hydrogenation hydrolysis Hydrolyze the ester to the carboxylic acid hydrogenation->hydrolysis

Caption: Workflow for the Heck reaction approach.

Detailed Protocol: Synthesis of Ethyl 2-(2-Fluoro-5-methylphenyl)acetate via Heck Reaction

  • Reaction Setup: In a sealed tube, combine 1-bromo-2-fluoro-5-methylbenzene (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.06 mmol, 6 mol%), and a base like triethylamine (1.5 mmol, 1.5 equiv) in a solvent such as DMF or NMP.

  • Reaction Conditions: Heat the mixture to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude acrylate by column chromatography.

  • Hydrogenation: Dissolve the purified acrylate in ethanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere until the reaction is complete.

  • Final Steps: Filter the catalyst, concentrate the solvent, and hydrolyze the resulting ester to obtain this compound.

ParameterValueReference
Catalyst Pd(OAc)₂ / P(o-tolyl)₃[General Heck Reaction Protocols]
Base Et₃N or K₂CO₃[General Heck Reaction Protocols]
Solvent DMF, NMP, or Dioxane[General Heck Reaction Protocols]
Temperature 100-140 °C[General Heck Reaction Protocols]
Typical Yield 60-85% (for the coupling step)[Analogous Reactions]
Carbonylation Reactions

Palladium-catalyzed carbonylation of aryl halides presents a direct route to introduce a carboxylic acid functionality.[2][3] This can be achieved by reacting 1-bromo-2-fluoro-5-methylbenzene with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, followed by hydrolysis. A particularly attractive variation is the carbonylative Suzuki coupling.

Scientific Rationale: Carbonylation reactions offer an atom-economical approach by directly incorporating a carbonyl group from carbon monoxide. This can be a highly efficient one-pot procedure to generate the target acid or its ester derivative.

Experimental Workflow: Palladium-Catalyzed Carbonylation

G cluster_0 Carbonylation Reaction cluster_1 Work-up and Purification cluster_2 Final Product Formation start Charge a pressure reactor with 1-bromo-2-fluoro-5-methylbenzene, Pd catalyst, ligand, base, and a nucleophile (e.g., an alcohol) co_pressure Pressurize with carbon monoxide (CO) start->co_pressure heat Heat the reaction mixture co_pressure->heat depressurize Cool and carefully depressurize the reactor heat->depressurize workup Work-up the reaction mixture depressurize->workup purify Purify the resulting ester workup->purify hydrolysis Hydrolyze the ester to the carboxylic acid purify->hydrolysis

Caption: Workflow for the palladium-catalyzed carbonylation approach.

Detailed Protocol: Synthesis of Methyl 2-Fluoro-5-methylbenzoate via Carbonylation

  • Reaction Setup: In a high-pressure autoclave, place 1-bromo-2-fluoro-5-methylbenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), a phosphine ligand like Xantphos (0.015 mmol, 1.5 mol%), and a base such as triethylamine (2.0 mmol, 2.0 equiv) in methanol as the solvent and nucleophile.

  • Reaction Conditions: Seal the autoclave, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Work-up: After cooling and carefully venting the CO, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water.

  • Purification and Hydrolysis: The organic layer is dried and concentrated, and the crude ester is purified by column chromatography. Subsequent hydrolysis yields this compound.

ParameterValueReference
Catalyst Pd(OAc)₂ / Xantphos[2]
Base Et₃N or DBU[2]
Solvent/Nucleophile Methanol or Ethanol[2][3]
CO Pressure 1-50 bar[2][3]
Temperature 80-120 °C[2][3]
Typical Yield 75-95% (for the ester)[2]

Part 2: Asymmetric Synthesis of this compound

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. This compound possesses a chiral center at the alpha-position, and its enantiomers may exhibit different pharmacological activities. Catalytic asymmetric synthesis provides the most efficient means to access enantiomerically pure forms of this compound.

Asymmetric Hydrogenation of a Prochiral Olefin

One of the most powerful and widely used methods for creating chiral centers is the asymmetric hydrogenation of a prochiral olefin. In this approach, 2-(2-fluoro-5-methylphenyl)acrylic acid is synthesized first, and then subjected to hydrogenation with a chiral rhodium or ruthenium catalyst.

Scientific Rationale: This method is highly attractive due to its high catalytic efficiency and the potential for achieving excellent enantioselectivities. A wide variety of chiral phosphine ligands have been developed for this transformation, allowing for fine-tuning of the catalyst to achieve optimal results for a specific substrate.

Synthetic Strategy: Asymmetric Hydrogenation

G Prochiral_Olefin 2-(2-Fluoro-5-methylphenyl)acrylic acid Hydrogenation Asymmetric Hydrogenation (H₂ pressure) Prochiral_Olefin->Hydrogenation Chiral_Catalyst [Rh(COD)(chiral ligand)]BF₄ or Ru(BINAP)Cl₂ Chiral_Catalyst->Hydrogenation Chiral_Acid (R)- or (S)-2-Fluoro-5-methylphenylacetic acid Hydrogenation->Chiral_Acid

Caption: Strategy for asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of 2-(2-Fluoro-5-methylphenyl)acrylic acid

  • Catalyst Preparation: In a glovebox, a chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos) are dissolved in a degassed solvent like methanol or dichloromethane.

  • Reaction Setup: The substrate, 2-(2-fluoro-5-methylphenyl)acrylic acid (1.0 mmol), is added to the catalyst solution in a high-pressure reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a set time.

  • Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis. The product is then purified by standard methods.

ParameterValueReference
Catalyst [Rh(ligand)]⁺ or [Ru(ligand)]²⁺[4][5]
Chiral Ligand BINAP, Josiphos, DuPhos families[4][5]
Solvent Methanol, Ethanol, THF[4][5]
H₂ Pressure 1-100 bar[4][5]
Typical ee >90%[Analogous Reactions]
Other Asymmetric Approaches

While asymmetric hydrogenation is a prominent method, other catalytic strategies can also be considered:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves attaching a chiral auxiliary to a precursor of the acetic acid side chain.[6] The auxiliary then directs a subsequent diastereoselective reaction, such as an alkylation, to create the chiral center. The auxiliary is then cleaved to yield the enantiomerically enriched product.

  • Biocatalysis: Enzymatic resolutions of racemic this compound or its esters can be a highly effective method for obtaining one enantiomer in high purity.[7][8][9] Lipases are commonly used for the kinetic resolution of esters, selectively hydrolyzing one enantiomer and leaving the other unreacted.

Conclusion

The synthesis of this compound can be achieved through a variety of robust and efficient catalytic methods. For racemic synthesis, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and carbonylation offer versatile and high-yielding routes from commercially available starting materials. For the production of enantiomerically pure this compound, asymmetric hydrogenation of the corresponding acrylic acid stands out as a powerful and highly selective catalytic method. The choice of a specific synthetic strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired stereochemical purity of the final product. The protocols and comparative data provided in this application note serve as a valuable resource for researchers to make informed decisions and successfully implement these catalytic methods in their synthetic endeavors.

References

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 2021. [Link]
  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Institutes of Health, 2021. [Link]
  • Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines.
  • Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Deriv
  • Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Royal Society of Chemistry, 2012. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI, 2019. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Royal Society of Chemistry, 2013. [Link]
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. MDPI, 2023. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2019. [Link]
  • Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024. [Link]
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. National Institutes of Health, 2008. [Link]
  • Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters. Royal Society of Chemistry, 2004. [Link]
  • Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs.
  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI, 2019. [Link]
  • Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed, 2012. [Link]
  • Heck Reaction. Chemistry LibreTexts, 2023. [Link]
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv, 2024. [Link]
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
  • Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Royal Society of Chemistry, 1999. [Link]
  • Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Semantic Scholar. [Link]
  • Heck coupling reaction of iodobenzene with methyl acrylate.
  • Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones.
  • Sonogashira Coupling /Hydroboration/Stereospecific Halogenation|GATE 2020 Problem Solved|ChemOrgChem. YouTube, 2025. [Link]
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. National Institutes of Health, 2018. [Link]
  • A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. PubMed, 2014. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health, 2018. [Link]
  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Royal Society of Chemistry, 2019. [Link]
  • Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes. OUCI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our approach is grounded in established chemical principles and practical laboratory experience.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common strategies involve:

  • Grignard Reaction Route: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent prepared from a suitable benzyl halide, followed by carboxylation with carbon dioxide.[1][2][3] This method is valued for its reliability and the use of readily available reagents.[2][3]

  • Cyanide Hydrolysis Route: This two-step process involves the formation of a benzyl cyanide intermediate, followed by hydrolysis to the corresponding carboxylic acid.[4][5] This route is often high-yielding but requires the handling of toxic cyanide reagents.

  • Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7][8][9][10] It's a powerful tool for rearranging the carbon skeleton.[6][8]

Below is a visual representation of the primary synthetic pathways.

Synthesis_Pathways cluster_grignard Grignard Route cluster_cyanide Cyanide Hydrolysis Route cluster_wk Willgerodt-Kindler Route Start_G 2-Fluoro-5-methylbenzyl halide Grignard Grignard Reagent Formation (Mg, ether) Start_G->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation Product_G This compound Carboxylation->Product_G Start_C 2-Fluoro-5-methylbenzyl halide Cyanation Cyanation (NaCN or KCN) Start_C->Cyanation Intermediate_C 2-Fluoro-5-methylbenzyl cyanide Cyanation->Intermediate_C Hydrolysis Hydrolysis (H+ or OH-) Intermediate_C->Hydrolysis Product_C This compound Hydrolysis->Product_C Start_WK 2-Fluoro-5-methylacetophenone WK_Reaction Willgerodt-Kindler Reaction (S8, morpholine) Start_WK->WK_Reaction Intermediate_WK Thioamide WK_Reaction->Intermediate_WK Hydrolysis_WK Hydrolysis Intermediate_WK->Hydrolysis_WK Product_WK This compound Hydrolysis_WK->Product_WK

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Grignard Reaction Route

The Grignard route is a popular choice but requires strict anhydrous conditions for success.[1][11]

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure of a Grignard reaction to start is a frequent issue, almost always stemming from the presence of water or the passivation of the magnesium surface.[1]

  • Causality: Grignard reagents are potent bases and will react with even trace amounts of water, which is a stronger acid than the terminal alkyne from which the Grignard is derived.[1][12] An oxide layer on the magnesium turnings can also prevent the reaction with the alkyl halide.[1]

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use. Anhydrous ether (diethyl ether or THF) is crucial; use a freshly opened bottle or solvent from a purification system.[11]

    • Activate the Magnesium: The magnesium surface needs to be free of its passivating oxide layer.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction. A small amount of 1,2-dibromoethane can also be used as an initiator.

    • Initiate Locally: Add a small amount of the benzyl halide solution to the magnesium and gently warm the spot with a heat gun. Look for signs of reaction (bubbling, cloudiness) before proceeding with the slow addition of the remaining halide.

Q2: The yield of my desired carboxylic acid is low, and I'm isolating a significant amount of a biphenyl impurity.

A2: The formation of a biphenyl dimer (in this case, 1,2-bis(2-fluoro-5-methylphenyl)ethane) is a common side reaction, particularly if the reaction temperature is too high or the concentration of the benzyl halide is excessive.[13]

  • Causality: This side product arises from a coupling reaction between the Grignard reagent and unreacted benzyl halide.

  • Preventative Measures:

    • Slow Addition: Add the solution of 2-fluoro-5-methylbenzyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux. Overheating the reaction can favor the formation of the biphenyl side product.[13]

    • Dilution: Ensure the reaction is sufficiently dilute. High concentrations of the halide can increase the likelihood of coupling.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent.[11]
Temperature Gentle reflux (approx. 35°C for ether)Balances reaction rate and minimizes side reactions.
Addition Rate Slow, dropwiseMaintains low halide concentration to prevent coupling.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric O2 and H2O.

III. Troubleshooting Guide: Cyanide Hydrolysis Route

This route is often efficient but requires careful handling of cyanide salts.

Q1: The initial cyanation reaction is sluggish or incomplete. How can I improve the conversion?

A1: Incomplete cyanation can result from poor solubility of the cyanide salt or insufficient reactivity of the benzyl halide.

  • Causality: The cyanide ion (CN-) is the nucleophile. Its effectiveness depends on its availability in the solution to displace the halide.

  • Optimization Strategies:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to better dissolve the sodium or potassium cyanide.

    • Phase-Transfer Catalyst: If using a less polar solvent or a two-phase system, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the cyanide ion into the organic phase, accelerating the reaction.

    • Choice of Halide: The reactivity of the benzyl halide follows the order I > Br > Cl. If you are using 2-fluoro-5-methylbenzyl chloride and experiencing slow reaction rates, consider converting it to the bromide or iodide via a Finkelstein reaction.

Q2: The hydrolysis of the benzyl cyanide is not going to completion, and I'm left with the amide intermediate.

A2: Incomplete hydrolysis is a common issue, especially under milder conditions. Both acidic and basic conditions can be used for hydrolysis, but forcing conditions are often necessary.[14]

  • Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The second step, hydrolysis of the amide, is often slower than the first.

  • Driving the Reaction to Completion:

    • Stronger Conditions: For basic hydrolysis, use a concentrated solution of NaOH or KOH and increase the reaction temperature, often to reflux, for several hours.[14] For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is effective.

    • Extended Reaction Time: Simply increasing the reflux time can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine when the amide intermediate is consumed.

Hydrolysis_Workflow Start 2-Fluoro-5-methylbenzyl cyanide Condition Choose Hydrolysis Condition Start->Condition Acid Acidic Hydrolysis (e.g., H2SO4/H2O, reflux) Condition->Acid Acid Base Basic Hydrolysis (e.g., NaOH/H2O, reflux) Condition->Base Base Workup_Acid Acidification & Extraction Acid->Workup_Acid Base->Workup_Acid Product This compound Workup_Acid->Product

Caption: Decision workflow for benzyl cyanide hydrolysis.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different starting material for the Grignard route, such as 2-fluoro-5-methylbenzaldehyde?

A: No, not directly for this specific target. A Grignard reaction with an aldehyde will result in a secondary alcohol after workup.[11][12] To synthesize the target acid, you need to add a one-carbon unit that can be oxidized to a carboxylic acid. The standard method is carboxylation of the Grignard reagent with CO2.[12]

Q: What are the main safety precautions when working with sodium or potassium cyanide?

A: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). It is critical to avoid acidification of cyanide waste streams, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.

Q: My final product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities depend on the synthetic route.

  • Grignard Route: The main impurity is often the biphenyl dimer. Recrystallization is typically effective. A solvent system like toluene/hexanes can be a good starting point.

  • Cyanide Route: Unreacted benzyl cyanide or the intermediate amide may be present. A basic aqueous wash during workup will extract the desired carboxylic acid as its salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Q: Are there any catalysts that can improve the Willgerodt-Kindler reaction yield?

A: While the classic Willgerodt-Kindler reaction uses elemental sulfur and an amine like morpholine, some modifications have been shown to improve yields or reaction times.[7][8][9] Microwave irradiation has been used to accelerate the reaction.[9] Additionally, the use of a base catalyst in some variations has been reported to be effective.[7]

V. Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. In the dropping funnel, place a solution of 2-fluoro-5-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromide solution to the magnesium and gently warm the flask with a heat gun until the color of the iodine fades and bubbling is observed.

  • Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • Carboxylation: Cool the reaction mixture in an ice bath. While vigorously stirring, add crushed dry ice (solid CO2) in small portions. Allow the mixture to warm to room temperature as the CO2 sublimes.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

VI. References

  • Vertex AI Search. Grignard Reaction. Available from: .

  • Wikipedia. Willgerodt rearrangement. Available from: [Link].

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link].

  • Yuan Qiliang. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014). SciSpace. Available from: [Link].

  • chemeurope.com. Willgerodt rearrangement. Available from: [Link].

  • Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid. Available from: .

  • MSU chemistry. Willgerodt‐Kindler Reac1on (2009). Available from: [Link].

  • SynArchive. Willgerodt-Kindler Reaction. Available from: [Link].

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment) (2024). Available from: [Link].

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones (2011). Available from: [Link].

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives (2024). Available from: [Link].

  • Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. Available from: [Link].

  • Google Patents. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. Available from: .

Sources

common side reactions in the synthesis of fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and field-proven solutions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section addresses specific problems that may arise during the synthesis of fluorinated phenylacetic acids, offering explanations for their root causes and actionable steps for resolution.

Q1: My reaction is yielding a significant amount of decarboxylated byproduct. What is causing this and how can I prevent it?

A1: Decarboxylation is a common side reaction, particularly for phenylacetic acids bearing electron-withdrawing groups like trifluoromethyl (CF3) substituents.

Causality: The presence of a CF3 group can facilitate the photodecarboxylation of phenylacetic acids, especially in a basic aqueous solution.[1][2] This process is often initiated by light and proceeds through the formation of a benzylic carbanion.[1][2] Additionally, some fluorination methods, particularly those involving radical mechanisms or photoredox catalysis, can inherently promote decarboxylation.[3][4][5] For instance, the use of Selectfluor® in the presence of water can lead to decarboxylative fluorination through a single electron oxidation pathway.[6][7][8]

Troubleshooting Steps:

  • Control of Reaction Medium: If using a method prone to decarboxylation in aqueous media, consider switching to non-aqueous conditions. For example, when using Selectfluor®, non-aqueous conditions favor direct fluorination of the benzylic C(sp³)–H bond over decarboxylation.[3][6][7][8]

  • Light Exclusion: Protect your reaction from light, especially UV radiation, by wrapping the reaction vessel in aluminum foil or working in a dark environment. This is particularly crucial for CF3-substituted phenylacetic acids which are prone to photodecarboxylation.[1][2]

  • Temperature Management: While some decarboxylation processes are thermally driven, photodecarboxylation can occur at room temperature.[9] Careful control of the reaction temperature is still advisable to minimize other potential side reactions.

  • Reagent Selection: If direct fluorination is the goal, choose a fluorinating reagent and conditions known to minimize decarboxylation. For instance, α-fluorination of phenylacetic acid derivatives can be achieved cleanly using Selectfluor® and 4-(dimethylamino)pyridine in non-aqueous solvents.[3]

Q2: I am observing the formation of multiple fluorinated isomers on the aromatic ring instead of the desired phenylacetic acid. Why is this happening?

A2: Competing electrophilic aromatic substitution (ring fluorination) is a likely cause, especially when the phenyl ring has strongly activating substituents.

Causality: Phenylacetic acids with electron-donating groups on the aromatic ring are susceptible to electrophilic attack on the ring itself.[10] This can lead to a complex mixture of products where fluorine is incorporated at various positions on the phenyl ring in addition to, or instead of, the desired position on the acetic acid side chain. This is analogous to challenges seen in the chlorination of similar substrates.[11]

Troubleshooting Steps:

  • Protecting Groups: If the activating group is amenable to protection (e.g., a hydroxyl or amino group), consider protecting it to decrease its electron-donating capacity during the fluorination step.

  • Milder Fluorinating Agents: Employ less reactive electrophilic fluorinating agents or milder reaction conditions to favor the desired reaction pathway.

  • Directed Fluorination: Explore methods that offer better regioselectivity. For instance, metal-catalyzed fluorination can provide site-selective fluorination, sometimes aided by a directing group.[12]

Q3: My nitrile hydrolysis to the corresponding fluorinated phenylacetic acid is incomplete or yielding significant amide byproduct. How can I drive the reaction to completion?

A3: The hydrolysis of nitriles to carboxylic acids is a two-step process, and the intermediate amide can sometimes be difficult to hydrolyze completely, especially under mild basic conditions.

Causality: Nitrile hydrolysis first produces an amide, which is then further hydrolyzed to the carboxylic acid.[13][14] In basic conditions, if the reaction is not sufficiently vigorous (e.g., lower temperature, shorter reaction time), the reaction can stall at the amide stage.[15] Acid-catalyzed hydrolysis is generally more effective at driving the reaction to the carboxylic acid, as the final step involves the protonation of ammonia, which is essentially irreversible and pushes the equilibrium forward.[13][15]

Troubleshooting Steps:

  • Switch to Acidic Conditions: Heating the nitrile under reflux with a dilute acid like hydrochloric acid is a robust method for complete hydrolysis to the carboxylic acid.[13][14]

  • Harsher Basic Conditions: If basic hydrolysis is required, increasing the temperature and extending the reaction time can promote the hydrolysis of the intermediate amide.[15]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the intermediate amide to determine the optimal reaction time.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Fluorinated Phenylacetonitrile

  • Combine the fluorinated phenylacetonitrile with a 3-6 M aqueous solution of hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorinated phenylacetic acid.

  • Purify the crude product by recrystallization or column chromatography.[16][17]

Q4: I am attempting a Willgerodt-Kindler reaction to synthesize a fluorinated phenylacetic acid derivative, but the yield is low and I have a complex mixture of products. What are the common pitfalls?

A4: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a phenylacetic acid derivative, can have side reactions, including the formation of the corresponding carboxylic acid directly from the initial amide. [18][19]

Causality: The reaction proceeds via a thioamide intermediate which is then hydrolyzed to the desired amide or, with further hydrolysis, the carboxylic acid.[19][20][21] The reaction conditions, particularly the presence of water and the reaction time, can influence the final product distribution. Incomplete reaction or competing side reactions can lead to a complex product mixture.

Troubleshooting Steps:

  • Control of Hydrolysis: If the thioamide is the desired intermediate, careful control of the reaction conditions to exclude excess water is necessary. If the phenylacetic acid is the final product, ensuring complete hydrolysis of the intermediate thioamide is key. This can often be achieved by adding a separate hydrolysis step with aqueous acid or base after the initial reaction.[20][22]

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), can significantly improve the reaction efficiency and reduce the reaction time, leading to cleaner product formation.[22]

  • Purification Strategy: A common purification method involves acid-base extraction. The final phenylacetic acid can be dissolved in an aqueous sodium bicarbonate solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[22]

Q5: During my synthesis, I suspect halogen exchange is occurring, leading to undesired chlorinated or brominated byproducts. How can I confirm and mitigate this?

A5: Halogen exchange (Halex) reactions can occur, particularly when using certain Lewis acids or under high-temperature conditions in the presence of other halide sources.

Causality: Boron trihalides and other Lewis acids can mediate the exchange of a fluorine atom with other halogens.[23] While often used intentionally, this can be an undesired side reaction. The reaction conditions, including the choice of solvent and the presence of other halide ions, can influence the likelihood of halogen exchange.

Troubleshooting Steps:

  • Reagent Purity: Ensure that all reagents and solvents are free from contaminating halide ions.

  • Choice of Lewis Acid: If a Lewis acid is required, select one that is less prone to facilitating halogen exchange under your reaction conditions.

  • Temperature Control: Halogen exchange reactions can be temperature-dependent.[24] Running the reaction at the lowest effective temperature may help to minimize this side reaction.

  • Analytical Confirmation: Use mass spectrometry to identify the molecular weights of the byproducts. The presence of peaks corresponding to the chlorinated or brominated analogues of your desired product would confirm halogen exchange.

II. Frequently Asked Questions (FAQs)

What are the main synthetic routes to fluorinated phenylacetic acids?

Common synthetic routes include:

  • Hydrolysis of fluorinated phenylacetonitriles: A reliable method where the nitrile is hydrolyzed under acidic or basic conditions.[13][25][26]

  • Willgerodt-Kindler Reaction: This reaction converts a fluorinated acetophenone to the corresponding phenylacetic acid derivative, typically via a thioamide intermediate.[18][19][20]

  • Direct Fluorination: This involves the introduction of a fluorine atom onto the phenylacetic acid backbone, either at the aromatic ring or the benzylic position, using electrophilic or nucleophilic fluorinating agents.[3][12][27][28][29]

  • From Fluorinated Anilines: A multi-step process involving diazotization of a fluorinated aniline followed by reaction with vinylidene chloride and subsequent hydrolysis.[16]

How does the position of the fluorine atom on the phenyl ring affect the reactivity?

The position of the fluorine atom significantly influences the electronic properties of the molecule. As a highly electronegative atom, fluorine acts as an electron-withdrawing group via the inductive effect, which can increase the acidity of the carboxylic acid proton.[30] This can also affect the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution.

What are the best practices for purifying fluorinated phenylacetic acids?

Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found. Toluene, dichloromethane, and chloroform are potential solvents.[16]

  • Acid-Base Extraction: This is a powerful technique for separating the acidic product from neutral or basic impurities. The crude product is dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent, and then the aqueous layer is acidified to precipitate the pure acid.[17][22]

  • Column Chromatography: Useful for separating complex mixtures, although it can be more time-consuming and require larger volumes of solvent.

Are there any specific safety precautions I should take when working with fluorinating agents?

Yes, many fluorinating agents are hazardous and require special handling.

  • Toxicity and Corrosiveness: Reagents like hydrogen fluoride are highly toxic and corrosive.[31]

  • Reactivity: Some fluorinating agents can be aggressive, explosive, or react violently with water.[32]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves resistant to the specific chemicals being used.

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for each reagent before use to understand its specific hazards and handling requirements.

III. Visualized Workflows and Mechanisms

Diagram: Troubleshooting Logic for Decarboxylation

start Decarboxylation Observed check_cf3 Is the Phenylacetic Acid CF3-Substituted? start->check_cf3 check_conditions What are the reaction conditions? check_cf3->check_conditions Yes check_cf3->check_conditions No is_aqueous Aqueous/ Basic? check_conditions->is_aqueous is_photochemical Light Exposure? check_conditions->is_photochemical solution_reagent_choice Select Reagent to Minimize Radical Pathways check_conditions->solution_reagent_choice Using Photoredox or Radical Initiator solution_non_aqueous Switch to Non-Aqueous Solvent is_aqueous->solution_non_aqueous Yes solution_light_protection Protect from Light is_photochemical->solution_light_protection Yes

Caption: Troubleshooting workflow for addressing decarboxylation.

Diagram: General Mechanism of Nitrile Hydrolysis

nitrile Fluorinated Phenylacetonitrile protonated_nitrile Protonated Nitrile (Acid-Catalyzed) nitrile->protonated_nitrile + H+ amide Intermediate Amide nitrile->amide + OH- (Base-Catalyzed) + H2O protonated_nitrile->amide + H2O - H+ carboxylic_acid Fluorinated Phenylacetic Acid amide->carboxylic_acid + H3O+ or OH-

Sources

Technical Support Center: Recrystallization of 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-5-methylphenylacetic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the principles and practices of recrystallizing this compound.

Q1: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the compound's properties is the first step. This compound is a solid at room temperature with a reported melting point range of approximately 89-93°C[1]. This relatively low melting point is a critical parameter, as it informs the choice of solvent; the solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out," a phenomenon where the solid melts in the hot solvent instead of dissolving.

Q2: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical factor for a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cool temperatures[2][3]. Given the structure—a moderately polar carboxylic acid—a systematic screening approach is recommended.

Key Principles for Solvent Selection:

  • Polarity Matching: "Like dissolves like." The compound has both polar (carboxylic acid, fluorine) and non-polar (methylphenyl group) characteristics. Solvents of intermediate polarity or specific solvent/anti-solvent mixtures are often effective.

  • Temperature Coefficient: A sharp difference in solubility between the solvent's boiling point and room/ice temperature is essential for good recovery[4].

  • Impurity Profile: The chosen solvent should either leave impurities completely insoluble (for removal by hot filtration) or keep them fully dissolved in the cold mother liquor[5].

Recommended Solvent Screening Protocol:

  • Setup: Place approximately 50 mg of crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.

  • Room Temperature Test: Agitate the tubes at room temperature. A suitable solvent will not dissolve the compound well, or only sparingly[3][5]. Immediately discard any solvents that fully dissolve the compound at this stage.

  • Heating Test: Gently heat the remaining tubes in a water bath. Add the same solvent dropwise until the solid just dissolves at or near the boiling point.

  • Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observation: The best solvent will yield a high quantity of crystalline solid upon cooling.

Solvent System Type Rationale & Common Examples Suitability for this compound
Single Solvent Simple and effective if a solvent with a steep solubility curve is found.Toluene: Often a good choice for aromatic acids. Water: Unlikely to be effective alone due to low solubility of the aromatic portion, but may work at high temperatures.
Mixed Solvent (Solvent/Anti-Solvent) Used when no single solvent is ideal. The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is added to induce crystallization.[2][6]Ethanol/Water: A classic polar pair. The compound should be soluble in ethanol and insoluble in water. Toluene/Heptane: A common non-polar/very non-polar pair. The compound is dissolved in hot toluene, and heptane is added as the anti-solvent.
Q3: What is the general step-by-step protocol for the recrystallization?

Once a suitable solvent system is identified, the following general procedure can be applied.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid[3][7].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[6][8].

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Slow cooling is crucial for the formation of large, pure crystals[3].

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Problem: Upon cooling, the compound separates as a liquid layer (an oil) rather than as solid crystals.

Causality:

  • Melting Point Depression: The presence of significant impurities can lower the melting point of the solute, causing it to melt in the hot solution.

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point[8].

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound (89-93°C).

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point[9][10]. Allow it to cool slowly again.

  • Lower the Cooling Temperature: Try cooling the solution very slowly to a temperature where the solid crystal is the more stable form.

  • Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Re-screen for a solvent with a lower boiling point or try a mixed solvent system.

Q5: Crystal formation is not occurring, even after cooling in an ice bath. What should I do?

Problem: The solution remains clear (no precipitation) even after extended cooling.

Causality:

  • Excess Solvent: This is the most common reason. Too much solvent was used, and the solution is not supersaturated, even at low temperatures[7][9].

  • Lack of Nucleation Sites: Spontaneous crystal formation requires a starting point (a nucleus). Highly purified solutions can sometimes become supersaturated without crystallizing[9].

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic rough edges provide nucleation sites[7].

    • Seeding: If available, add a tiny crystal ("seed crystal") of pure this compound to the solution to initiate crystal growth[9].

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. Then, allow the more concentrated solution to cool again[8][9]. Be careful not to evaporate too much solvent, which could lead to rapid, impure crystallization.

Q6: My final yield is very low. How can I improve recovery?

Problem: The mass of the recovered pure product is significantly lower than expected.

Causality:

  • Using Too Much Solvent: As described above, excess solvent will retain a significant portion of the product in the mother liquor[10].

  • Premature Crystallization: The compound crystallized during a hot filtration step and was lost.

  • Incomplete Cooling: Not allowing sufficient time or a low enough temperature for crystallization to complete.

  • Excessive Washing: Using too much cold solvent to wash the final crystals can redissolve some of the product[7].

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary for dissolution.

  • Recover from Mother Liquor: If a large amount of product is suspected to be in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure.

  • Minimize Wash Volume: Always use ice-cold solvent for washing and apply it sparingly. Ensure the vacuum is off when adding the wash solvent, then re-apply it to pull the solvent through.

Section 3: Visualized Workflows

Recrystallization Decision Workflow

The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored or Insoluble Impurities? dissolve->is_colored charcoal Add Charcoal, Reheat is_colored->charcoal Yes cool_slowly Cool Slowly to Room Temperature is_colored->cool_slowly No hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool_slowly crystals_form Crystals Formed? cool_slowly->crystals_form induce Induce Crystallization (Scratch / Seed) crystals_form->induce No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes induce->crystals_form vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end

Caption: A workflow diagram illustrating the key steps and decision points for recrystallization.

Troubleshooting Logic for "Oiling Out"

This diagram provides a logical path for diagnosing and solving the issue of a compound oiling out.

G start Problem: Compound 'Oiled Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent cool_again Cool Slowly Again add_solvent->cool_again check_success Crystals Formed? cool_again->check_success success Success: Problem Solved check_success->success Yes failure Failure: Re-evaluate Solvent check_success->failure No rescreen Perform New Solvent Screen failure->rescreen

Caption: A troubleshooting decision tree for addressing the "oiling out" phenomenon.

References

  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization1. (n.d.). California State University, Fullerton, Department of Chemistry and Biochemistry.
  • 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. (n.d.). PubChem.
  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997). Google Patents.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

Sources

Technical Support Center: Willgerodt-Kindler Reaction for Aryl Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Willgerodt-Kindler reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for the synthesis of aryl acetic acids and their derivatives. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the nuances of this reaction and troubleshoot common challenges.

Introduction to the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[1][2] This process effectively involves the migration of the carbonyl group to the end of the alkyl chain and its subsequent transformation.[1][3] The Kindler modification, which utilizes an amine (commonly morpholine) and elemental sulfur, is a widely adopted protocol due to its convenience and generally higher yields compared to the original Willgerodt conditions.[1][4]

Despite its utility, the reaction is often perceived as challenging due to its reputation for sometimes producing messy reaction mixtures and variable yields.[5] However, with a proper understanding of the reaction mechanism and careful control of reaction parameters, these issues can be readily overcome. This guide provides a structured approach to troubleshooting and optimizing your Willgerodt-Kindler reactions.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the Willgerodt-Kindler reaction in a question-and-answer format.

Q1: My reaction yield is very low. What are the primary factors I should investigate?

A1: Low yields in the Willgerodt-Kindler reaction can often be attributed to several key factors. We recommend a systematic approach to troubleshooting, starting with the most impactful variables:

  • Reactant Stoichiometry: The molar ratios of the ketone, amine, and sulfur are critical.[5][6] An excess of the amine and sulfur is generally recommended. For instance, a molar ratio of 1:3:2 for ketone:morpholine:sulfur is a good starting point. However, the optimal ratios can be substrate-dependent.[5]

  • Reaction Temperature: This reaction is typically performed at elevated temperatures, often at the reflux temperature of the amine or a high-boiling solvent like quinoline.[5] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures may promote side reactions and decomposition.

  • Reaction Time: While some protocols suggest long reaction times, it's possible for the product to degrade with prolonged heating. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Purity of Reagents: Ensure that your starting ketone is pure and that the amine has been distilled to remove any water or other impurities. The quality of the elemental sulfur can also play a role.

Q2: I am observing a significant amount of starting material at the end of the reaction. How can I improve the conversion?

A2: Incomplete conversion is a common problem and is often linked to the issues mentioned in the first question. If you have already optimized the stoichiometry and temperature, consider the following:

  • Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), can be beneficial.[7] This is thought to facilitate the initial formation of the enamine intermediate, which is a key step in the reaction mechanism.[1][3] Phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) have also been shown to improve reaction rates and yields, particularly for the subsequent hydrolysis step.[8][9]

  • Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles.[10][11] This is due to the efficient and uniform heating provided by microwaves.

Q3: My reaction mixture is a complex tar-like substance, making purification difficult. What causes this and how can I prevent it?

A3: The formation of tarry byproducts is a notorious issue with the Willgerodt-Kindler reaction.[5] This is often a result of side reactions, especially with sensitive substrates or under harsh conditions.

  • Substrate Sensitivity: Aromatic ketones with strongly electron-withdrawing groups, such as nitro or cyano groups, are known to be problematic and may not yield the desired product, instead leading to polymerization or decomposition.[5]

  • Solvent Choice: While the reaction can be run neat, using a high-boiling, inert solvent like quinoline or N-methylpyrrolidone (NMP) can sometimes lead to cleaner reactions by ensuring a homogeneous reaction mixture and better temperature control.[5][12]

  • Work-up Procedure: A carefully planned work-up is essential. After the reaction is complete, pouring the hot reaction mixture into a solvent like methanol can help to precipitate the product and leave some impurities in solution.[13]

Q4: I am having trouble hydrolyzing the intermediate thioamide to the final aryl acetic acid. What are the best conditions for this step?

A4: The hydrolysis of the thioamide is a critical final step. Incomplete hydrolysis will, of course, lead to a low yield of the desired carboxylic acid.

  • Strong Acid or Base: The thioamide can be hydrolyzed under either strongly acidic (e.g., 50% sulfuric acid) or basic (e.g., 25% sodium hydroxide) conditions.[14] The choice of conditions may depend on the stability of your specific product to acid or base.

  • Phase-Transfer Catalysis: As mentioned earlier, employing a phase-transfer catalyst can facilitate the hydrolysis, especially when using a biphasic system with aqueous sodium hydroxide.[8][9]

  • Reaction Time and Temperature: Hydrolysis often requires prolonged heating at reflux. Monitor the disappearance of the thioamide by TLC to ensure the reaction goes to completion.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Willgerodt-Kindler reaction.

Willgerodt_Kindler_Troubleshooting start Start: Low Yield or Incomplete Reaction check_stoichiometry Check Reactant Ratios (Ketone:Amine:Sulfur) start->check_stoichiometry check_temp_time Verify Reaction Temperature & Time check_stoichiometry->check_temp_time Ratios OK check_reagents Assess Reagent Purity check_temp_time->check_reagents Temp/Time OK workup_issue Problem Persists: Complex Mixture? check_reagents->workup_issue Reagents Pure add_catalyst Consider Adding a Catalyst (p-TSA or PTC) use_microwave Try Microwave-Assisted Heating add_catalyst->use_microwave Catalyst Ineffective success Successful Reaction add_catalyst->success Catalyst Effective use_microwave->success hydrolysis_issue Low Yield of Acid: Hydrolysis Problem? workup_issue->hydrolysis_issue No (Clean Reaction) optimize_workup Optimize Work-up (e.g., precipitation from methanol) workup_issue->optimize_workup Yes hydrolysis_issue->add_catalyst No (Thioamide OK) optimize_hydrolysis Optimize Hydrolysis Conditions (Acid/Base, PTC) hydrolysis_issue->optimize_hydrolysis Yes optimize_workup->hydrolysis_issue optimize_hydrolysis->success

Caption: A flowchart for troubleshooting the Willgerodt-Kindler reaction.

Standard Experimental Protocol

This protocol provides a general procedure for the synthesis of an aryl acetic acid from an aryl methyl ketone.

Step 1: Thioamide Formation

  • To a round-bottom flask equipped with a reflux condenser, add the aryl methyl ketone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).

  • If desired, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will typically be around the boiling point of morpholine (129 °C).

  • Monitor the reaction progress by TLC. A typical reaction time is 3-8 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool slightly.

  • Pour the hot, reddish-brown solution into a beaker of vigorously stirred, warm methanol.

  • Cool the mixture in an ice bath to induce crystallization of the thioamide product.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • The crude thioamide can be purified by recrystallization if necessary, but is often used directly in the next step.

Step 2: Hydrolysis to Aryl Acetic Acid

  • To a round-bottom flask, add the crude thioamide from the previous step and a 25% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the thioamide is no longer present. This may take several hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The aryl acetic acid will precipitate as a solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • The crude aryl acetic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Ketone:Amine:Sulfur Ratio 1 : 2-4 : 2-3Ensures complete reaction and compensates for any loss of volatile amine.
Reaction Temperature 120-160 °CSufficient thermal energy is required to drive the reaction.
Catalyst (optional) 0.05 - 0.1 eq p-TSAFacilitates the formation of the enamine intermediate.
Hydrolysis Conditions 25% NaOH or 50% H₂SO₄Strong conditions are necessary to cleave the robust thioamide bond.

Mechanistic Considerations

A basic understanding of the reaction mechanism can aid in troubleshooting. The reaction is believed to proceed through the following key steps:

  • Enamine Formation: The aryl alkyl ketone reacts with the secondary amine (e.g., morpholine) to form an enamine.[1][3]

  • Sulfuration: The enamine, acting as a nucleophile, attacks the electrophilic elemental sulfur.[1]

  • Rearrangement: A series of complex rearrangement steps, possibly involving aziridine intermediates, leads to the migration of the thioamide group to the terminal carbon of the alkyl chain.[1][3]

  • Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

WK_Mechanism ketone Aryl Alkyl Ketone enamine Enamine Intermediate ketone->enamine + Amine, -H2O amine Amine (e.g., Morpholine) amine->enamine sulfurated_int Sulfurated Intermediate enamine->sulfurated_int + Sulfur sulfur Elemental Sulfur (S8) sulfur->sulfurated_int rearrangement Rearrangement Cascade sulfurated_int->rearrangement thioamide Arylacetyl Thioamide rearrangement->thioamide acid Aryl Acetic Acid thioamide->acid Hydrolysis hydrolysis Hydrolysis (H+ or OH-)

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

By understanding these steps, a researcher can better diagnose problems. For example, if no reaction is observed, the issue may lie in the initial enamine formation, suggesting the use of a catalyst or ensuring anhydrous conditions.

References

  • Lundstedt, T., Carlson, R. and Shabana, R., 1987. Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chem. Scand., Ser. B41: 157–163.
  • Guntreddi, T., Vanjari, R. and Singh, K. N., 2015. Elemental Sulfur Mediated Decarboxylative Redox Cyclization Reaction of o-Chloronitroarenes and Arylacetic Acids. Org. Lett., 17, 976-978.
  • Carlson, R., Lundstedt, T. and Shabana, R., 1986. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chem. Scand., Ser. B40: 534-544.
  • Recent advances in the Willgerodt–Kindler reaction. (2013).
  • Recent advances in the Willgerodt–Kindler reaction. (2013). RSC Publishing. [Link]
  • Recent advances in the Willgerodt-Kindler reaction. (2013). Semantic Scholar. [Link]
  • Recent advances in the Willgerodt–Kindler reaction. (2013). RSC Publishing. [Link]
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Willgerodt rearrangement. (n.d.). Wikipedia. [Link]
  • Willgerodt rearrangement. (n.d.). chemeurope.com. [Link]
  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.). HAL Open Science. [Link]
  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2012).
  • some aspects of the willgerodt–kindler reaction and. (2004). Semantic Scholar. [Link]
  • The Willgerodt Reaction. (n.d.). Sciencemadness.org. [Link]
  • Willgerodt-Kindler Reaction. (n.d.). SynArchive. [Link]
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure. [Link]
  • Willgerodt-Kindler Reaction. (n.d.). Merck Index. [Link]
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2003). Sciencemadness.org. [Link]
  • What Is Willgerodt-Kindler Reaction?. (n.d.). Unacademy. [Link]
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Studies on the Willgerodt Reaction. IV.l The Preparation of Nuclear-Substituted Phenylacetic Acids and Some. (1947). Journal of the American Chemical Society. [Link]
  • The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. (n.d.). Taylor & Francis Online. [Link]
  • Access to 2‐Amino‐3‐Arylthiophenes by Base‐Catalyzed Redox Condensation Reaction Between Arylacetonitriles, Chalcones, and Elemental Sulfur. (2019).
  • Method of preparing aryl acetic acids. (1972).
  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. (2016).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • Preparation of Aryl Aliphatic Acids by the Modified Willgerodt Reaction. (1946). PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methylphenylacetic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and optimize your reaction outcomes.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several reliable synthetic routes. The optimal choice depends on the availability of starting materials, scale of the reaction, and specific laboratory capabilities. The most common strategies involve:

  • The Grignard Reaction: Carboxylation of a Grignard reagent derived from 2-fluoro-5-methylbenzyl halide. This is a classic and effective method for forming the carbon-carbon bond.[1][2]

  • Hydrolysis of a Benzyl Cyanide: Conversion of 2-fluoro-5-methylbenzyl cyanide to the corresponding carboxylic acid. This is a robust and high-yielding two-step approach starting from the benzyl halide.[3][4]

  • The Willgerodt-Kindler Reaction: A reaction cascade starting from 2-fluoro-5-methylacetophenone using sulfur and an amine (e.g., morpholine), followed by hydrolysis of the resulting thioamide.[5][6][7]

The following diagram outlines a general decision-making workflow for selecting a synthetic route.

Synthetic_Route_Selection Workflow: Choosing a Synthetic Route start Identify Available Starting Material acetophenone 2-Fluoro-5-methylacetophenone start->acetophenone Ketone benzyl_halide 2-Fluoro-5-methylbenzyl (Cl, Br) start->benzyl_halide Halide benzyl_cyanide 2-Fluoro-5-methylbenzyl cyanide start->benzyl_cyanide Nitrile route_wk Route 1: Willgerodt-Kindler Reaction acetophenone->route_wk route_grignard Route 2: Grignard Reaction benzyl_halide->route_grignard sub_route Convert Halide to Cyanide (e.g., with NaCN) benzyl_halide->sub_route route_hydrolysis Route 3: Nitrile Hydrolysis benzyl_cyanide->route_hydrolysis sub_route->route_hydrolysis

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question: My Grignard reaction to form this compound fails to initiate or proceeds with very low conversion. What are the likely causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a classic problem, almost always stemming from the deactivation of the magnesium surface or the presence of proton sources.[8]

Causality & Solutions:

  • Moisture or Protic Solvents: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, alcohols, or other acidic protons.[2][9]

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). The starting 2-fluoro-5-methylbenzyl halide must also be anhydrous.

  • Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[8]

    • Troubleshooting: Activate the magnesium turnings just before use. Common activation methods include:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, creating a small amount of magnesium iodide and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is exothermic and helps initiate the main reaction.

  • Impure Starting Halide: The 2-fluoro-5-methylbenzyl halide may contain impurities that inhibit the reaction.

    • Troubleshooting: Purify the starting halide by distillation or column chromatography before use.

The following diagnostic workflow can help pinpoint the issue:

Grignard_Troubleshooting Troubleshooting a Failing Grignard Reaction start Grignard Reaction Fails check_dry Are all glassware and reagents scrupulously dry? start->check_dry check_mg Was the Magnesium activated? check_dry->check_mg Yes sol_dry Solution: Oven/flame dry all glassware. Use fresh anhydrous solvents. check_dry->sol_dry No check_reagents Are the solvent and benzyl halide pure? check_mg->check_reagents Yes sol_mg Solution: Activate Mg with I2, 1,2-dibromoethane, or crushing. check_mg->sol_mg No sol_reagents Solution: Redistill solvent and purify the halide before use. check_reagents->sol_reagents No

Caption: Diagnostic workflow for Grignard reaction failures.

Question: During the hydrolysis of 2-fluoro-5-methylbenzyl cyanide, my reaction stalls, and I isolate significant amounts of the corresponding amide intermediate. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete conversion is common if the reaction conditions are not sufficiently forcing.[10]

Causality & Solutions:

  • Insufficiently Strong Conditions: Both acid and base-catalyzed hydrolysis can be slow. The stability of the intermediate amide can make the second hydrolysis step (amide to carboxylic acid) the rate-limiting step.

    • Troubleshooting (Acidic Hydrolysis): Increase the concentration of the acid (e.g., switch from 30% H₂SO₄ to 50-70% H₂SO₄). Increase the reaction temperature and prolong the reaction time. Monitor the reaction by TLC or LCMS to confirm the disappearance of the amide.[4]

    • Troubleshooting (Basic Hydrolysis): Use a higher concentration of base (e.g., 6M NaOH or KOH). Consider using a co-solvent like ethanol or a phase-transfer catalyst to improve solubility and reaction rate. Higher temperatures (reflux) are typically required.[10]

  • Precipitation of Reactant/Intermediate: If the starting nitrile or intermediate amide precipitates from the reaction mixture, the reaction rate will decrease dramatically.

    • Troubleshooting: Add a co-solvent (e.g., ethanol, dioxane) to maintain a homogeneous solution throughout the reaction.

Question: I am attempting the Willgerodt-Kindler reaction, but the final yield of this compound is low after hydrolysis. What are the key optimization parameters?

Answer:

The Willgerodt-Kindler reaction is a powerful but complex transformation. Low yields often result from an incomplete initial reaction or difficulties during the final hydrolysis step.[6][11]

Causality & Solutions:

  • Inefficient Thioamide Formation: The initial reaction between the ketone (2-fluoro-5-methylacetophenone), sulfur, and morpholine requires high temperatures to proceed efficiently.

    • Troubleshooting: Ensure the reaction is heated to a sufficient temperature (typically reflux in morpholine, ~129°C, or a higher boiling solvent). Microwave irradiation has been shown to significantly accelerate this step and improve yields.[11] Ensure the molar ratios of reagents are optimized; typically an excess of morpholine and sulfur is used.[12]

  • Difficult Hydrolysis of the Thioamide: The thioamide intermediate can be very stable and resistant to hydrolysis.

    • Troubleshooting: The hydrolysis requires vigorous conditions. A common and effective method is to use a strong base like NaOH or KOH in a mixture of water and a co-solvent like ethanol, followed by prolonged heating at reflux.[11] Acidic hydrolysis (e.g., with concentrated HCl or H₂SO₄) is also an option but can sometimes lead to side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying the final this compound product?

A1: Recrystallization is typically the most effective method for purifying the final product on a laboratory scale. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include toluene, heptane/ethyl acetate mixtures, or aqueous ethanol. If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be used, typically with a mobile phase gradient of ethyl acetate in hexanes, often with 1% acetic acid added to prevent tailing.

Q2: Are there any specific safety precautions I should take when synthesizing this compound?

A2: Yes. Standard laboratory safety protocols should always be followed. Specific hazards depend on the chosen route:

  • Grignard Reaction: Diethyl ether and THF are extremely flammable. The reaction can be highly exothermic and should be initiated carefully with proper cooling available. Grignard reagents react violently with water.[9]

  • Nitrile Hydrolysis: Working with cyanide salts (if preparing the nitrile in situ) is extremely hazardous; they are highly toxic.[13] Hydrolysis with concentrated acids or bases is corrosive and should be performed in a fume hood.

  • Willgerodt-Kindler Reaction: This reaction generates hydrogen sulfide (H₂S) during the hydrolysis step, which is a toxic and flammable gas with the characteristic odor of rotten eggs. The entire procedure, especially the hydrolysis and workup, must be conducted in a well-ventilated fume hood.[11]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The ¹H NMR should show the characteristic singlet for the CH₂ group adjacent to the carboxylic acid, along with the aromatic signals. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

This two-step protocol starts from 2-fluoro-5-methylbenzyl bromide.

Step A: Formation of 2-Fluoro-5-methylbenzylmagnesium bromide

  • Set up a flame-dried, three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve 2-fluoro-5-methylbenzyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step B: Carboxylation and Workup

  • In a separate flask, crush an excess of dry ice (solid CO₂) and suspend it in a minimal amount of anhydrous diethyl ether.

  • While stirring vigorously, slowly transfer the prepared Grignard solution from Step A onto the dry ice suspension via a cannula.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Slowly quench the reaction by adding 1M aqueous HCl. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Protocol 2: Synthesis via Nitrile Hydrolysis

This protocol assumes the starting material is 2-fluoro-5-methylbenzyl cyanide.

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methylbenzyl cyanide (1.0 eq.).

  • Add a 6M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq.).

  • Add an equal volume of ethanol to act as a co-solvent and ensure the mixture is homogeneous.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC or LCMS, checking for the disappearance of the starting material and the amide intermediate.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product to obtain pure this compound.

Comparative Data of Synthetic Routes

Synthetic Route Starting Material Key Reagents Advantages Challenges Typical Yield
Grignard Reaction 2-Fluoro-5-methylbenzyl halideMg, CO₂ (dry ice)Direct C-C bond formation, well-established.[2]Requires strictly anhydrous conditions; sensitive to impurities.[9]60-80%
Nitrile Hydrolysis 2-Fluoro-5-methylbenzyl cyanideH₂SO₄ or NaOHHigh yielding, tolerant of some impurities, robust.Requires harsh hydrolysis conditions; potential for amide intermediate.[10]85-95%
Willgerodt-Kindler 2-Fluoro-5-methylacetophenoneMorpholine, Sulfur, NaOH/H₂OUtilizes a readily available ketone starting material.[5]Generation of H₂S, harsh hydrolysis, potential for low yields.[11]50-70%

References

  • Wikipedia. Willgerodt rearrangement. [Link]
  • University of Wisconsin-Madison. Grignard Reaction. [Link]
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
  • Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]
  • chemeurope.com. Willgerodt rearrangement. [Link]
  • Michigan State University. Willgerodt‐Kindler Reac1on. [Link]
  • SynArchive. Willgerodt-Kindler Reaction. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • Allfluoro pharmaceutical co .ltd. This compound. [Link]
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • Win-Win Chemical. 2-(2-fluoro-5-methylphenyl)acetic acid. [Link]
  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]
  • Google Patents.
  • Google Patents. Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Google Patents. Preparation method of methylphenyl acetic acid.
  • Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
  • ExamSIDE.Com. Alcohols, Phenols and Ethers. [Link]
  • Wikipedia. Mephedrone. [Link]
  • PubMed. (2019). Metabolism of cyanogenic glycosides: A review. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Fluoro-5-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this important synthetic intermediate. We provide in-depth, field-tested solutions to common problems in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound, and where do they come from?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Understanding the origin of these impurities is the first step toward devising an effective purification strategy.

  • If you used a Grignard-based synthesis (e.g., 2-fluoro-5-methylbenzylmagnesium halide + CO₂), you might encounter:

    • Neutral By-products: Biphenyl-type homocoupling impurities can form from the reaction of the Grignard reagent with unreacted aryl halide.[1][2] These are often major, non-polar impurities.

    • Unreacted Starting Material: Residual 2-fluoro-5-methylbenzyl halide.

    • Protonated Side-Product: 2-Fluoro-5-methyltoluene, formed if the highly basic Grignard reagent encounters trace amounts of water.[2][3]

  • If you used a nitrile hydrolysis pathway (e.g., 2-fluoro-5-methylbenzyl cyanide + acid/base), expect to see:

    • Intermediate Amide: 2-Fluoro-5-methylphenylacetamide, resulting from incomplete hydrolysis.

    • Unreacted Nitrile: Residual 2-fluoro-5-methylphenylacetonitrile.[4][5]

    • Unreacted Starting Material: Residual 2-fluoro-5-methylbenzyl halide.

  • General Impurities (Route-Independent):

    • Residual Solvents: Ether, THF, Toluene, etc., from the reaction or work-up.

    • Colored Impurities: Often high-molecular-weight, non-polar polymeric materials formed during the reaction.

Q2: My crude product is an off-color (yellow to brown) solid or oil. How can I obtain clean, white crystals?

The most effective first-line purification technique for a solid compound like this compound (Melting Point: 89-93°C[6]) is recrystallization .[7] The goal is to select a solvent system where the desired acid is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution upon cooling.

A common issue is the presence of colored, often non-polar, "tarry" impurities. These can sometimes be removed by treating the hot solution with activated charcoal before filtration.[8][9]

Q3: I've tried recrystallization, but my purity (by NMR/LC-MS) is still low. What is the next logical step?

If recrystallization fails to remove key impurities, it's typically because those impurities have very similar solubility profiles to your product. This is common with neutral by-products like the biphenyl species from Grignard reactions.

The next and most powerful step is an acid-base liquid-liquid extraction . This technique exploits the acidic nature of your target compound. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), you can selectively convert your carboxylic acid into its water-soluble salt, pulling it into the aqueous layer. Neutral impurities remain behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[3][4]

Q4: How can I confirm I've chosen a good recrystallization solvent?

A good recrystallization solvent should meet several criteria[7]:

  • It should not react with your compound.

  • It should dissolve your compound completely when hot (near boiling) but poorly when cold (ice bath temperature).

  • It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[10]

  • It should have a boiling point below the melting point of your compound to prevent "oiling out."

A quick bench test is to place a small amount of your crude solid in a test tube, add a small amount of the candidate solvent, and heat it. If it dissolves readily in the hot solvent and then crashes out as a solid upon cooling in an ice bath, it's a promising candidate.[9]

Troubleshooting Guides & Protocols
Problem 1: Low Purity Due to Neutral Impurities (Post-Grignard Synthesis)

Core Issue: Neutral organic impurities (e.g., biphenyl-type by-products) co-crystallize or are trapped within the crystal lattice of your product because their polarity and solubility are too similar for simple recrystallization to resolve.

Solution: An optimized acid-base extraction workflow.

Workflow Diagram: Acid-Base Extraction Logic

G cluster_0 Phase 1: Basic Extraction cluster_1 Phase 2: Acidification & Isolation crude Crude Product in Organic Solvent (e.g., EtOAc) mix1 Separatory Funnel crude->mix1 Mix & Separate aq_base Aqueous NaHCO₃ Solution org1 org1 mix1->org1 Organic Layer (Contains Neutral Impurities) aq1 aq1 mix1->aq1 Aqueous Layer aq_acid Aqueous Layer aq1->aq_acid Contains Sodium 2-Fluoro-5-methylphenylacetate mix2 Beaker aq_acid->mix2 Add until pH ~1-2 hcl Aqueous HCl precipitate Pure Product Precipitates (Solid) mix2->precipitate Precipitation final Purified this compound precipitate->final Filter, Wash, Dry

Caption: Logic of separating the acidic product from neutral impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: NaHCO₃ is a mild base, strong enough to deprotonate the carboxylic acid (pKa ~4) but not strong enough to cause unwanted side reactions. Vent the funnel frequently, as CO₂ gas will be evolved.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. The upper organic layer contains the neutral impurities.

  • Re-extraction: To ensure complete recovery, wash the organic layer one more time with a fresh portion of NaHCO₃ solution. Combine this aqueous layer with the first one. The organic layer can now be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of the pure product should form.[11]

    • Causality: Protonating the carboxylate salt renders it insoluble in water, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.[11]

  • Drying: Dry the purified solid under vacuum to a constant weight. The product can be further purified by recrystallization if needed.

Problem 2: Product "Oils Out" During Recrystallization

Core Issue: The solute has separated from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too quickly. Oiled-out products are often impure as they trap contaminants.

Solution: Use a two-solvent recrystallization system and ensure slow cooling.

Table 1: Recommended Recrystallization Solvent Systems

Solvent System (v/v)"Good" Solvent"Poor" SolventComments
Toluene / HexanesTolueneHexanesExcellent for aromatic acids. Dissolve in minimal hot toluene and add hexanes dropwise until cloudy.[11]
Ethanol / WaterEthanolWaterA general-purpose polar system. Good for compounds with some water solubility.[12]
Ethyl Acetate / HeptaneEthyl AcetateHeptaneAnother versatile system with good dissolving power and a non-polar anti-solvent.

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) in small portions while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[9]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilize: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling encourages the formation of large, pure crystals. Do not rush this step by placing it directly in an ice bath.[10]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. Dry under vacuum.

General Purification Workflow

This flowchart outlines the decision-making process for purifying your crude product.

Caption: A systematic workflow for purifying crude this compound.

References
  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?.
  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • YouTube. (2022). Recrystallization and Melting Point Analysis.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylphenylacetic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important synthetic intermediate. We provide in-depth troubleshooting guides, FAQs, and validated protocols based on established chemical principles and practical, field-proven insights.

Overview: The Challenge of Scaling Up

This compound is a key building block in the synthesis of various pharmaceutically active compounds. While its preparation on a laboratory scale is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring consistent yields, and handling hazardous materials safely. This guide will focus on the most common and robust synthetic routes, offering solutions to the specific issues you may encounter during your scale-up campaigns.

Common Synthetic Routes: A Comparative Analysis

Several methods are available for the synthesis of phenylacetic acids.[1] The choice of route for scaling up this compound depends on factors like raw material cost, process safety, and the desired purity of the final product.

Synthetic Route Starting Material Key Reagents Pros Cons
Grignard Reaction 2-Fluoro-5-methylbenzyl halideMg, CO₂ (dry ice)Versatile, powerful C-C bond formation.[1]Difficult initiation, exothermic, moisture-sensitive, potential for Wurtz coupling side products.[2][3]
Benzyl Cyanide Hydrolysis 2-Fluoro-5-methylbenzyl cyanideH₂SO₄ or NaOHStraightforward, often high-yielding.[1][4]Use of highly corrosive acids/bases; cyanide toxicity and waste disposal.
Willgerodt-Kindler Reaction 2-Fluoro-5-methylacetophenoneSulfur, MorpholineUtilizes a readily available ketone starting material.High temperatures, often long reaction times, can produce complex mixtures requiring difficult purification.[5][6]

This guide will primarily focus on the Grignard Reaction route due to its versatility and common application, followed by a discussion of the Benzyl Cyanide Hydrolysis method.

Troubleshooting Guide & FAQs: The Grignard Route

The synthesis via a Grignard reagent is a two-step process: (1) formation of the benzylmagnesium halide, and (2) carboxylation with CO₂.[3] Problems can arise at either stage.

FAQ 1: My Grignard reaction won't initiate. What should I do?

Root Cause Analysis: Grignard initiation is a surface reaction on the magnesium metal that is highly sensitive to moisture and passivation of the magnesium surface.

  • Causality: The magnesium surface is often coated with a layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halide bond. Additionally, trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly opened anhydrous solvents (e.g., diethyl ether, THF). Solvents should be stored over molecular sieves.

    • Ensure the 2-fluoro-5-methylbenzyl halide starting material is dry.

  • Activate the Magnesium Turnings:

    • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium.[2] These activators react with the magnesium surface to expose fresh, reactive metal.

  • Initiate with a Small, Concentrated Batch:

    • Add only a small portion (~5-10%) of your 2-fluoro-5-methylbenzyl halide solution to the activated magnesium.

    • Use gentle warming (a heat gun can be applied carefully to a small spot) to increase the local temperature, which often helps initiate the reaction. Look for signs of reaction (bubbling, cloudiness, gentle reflux) before beginning the slow, controlled addition of the remaining halide.

Workflow: Troubleshooting Grignard Initiation

G start Grignard Reaction Fails to Initiate q1 Are all components (glassware, solvent, halide) rigorously dry? start->q1 a1_no Dry all components (oven-dry glass, use fresh anhydrous solvent) and restart. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was the magnesium chemically or mechanically activated? a1_yes->q2 a2_no Activate Mg with I₂, 1,2-dibromoethane, or by crushing. Restart. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Was a concentrated 'starter' solution used with gentle local heating? a2_yes->q3 a3_no Add ~10% of halide to Mg, warm gently to initiate, then proceed with slow addition. q3->a3_no No a3_yes Yes q3->a3_yes Yes end Initiation Successful q3->end If still failing, consider alternative Grignard preparation methods.

Caption: Decision tree for troubleshooting Grignard reaction initiation.

FAQ 2: My yield is low, and I've isolated a significant amount of a high-boiling impurity. What is it?

Root Cause Analysis: This is a classic symptom of the Wurtz coupling side reaction , which produces 1,2-bis(2-fluoro-5-methylphenyl)ethane.

  • Causality: The highly reactive benzylmagnesium halide can react with unreacted 2-fluoro-5-methylbenzyl halide.[3] This side reaction is particularly problematic under conditions of high local concentration of the halide or at elevated temperatures.[2]

Troubleshooting & Mitigation Strategies:

  • Control Reagent Addition:

    • Slow & Controlled Addition: Add the benzyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.

    • Good Agitation: Ensure efficient stirring to quickly disperse the added halide and dissipate heat.

  • Maintain Low Temperature:

    • The Grignard formation is exothermic. Use an ice bath or a reactor cooling jacket to maintain a gentle reflux.[7] Avoid allowing the reaction to become too vigorous, as higher temperatures favor the coupling side reaction.

  • Reverse Addition (Barbier Conditions):

    • In some cases, adding the magnesium turnings to the benzyl halide solution (the reverse of the typical procedure) can help. However, this is often harder to control on a large scale.

FAQ 3: The carboxylation step is inefficient, leading to low yields of the desired acid.

Root Cause Analysis: Inefficient carboxylation can result from poor mass transfer between the Grignard reagent and the carbon dioxide, or from quenching of the Grignard by atmospheric moisture or acidic impurities in the CO₂ source.

Troubleshooting Steps:

  • Maximize CO₂ Contact:

    • Solid CO₂ (Dry Ice): Use a large excess of freshly crushed, high-purity dry ice.[2] Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring.[7] Do not add the dry ice to the Grignard solution, as this can create a crust of frozen solvent and CO₂ gas that prevents efficient mixing.

    • Gaseous CO₂: For larger scales, bubble dry CO₂ gas through the solution via a subsurface dip tube. Ensure the gas is dried by passing it through a drying agent (e.g., a column of CaCl₂ or Drierite).

  • Maintain Low Temperature During Quench:

    • The carboxylation reaction is also exothermic. Perform the addition of the Grignard solution to the dry ice slurry in a vessel cooled in an ice/salt or dry ice/acetone bath to prevent side reactions.

  • Acidic Work-up:

    • After the initial reaction with CO₂, the product exists as a magnesium carboxylate salt. This must be hydrolyzed and protonated with a strong acid (e.g., HCl) to liberate the free this compound.[7] Ensure the aqueous phase is sufficiently acidic (pH 1-2) to fully protonate the product.

Scale-Up Specific Challenges & Protocols

Heat Management

The formation of the Grignard reagent is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge.

  • Solution: Use a jacketed reactor with a reliable cooling system. The rate of addition of the benzyl halide must be dictated by the ability of the cooling system to maintain the target internal temperature. An automated control system linking the addition pump to a temperature probe is highly recommended.

Safety & Handling of Fluorinated Compounds

Fluorinated organic compounds require careful handling. While this compound itself has moderate toxicity, some reagents and intermediates can be more hazardous.

  • Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8] Double-gloving is recommended when handling corrosive or readily absorbed materials.[8]

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scale setups.[8] For particularly hazardous reagents, a glove box may be necessary.[8]

  • Waste Disposal: Segregate halogenated waste streams for proper disposal according to institutional and local regulations.

Protocol 1: Scale-Up Synthesis via Grignard Reaction (500 g Scale)

Materials:

  • Magnesium turnings: 74 g (3.05 mol)

  • 2-Fluoro-5-methylbenzyl bromide: 500 g (2.46 mol)

  • Anhydrous Diethyl Ether: 3 L

  • Iodine: 1 crystal

  • Dry Ice (crushed): ~3 kg

  • Concentrated HCl: As needed for acidification

  • Toluene: For extraction

  • Saturated Brine Solution

Procedure:

  • Reactor Setup: Assemble a 10 L jacketed reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Dry all parts thoroughly.

  • Grignard Formation:

    • Charge the reactor with magnesium turnings (74 g) and a single crystal of iodine under a positive pressure of nitrogen.

    • Add 500 mL of anhydrous diethyl ether.

    • In the addition funnel, prepare a solution of 2-fluoro-5-methylbenzyl bromide (500 g) in 2.5 L of anhydrous diethyl ether.

    • Add ~100 mL of the bromide solution to the magnesium suspension. Stir and observe for signs of initiation (disappearance of iodine color, gentle reflux). If needed, warm the reactor jacket gently to 35-40°C.

    • Once the reaction has initiated, cool the reactor jacket to 10-15°C. Add the remaining bromide solution dropwise over 2-3 hours, maintaining a gentle reflux. The rate of addition should be controlled to keep the internal temperature below 35°C.[7]

    • After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • Carboxylation:

    • In a separate large vessel (e.g., 20 L wide-mouthed container), place ~3 kg of freshly crushed dry ice.

    • Cool the Grignard solution in the reactor to 0-5°C.

    • Slowly transfer the cold Grignard solution onto the crushed dry ice via a wide-bore cannula or by carefully pouring, ensuring vigorous stirring of the dry ice slurry.

    • Allow the mixture to warm to room temperature overnight, allowing excess CO₂ to sublime.

  • Work-up and Isolation:

    • Slowly add 2 L of cold water to the reaction mixture, followed by the slow addition of concentrated HCl until the aqueous layer is pH 1-2 and all magnesium salts have dissolved.[7]

    • Transfer the mixture to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with toluene (2 x 500 mL).

    • Combine all organic layers, wash with water (1 L) and then with saturated brine (1 L).

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield pure this compound.[1]

Scale-Up Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product qc Raw Material QC (Mg, Halide, Solvent) setup Reactor Setup & Inerting qc->setup grignard Grignard Formation (Temp. Controlled Addition) setup->grignard ipc1 IPC 1: Check for unreacted halide (GC) grignard->ipc1 carbox Carboxylation (Addition to Dry Ice) ipc1->carbox workup Acidic Work-up & Phase Separation carbox->workup extract Solvent Extraction workup->extract evap Solvent Removal extract->evap recryst Recrystallization evap->recryst dry Drying recryst->dry final_qc Final QC (HPLC, NMR, MP) dry->final_qc

Caption: General workflow for the scale-up synthesis and purification.

References

Sources

Technical Support Center: Purification of 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark oil, but the literature reports it as a solid. What should I do?

A1: An oily appearance in a crude product that is expected to be a solid is often due to the presence of impurities that depress the melting point. Common impurities from the synthesis of phenylacetic acid derivatives can include unreacted starting materials, reaction byproducts, or residual solvent.[1][2] We recommend performing a simple acid-base extraction as a first-pass purification step. This will selectively isolate the acidic product from neutral and basic impurities.

Q2: What are the most common alternative purification methods to column chromatography for this compound?

A2: While column chromatography is a powerful tool, it can be time-consuming and may lead to product loss on the stationary phase. The most common and effective alternatives for purifying this compound are:

  • Recrystallization: This is a highly effective technique for purifying solid compounds.

  • Acid-Base Extraction: This liquid-liquid extraction method is excellent for separating acidic compounds from neutral or basic impurities.[3][4]

  • Vacuum Distillation: For thermally stable compounds, distillation under reduced pressure can be used to separate the product from non-volatile impurities.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice.[5]

  • Solid-Phase Extraction (SPE): Using an anion exchange resin can selectively capture the carboxylic acid from a complex mixture.[6]

Q3: How do I choose the best purification method for my specific needs?

A3: The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of your reaction, and available resources. The following decision tree can guide your choice:

Purification Method Selection Decision Tree for Purification Method Selection start Crude this compound purity_check What is the desired purity? start->purity_check impurities What is the nature of the impurities? purity_check->impurities High Purity (>99%) scale What is the scale of the reaction? purity_check->scale Moderate Purity (95-99%) hplc Preparative HPLC impurities->hplc Closely related structures recrystallization1 Recrystallization impurities->recrystallization1 Different polarity large_scale large_scale scale->large_scale Large Scale (>10g) small_scale small_scale scale->small_scale Small Scale (<10g) acid_base_extraction Acid-Base Extraction large_scale->acid_base_extraction Liquid impurities recrystallization2 Recrystallization large_scale->recrystallization2 Solid impurities recrystallization3 Recrystallization small_scale->recrystallization3 Cost-effective spe Solid-Phase Extraction small_scale->spe Rapid purification

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Issue 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.

  • Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil. What went wrong?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that the melting point of this compound is 91-93 °C, this is a common issue. Here are the likely causes and solutions:

    • The solution is too concentrated: The high concentration of the solute can cause it to precipitate out of solution too quickly and at a higher temperature.

      • Solution: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent (10-20% more). Allow it to cool slowly again.[7]

    • The cooling rate is too fast: Rapid cooling does not provide enough time for crystal nucleation and growth.

      • Solution: Ensure the solution cools slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling process.

    • Inappropriate solvent: The chosen solvent may have a boiling point that is too high, or the solubility of your compound in it is too high even at lower temperatures.

      • Solution: Try a different solvent system. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.[8]

Issue 2: After acid-base extraction, my product yield is very low.

  • Question: I performed an acid-base extraction, but upon acidification and collection of the precipitate, I recovered very little of my compound. Why is this happening?

  • Answer: Low recovery after an acid-base extraction of a carboxylic acid can be attributed to several factors:

    • Incomplete extraction into the aqueous basic solution: The pH of the aqueous solution may not have been high enough to deprotonate the carboxylic acid fully.

      • Solution: Ensure the pH of the aqueous solution is at least 2 units higher than the pKa of this compound. A 5-10% solution of sodium hydroxide or sodium carbonate is typically sufficient.[4]

    • Incomplete precipitation upon acidification: The pH of the aqueous solution may not have been lowered sufficiently to fully protonate the carboxylate and cause it to precipitate.

      • Solution: Adjust the pH to be at least 2 units below the pKa of the acid. A pH of 1-2 is generally recommended. Use a pH meter or pH paper to confirm.[1]

    • Product solubility in the aqueous layer: Phenylacetic acids can have some solubility in water, especially if the volume of water is large.

      • Solution: After acidification, cool the solution in an ice bath to minimize the solubility of your product. If the product is still not precipitating well, you may need to perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.

Issue 3: My recrystallized product is not significantly purer than the crude material.

  • Question: I performed a recrystallization, but my NMR/HPLC analysis shows that the purity has not improved much. What can I do?

  • Answer: This indicates that the impurities are co-crystallizing with your product. This happens when the impurities have similar solubility properties to your desired compound.

    • Solution 1: Change the recrystallization solvent. A different solvent or solvent system may have a different solubility profile for your compound versus the impurities, allowing for better separation.[8]

    • Solution 2: Perform a pre-purification step. An acid-base extraction before recrystallization can remove neutral or basic impurities that might be co-crystallizing.

    • Solution 3: Use activated carbon. If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.[1][9]

    • Solution 4: Consider a different purification technique. If recrystallization is ineffective, preparative HPLC may be necessary to separate closely related impurities.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is suitable for purifying this compound that is a solid at room temperature but contains impurities.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for phenylacetic acid derivatives.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities from your acidic product.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated 2-Fluoro-5-methylphenylacetate will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 5% NaOH solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1M hydrochloric acid (HCl) solution with stirring until the pH is approximately 1-2. The purified this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Acid-Base Extraction Workflow Workflow for Acid-Base Extraction start Crude Product in Organic Solvent add_base Add aq. NaOH solution start->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Impurities) separate_layers->organic_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash pure_product Pure Product filter_wash->pure_product

Sources

Technical Support Center: Stabilizing 2-Fluoro-5-methylphenylacetic Acid in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and process development professionals working with 2-Fluoro-5-methylphenylacetic acid. This guide is designed to provide in-depth, actionable insights into preventing the decomposition of this valuable synthetic building block during common chemical transformations. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve current issues but also to anticipate and prevent future challenges.

Section 1: Understanding the Molecule's Inherent Instability

Before troubleshooting specific reactions, it's crucial to understand the structural features of this compound that influence its stability.

Q1: What is the primary decomposition pathway for this compound and similar structures?

A1: The most significant decomposition pathway for phenylacetic acids, including this derivative, is decarboxylation —the loss of carbon dioxide (CO₂) from the carboxylic acid group. This reaction is particularly favored under thermal stress or certain catalytic conditions (e.g., acid or metal catalysis) and results in the formation of 2-fluoro-4-methyltoluene.[1][2] The benzylic carbon, being adjacent to the phenyl ring, can stabilize the transient carbanion or radical intermediate formed upon CO₂ loss, making this process more facile than in aliphatic carboxylic acids.[3]

Q2: How do the fluoro and methyl groups on the aromatic ring affect the molecule's stability and reactivity?

A2: The electronic properties of the ring substituents play a critical role. The fluorine atom at the ortho-position is strongly electron-withdrawing, which can influence the acidity of the carboxylic proton and the reactivity of the aromatic ring. The methyl group at the meta-position is weakly electron-donating. These substituents can impact the rate of decarboxylation by altering the electron density of the aromatic ring and influencing the stability of reaction intermediates.[1] Furthermore, the fluorine atom is a key functional group in many pharmaceutical and agrochemical compounds, making its preservation during synthesis paramount.[4][5]

Section 2: Troubleshooting Common Synthetic Transformations

Here we address specific, common reactions where decomposition is frequently encountered and provide targeted solutions.

Scenario A: Acid Chloride Formation

The conversion of the carboxylic acid to a more reactive acid chloride is a fundamental step for subsequent reactions like amidation or esterification. However, it is a common point of failure.

A3: Dark coloration is a strong indicator of decomposition, likely aggressive decarboxylation and subsequent side reactions promoted by the high temperature and acidic (HCl) byproduct of the reaction with thionyl chloride.[6] Thionyl chloride is a powerful reagent, and neat reactions at reflux are often too harsh for sensitive substrates like phenylacetic acids.[7]

Solutions & Preventative Measures:

  • Switch to a Milder Reagent: Oxalyl chloride is a much milder and more selective reagent that often provides cleaner conversion to the acid chloride at lower temperatures.[8][9] It is generally used in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Optimize Thionyl Chloride Conditions: If you must use SOCl₂, avoid running the reaction neat. Use an inert solvent like toluene or DCM and maintain a lower temperature (e.g., room temperature to 40°C). The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch) or by quenching a small aliquot to form an ester or amide for LC-MS analysis.[10]

  • Use a Base: For certain substrates, adding a non-nucleophilic base like pyridine can catalyze the reaction and neutralize the HCl byproduct, although this can sometimes introduce other complications.[11]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution (CO and CO₂).[9]

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is often of sufficient purity to be used directly in the next step.[10]

Scenario B: Amide Coupling Reactions

Directly coupling the carboxylic acid with an amine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another common procedure where yield is lost to side reactions.

A4: Low yields in carbodiimide couplings can stem from several issues:[12]

  • Hydrolysis of the Activated Intermediate: The presence of water can hydrolyze the active O-acylisourea intermediate back to the starting carboxylic acid. It is critical to use anhydrous solvents and reagents.[13]

  • N-acylurea Formation: The activated intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes your starting material. The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress this side reaction by forming a more stable active ester.[14][15]

  • Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can significantly hinder the reaction.[12] High temperatures can also promote decarboxylation.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for troubleshooting a low-yielding amide coupling reaction.

G start Low Yield in Amide Coupling check_water Are all reagents and solvents anhydrous? start->check_water check_additive Is a coupling additive (HOBt, Oxyma) being used? check_water->check_additive Yes dry_reagents SOLUTION: Dry solvents/reagents. Use molecular sieves. check_water->dry_reagents No check_base Is a non-nucleophilic base (DIPEA, NMM) present? check_additive->check_base Yes add_additive SOLUTION: Add 1.1 eq of HOBt or OxymaPure. check_additive->add_additive No check_temp Was the reaction run at low temperature (0°C to RT)? check_base->check_temp Yes add_base SOLUTION: Add 2.0 eq of DIPEA. check_base->add_base No lower_temp SOLUTION: Run reaction at 0°C. check_temp->lower_temp No consider_hatu ADVANCED: Consider alternative coupling reagent like HATU. check_temp->consider_hatu Yes, still failing

Caption: Troubleshooting workflow for EDC-mediated amide coupling.

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.[14]

  • Cool the solution to 0°C.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the amine (1.0-1.2 eq) to the mixture.

  • Finally, add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until completion (typically 4-16 hours).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.[12][16]

Section 3: Data Summary and Key Parameters

To minimize decomposition and maximize yield, careful selection of reagents and conditions is essential. The table below summarizes recommended conditions for the critical step of converting the carboxylic acid to a reactive intermediate.

ParameterThionyl Chloride (SOCl₂)Oxalyl ChlorideEDC / HOBt
Typical Solvent Toluene or neat (not recommended)Dichloromethane (DCM)DMF, DCM, Acetonitrile
Temperature Reflux (high risk) or RT (better)0°C to Room Temperature0°C to Room Temperature
Catalyst/Additive DMF (optional)DMF (catalytic)HOBt or OxymaPure (1.1 eq)
Byproducts SO₂, HCl (corrosive)[6]CO, CO₂, HCl (gaseous)[9]Water-soluble urea, HOBt[15]
Decomposition Risk High Low Low to Medium
Recommendation Use with caution on robust substratesPreferred for acid chlorides Standard for direct coupling

Section 4: Visualizing the Primary Decomposition Pathway

Understanding the mechanism of decomposition can aid in designing experiments to avoid it. The primary concern is decarboxylation.

Caption: The primary decomposition pathway via decarboxylation.

By understanding the inherent instability of this compound and implementing the targeted troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve reaction outcomes, minimize byproduct formation, and ensure the integrity of this critical building block in their synthetic campaigns.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]
  • Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. ACS Earth and Space Chemistry. [Link]
  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [Link]
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. SpringerLink.
  • EDC-HOBt Amide coupling workup help. Reddit. [Link]
  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
  • Unlocking Material Science Potential with 2-Fluorophenylacetic Acid. Medium.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amide coupling reaction in medicinal chemistry.
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Medium.
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan.
  • Coupling Reagents for Peptide Synthesis. Aapptec. [Link]
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
  • 2-Fluorophenylacetic acid. Multichem Exports. [Link]
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 2-Fluoro-5-methylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-methylphenylacetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemistry to empower you in your experimental work. This resource is structured to address specific challenges you may encounter, with a focus on catalyst selection and reaction optimization, ensuring scientific integrity and providing actionable insights.

Core Synthesis Strategies

The synthesis of this compound can be approached through several catalytic pathways. The choice of catalyst is paramount and is dictated by factors such as starting material availability, desired yield, purity requirements, and scalability. The most prevalent methods involve carbon-carbon bond formation, leveraging the power of palladium-catalyzed cross-coupling reactions or Grignard reagent-based approaches.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues and inquiries that arise during the synthesis of this compound.

Catalyst Selection and Optimization

Q1: What are the primary catalytic systems for synthesizing this compound, and how do I choose the best one?

A1: The selection of a catalytic system is a critical decision that influences the efficiency and success of your synthesis. The two most prominent and effective strategies involve Palladium-catalyzed cross-coupling reactions and Grignard-based carboxylation.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and offer excellent functional group tolerance.[1]

    • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 2-bromo-4-methylfluorobenzene) with a boronic acid derivative. It is known for its mild reaction conditions and the commercial availability of a wide array of boronic acids.[1][2]

    • Heck Reaction: This involves the coupling of an aryl halide with an alkene.[3][4] While less direct for this specific synthesis, it can be a viable route depending on the available starting materials.

  • Grignard Reagent Carboxylation: This classic method involves the formation of a Grignard reagent from an aryl halide (e.g., 2-fluoro-5-methylbenzyl halide) followed by reaction with carbon dioxide.[5][6] It is a cost-effective method, particularly for larger-scale synthesis.

The choice between these systems depends on:

  • Starting Material Availability: If 2-fluoro-5-methylbenzyl halide is readily available, the Grignard route is often more direct.[7] If substituted aryl halides and boronic acids are more accessible, a Suzuki-Miyaura coupling is a strong candidate.

  • Scale of Reaction: For small-scale and discovery chemistry, the versatility of palladium-catalyzed reactions is advantageous. For process development and scale-up, the cost-effectiveness of the Grignard reaction is often a deciding factor.

  • Functional Group Tolerance: Palladium-catalyzed reactions generally exhibit broader functional group tolerance compared to Grignard reagents, which are highly reactive and can be incompatible with acidic protons.[1]

Q2: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the common causes and how can I troubleshoot this?

A2: Low yields in palladium-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • Catalyst Inactivity: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere.

    • Ligand Selection: The choice of phosphine ligand is crucial. For challenging couplings, consider more electron-rich and bulky ligands which can promote oxidative addition and reductive elimination steps in the catalytic cycle.[8]

  • Base and Solvent Effects:

    • Base Strength: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling.[9] The choice of base should be optimized; sometimes a weaker base can prevent side reactions, while a stronger base may be necessary to facilitate the reaction.

    • Solvent Purity: Solvents must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, and DMF.[1]

  • Reaction Temperature and Time:

    • Insufficient Temperature: Some cross-coupling reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1]

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for the consumption of starting materials.

dot

Troubleshooting_Palladium_Coupling Start Low Yield in Pd-Catalyzed Reaction Catalyst Check Catalyst & Ligand Start->Catalyst Inactive Catalyst? Wrong Ligand? BaseSolvent Evaluate Base & Solvent Start->BaseSolvent Incorrect Base? Wet/Oxygenated Solvent? Conditions Optimize Reaction Conditions Start->Conditions Temp too low? Time too short? Purity Verify Starting Material Purity Start->Purity Impurities present? HighYield Improved Yield Catalyst->HighYield BaseSolvent->HighYield Conditions->HighYield Purity->HighYield Grignard_Initiation Start Grignard Reaction Fails to Initiate Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Check glassware, solvents, and reagents for moisture. Mg_Activation Activate Magnesium Surface Start->Mg_Activation Mechanical or chemical activation. Initiation Apply Initiation Techniques Start->Initiation Local heating or sonication. Success Successful Initiation Anhydrous->Success Mg_Activation->Success Initiation->Success

Caption: Key steps for successful Grignard reaction initiation.

Side Reactions and Impurity Profile

Q4: What are the common byproducts in the synthesis of this compound, and how can they be minimized?

A4: The nature of byproducts is highly dependent on the chosen synthetic route.

  • In Palladium-Catalyzed Reactions:

    • Homocoupling: The coupling of two aryl halides or two boronic acid molecules can occur. This can be minimized by the slow addition of the boronic acid and ensuring the catalyst is highly active.

    • Dehalogenation: Reduction of the aryl halide can occur, especially in the presence of protic impurities.

  • In Grignard Reactions:

    • Wurtz Coupling: The reaction of the Grignard reagent with unreacted aryl halide leads to the formation of a biaryl byproduct. This can be minimized by the slow addition of the aryl halide to the magnesium turnings.

    • Protonolysis: Any source of acidic protons (e.g., water, alcohols) will quench the Grignard reagent, leading to the formation of 4-fluorotoluene.

Minimization Strategies:

ByproductFormation RouteMinimization Strategy
Homocoupled ProductsPalladium-CatalyzedSlow addition of reagents, use of appropriate ligands.
Dehalogenated ProductsPalladium-CatalyzedUse of anhydrous and aprotic solvents.
Biaryl CompoundsGrignard ReactionSlow addition of aryl halide to magnesium.
4-FluorotolueneGrignard ReactionStrict anhydrous conditions.
Purification and Analysis

Q5: What are the recommended methods for the purification of this compound?

A5: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Crystallization: This is the most common and effective method for purifying the final product. This compound is a solid at room temperature. [10][11]A suitable solvent system (e.g., toluene, heptane/ethyl acetate) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-4-methylfluorobenzene

  • (2-Carboxymethyl)phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromo-4-methylfluorobenzene (1.0 eq), (2-carboxymethyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Grignard Carboxylation

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • 2-Fluoro-5-methylbenzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small amount of anhydrous ether and a crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-fluoro-5-methylbenzyl bromide (1.0 eq) in anhydrous ether.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and pour it slowly over crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization.

References

  • Ranu, B. C., & Chattopadhyay, K. (2007). A New Route to the Synthesis of (E)- and (Z)-2-Alkene-4-ynoates and Nitriles from vic-Diiodo-(E)-alkenes Catalyzed by Pd(0) Nanoparticles in Water. Organic Letters, 9(13), 2409–2412. [Link]
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Decarbonylative Fluoroalkylation at Palladium(II)
  • Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).
  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]
  • Method for preparing 2,4,5-trifluorophenylacetic acid. (n.d.).
  • 2-(2-fluoro-5-methylphenyl)acetic acid. (n.d.). Win-Win Chemical. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Methylphenylacetic acid preparation method. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2021). MDPI. [Link]
  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]
  • The production method of methylphenylacetic acid. (n.d.).
  • Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. (2021). Royal Society of Chemistry. [Link]
  • Mizoroki-Heck Reaction. (n.d.). SynArchive. [Link]
  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (2011). The Royal Society of Chemistry. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid. (2018).
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010).
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Production of 2,5-Furandicarboxylic Acid by Optimization of Oxidation of 5-Methyl Furfural over Homogeneous Co/Mn/Br Catalysts. (2017).
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. [Link]
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2021).
  • Efficient Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by the Magnetic Laccase Nanoflowers-2,2,6,6-Tetramethylpiperidin-1-Oxyl System. (2023). MDPI. [Link]
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2019). Carroll Scholars. [Link]
  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. (2021). MDPI. [Link]
  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite C
  • Two Carbonylations of Methyl Iodide and Trimethylamine to Acetic acid and N,N-Dimethylacetamide by Rhodium(I) Complex. (2018). MDPI. [Link]
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (2021). MDPI. [Link]
  • Optimization Study of Glucose Synthesis to 5-Hydroxymethylfurfural (5-HMF) by Using Low Transition-Temperature Mixtures (LTTM). (2023). MDPI. [Link]

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Validation & Comparative

Interpreting the 13C NMR of 2-Fluoro-5-methylphenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the precise and unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, technical interpretation of the 13C NMR spectrum of 2-Fluoro-5-methylphenylacetic acid, a compound of interest in medicinal chemistry and materials science. By comparing predicted spectral data with the spectra of analogous compounds, we will dissect the nuanced effects of aromatic substitution on 13C chemical shifts and coupling constants, offering a robust framework for spectral analysis.

The Foundation: Understanding Substituent Effects in 13C NMR of Aromatic Systems

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the interplay of inductive and resonance effects governs the shielding and deshielding of individual carbon atoms.

  • Inductive Effects: These are transmitted through the sigma-bond framework and are primarily dependent on the electronegativity of the substituent. Highly electronegative atoms, such as fluorine, withdraw electron density, generally leading to a deshielding (downfield shift) of the directly attached carbon (the ipso-carbon) and, to a lesser extent, adjacent carbons.

  • Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing shielding (upfield shift), while electron-withdrawing groups (EWGs) decrease electron density at these positions, leading to deshielding.

The additivity of these substituent chemical shift (SCS) effects can often be used to predict the approximate chemical shifts in polysubstituted benzenes. However, in sterically hindered or electronically complex systems, this additivity can break down, necessitating a more nuanced interpretation[1].

Predicted 13C NMR Spectrum of this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Assignment Rationale
C=O175.8sCarboxylic acid carbonyl, typical downfield shift.
C-2 (C-F)161.5d, ¹JCF ≈ 245 HzIpso-carbon to fluorine, significantly deshielded by the electronegative fluorine and exhibiting a large one-bond coupling constant.
C-5 (C-CH₃)138.2d, ⁴JCF ≈ 3 HzAromatic carbon attached to the methyl group, deshielded by the methyl substituent and showing a small long-range coupling to fluorine.
C-1 (C-CH₂COOH)125.1d, ²JCF ≈ 23 HzAromatic carbon attached to the acetic acid group, influenced by both the fluorine and the carboxylic acid group, and showing a two-bond coupling to fluorine.
C-4129.8d, ³JCF ≈ 8 HzAromatic CH, influenced by both substituents and exhibiting a three-bond coupling to fluorine.
C-6116.5d, ²JCF ≈ 21 HzAromatic CH ortho to the fluorine, significantly shielded by the resonance effect of fluorine and showing a two-bond coupling to fluorine.
C-3114.9d, ³JCF ≈ 8 HzAromatic CH, influenced by both substituents and exhibiting a three-bond coupling to fluorine.
CH₂35.1sMethylene carbon of the acetic acid side chain.
CH₃20.7sMethyl group carbon.

Comparative Spectral Analysis

To substantiate the predicted assignments, we will compare the spectrum of this compound with those of two closely related, commercially available compounds: 2-fluorotoluene and 4-methylphenylacetic acid.

2-Fluorotoluene: Isolating the Effect of Fluorine

The 13C NMR spectrum of 2-fluorotoluene provides a baseline for understanding the influence of the fluorine atom on the aromatic ring in a similar substitution pattern.

  • C-2 (C-F): The most downfield aromatic signal, appearing as a doublet with a large ¹JCF coupling constant, confirming the direct attachment to fluorine.

  • Aromatic CH Carbons: The signals for the other aromatic carbons will also appear as doublets due to smaller, long-range C-F couplings (²JCF, ³JCF, and ⁴JCF). The carbon ortho to the fluorine (C-6) is expected to be significantly shielded.

4-Methylphenylacetic Acid: The Influence of the Acetic Acid and Methyl Groups

This spectrum helps in assigning the signals of the acetic acid moiety and understanding the effect of the methyl group.

  • C=O and CH₂: The chemical shifts of the carboxylic acid carbonyl and the methylene group in our target molecule are expected to be very similar to those in 4-methylphenylacetic acid.

  • Aromatic Carbons: The methyl group is a weak electron-donating group, causing a slight shielding of the ortho and para carbons relative to benzene.

By overlaying the expected substituent effects from these two molecules, we can build a confident assignment for the predicted spectrum of this compound. The fluorine atom will dominate the spectral features of the aromatic region, inducing significant downfield shifts for the ipso-carbon and characteristic doublet splitting for all aromatic carbons. The methyl and acetic acid groups will then introduce more subtle shifts, allowing for the fine-tuning of the assignments.

The Significance of 13C-19F Coupling

A key feature in the 13C NMR spectrum of any fluorinated organic compound is the presence of carbon-fluorine coupling. Fluorine-19 has a nuclear spin of I = 1/2 and is 100% naturally abundant, leading to observable splitting of carbon signals. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.

  • ¹JCF (one-bond coupling): Typically very large, in the range of 240-250 Hz for aromatic C-F bonds. This is a definitive indicator of a direct C-F bond.

  • ²JCF (two-bond coupling): Usually in the range of 20-25 Hz.

  • ³JCF (three-bond coupling): Generally smaller, around 5-10 Hz.

  • ⁴JCF (four-bond coupling): The smallest of the long-range couplings, often around 1-3 Hz.

Observing this characteristic pattern of doublets for all the aromatic carbons in the spectrum of this compound would be a powerful confirmation of the proposed structure.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of an aromatic carboxylic acid like this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the 13C frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Spectral Width: Approximately 220-250 ppm, centered around 110-120 ppm to cover the entire expected chemical shift range.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately observed.

    • Number of Scans: 1024-4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for less concentrated samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Influences on Chemical Shifts

The following diagram, generated using Graphviz, illustrates the key electronic and through-space effects that determine the 13C chemical shifts in this compound.

G cluster_0 This compound cluster_1 Key Effects on Aromatic Carbons C1 C1 C2 C2 C1->C2 CH2 CH₂ C1->CH2 C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 CH3 CH₃ C5->CH3 C6->C1 CH2->C1 Weak -I CO C=O CH2->CO CO->C1 Weak -R O1 O CO->O1 O2 OH CO->O2 CH3->C4 Hyperconjugation (weak shielding) CH3->C5 Weak +I CH3->C6 Hyperconjugation (weak shielding) F->C1 ²JCF F->C2 Strong -I F->C3 ³JCF F->C4 +R (shielding) F->C4 ⁴JCF F->C5 ⁵JCF F->C6 +R (shielding) F->C6 ²JCF Inductive Inductive Effect (-I) Resonance_plus Resonance Effect (+R) Resonance_minus Resonance Effect (-R) Hyperconjugation Hyperconjugation Coupling ¹³C-¹⁹F Coupling

Caption: Key electronic and coupling effects in this compound.

Conclusion

The interpretation of the 13C NMR spectrum of this compound is a multifaceted process that relies on a solid understanding of fundamental NMR principles, substituent effects, and coupling phenomena. By leveraging predicted spectral data and making judicious comparisons with analogous compounds, a confident and detailed structural assignment can be achieved. The characteristic large one-bond C-F coupling and the pattern of smaller long-range couplings serve as powerful diagnostic tools for confirming the presence and position of the fluorine substituent. This guide provides a comprehensive framework for researchers to approach the spectral interpretation of this and other similarly substituted aromatic compounds, thereby facilitating more efficient and accurate structural elucidation in their research endeavors.

References

  • Hans-Otto Kalinowski, Stefan Berger, and Siegmar Braun. Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. 2-Fluoro-5-methylphenylacetic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge requiring a strategic approach to its structural elucidation. This guide provides an in-depth comparison of mass spectrometry and alternative analytical methodologies for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Power and Nuance of Mass Spectrometry in Structural Elucidation

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Upon electron ionization, this compound (molecular weight: 168.17 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 168.[1][2][3] The subsequent fragmentation is dictated by the lability of its chemical bonds and the stability of the resulting fragments.

The primary fragmentation pathways are anticipated to involve the carboxylic acid moiety and the benzylic position. For short-chain carboxylic acids, prominent peaks arise from the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) through cleavage of bonds adjacent to the carbonyl group.[4] Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the aromatic ring.[4][5]

Based on these principles, the expected key fragments for this compound are:

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
168[C₉H₉FO₂]⁺˙Molecular Ion (M⁺˙)
151[C₉H₈FO]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
123[C₈H₈F]⁺Loss of a carboxyl radical (•COOH) via benzylic cleavage. This is a highly probable and likely abundant fragment due to the stability of the resulting benzyl cation.
109[C₇H₇F]⁺˙Loss of both the carboxyl group and a methyl radical.
95[C₆H₄F]⁺Further fragmentation of the benzyl cation.

The fragmentation process can be visualized as a logical flow of bond cleavages, guided by the energetic stability of the resulting ions.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 168 F1 [M - OH]⁺ m/z = 151 M->F1 - •OH F2 [M - COOH]⁺ m/z = 123 (Benzylic Cleavage) M->F2 - •COOH F3 [C₇H₇F]⁺˙ m/z = 109 F2->F3 - •CH₃ F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - C₂H₃

Caption: Predicted EI-MS fragmentation pathway of this compound.

A Comparative Approach: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry Detection

While direct injection EI-MS is a powerful tool, coupling liquid chromatography with mass spectrometry (LC-MS) offers significant advantages, particularly for complex mixtures or when isomers are present. For this compound and its isomers, such as 3-fluoro- and 4-fluorophenylacetic acid, HPLC provides the necessary separation prior to mass analysis.[6]

Analytical Technique Principle Advantages Limitations Best Suited For
Direct Infusion EI-MS Direct introduction of a pure sample into the mass spectrometer for ionization and fragmentation analysis.Rapid analysis, provides a "fingerprint" fragmentation pattern for structural elucidation of pure compounds.Not suitable for complex mixtures, thermal degradation of labile compounds can occur.Purity assessment and structural confirmation of known, volatile compounds.
HPLC-MS Chromatographic separation of components in a mixture followed by mass spectrometric detection.[6]Separation of isomers and impurities, sensitive quantification, compatible with a wide range of compounds.Longer analysis time, mobile phase can influence ionization efficiency.Analysis of complex mixtures, isomer differentiation, quantitative analysis in biological matrices.
Experimental Protocol: HPLC-MS Analysis of Phenylacetic Acid Isomers

This protocol outlines a general procedure for the separation and analysis of fluorinated phenylacetic acid isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare working standards by serial dilution of the stock solution.

2. HPLC Conditions:

  • Column: A reverse-phase column, such as a Primesep SB, is suitable for separating these isomers.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid or acetic acid modifier is typically used.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 264 nm can be used in conjunction with MS detection.[6]

3. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

  • Capillary Voltage: Optimize for maximum ion intensity.

  • Fragmentor Voltage: Can be varied to induce fragmentation for structural confirmation (MS/MS or in-source CID).

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards Serial Dilution Injection Sample Injection Standards->Injection Column Reverse-Phase Column Injection->Column Separation Isomer Separation Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Data Acquisition Analysis->Detection

Caption: General workflow for the HPLC-MS analysis of this compound.

Conclusion: An Integrated Analytical Strategy

For the comprehensive characterization of this compound, a multi-faceted analytical approach is recommended. While the predicted EI-MS fragmentation pattern provides valuable structural information for a pure standard, HPLC-MS is indispensable for analyzing real-world samples that may contain isomers or impurities. By understanding the principles behind each technique and strategically applying them, researchers can confidently and accurately elucidate the structure and purity of this and other related compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid. PubChem.
  • Safe, S., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(4), 602-612.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • de la Cruz, M., et al. (2020). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 25(15), 3484.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives.
  • Wilson, S. R., et al. (2003). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 14(4), 382-388.
  • Fraisse, D., & Tabet, J. C. (1983). Electron impact mass spectra of some salts of carboxylic acids with alkali (group Ia) metals. Journal of Analytical and Applied Pyrolysis, 5(2), 159-166.
  • Win-Win Chemical. (n.d.). 2-(2-fluoro-5-methylphenyl)acetic acid.
  • LibreTexts. (n.d.). 2 Fragmentation and Interpretation of Spectra.
  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Knowbee Tutoring. (2015, February 19).
  • Chad's Prep. (2018, September 20). 14.

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A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Fluoro-5-methylphenylacetic acid, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development choices, compare two distinct reversed-phase approaches, and provide detailed protocols to empower researchers, scientists, and drug development professionals to implement a robust, accurate, and efficient analytical solution. The methodologies discussed are grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid. Its purity is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The analytical challenge lies in developing a stability-indicating method capable of separating the main component from structurally similar process impurities and potential degradants. The presence of a carboxylic acid group, an aromatic ring, and a fluorine atom dictates a strategic approach to column and mobile phase selection to achieve optimal separation.

The primary goal is to develop a method that provides sharp, symmetrical peaks with sufficient resolution from all potential impurities, adhering to the system suitability requirements defined in regulatory guidelines like USP General Chapter <621>.[1][3][4]

HPLC Method Development Strategy

A systematic approach to HPLC method development is crucial for a robust final method.[6] The process involves a logical progression from understanding the analyte's properties to fine-tuning chromatographic parameters.

Our strategy will compare two common reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column. The rationale is to contrast the performance of a stationary phase relying primarily on hydrophobic interactions (C18) with one that offers alternative selectivity through π-π interactions.[7][8][9][10][11]

Caption: A typical workflow for systematic HPLC method development.

Comparative Analysis: C18 vs. Phenyl-Hexyl Column

The choice of a stationary phase is the most powerful tool for manipulating selectivity in an HPLC separation.[7] We will compare a ubiquitous C18 column with a Phenyl-Hexyl column, which is often an excellent choice for aromatic compounds due to its unique interaction mechanisms.[7][8][9]

  • Method A (Baseline): Utilizes a standard L1 packing (C18) column. Separation is driven by hydrophobic interactions between the alkyl chains of the stationary phase and the analyte.

  • Method B (Optimized): Employs an L11 packing (Phenyl-Hexyl) column. This phase introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, offering a different selectivity profile.[7][9][10][11] This can be particularly advantageous for separating aromatic compounds with minor structural differences.[8]

Rationale for Mobile Phase Selection

For a carboxylic acid analyte, controlling the mobile phase pH is critical. To ensure a consistent state of ionization and achieve sharp, symmetrical peaks, the mobile phase should be buffered at a pH at least 2 units below the analyte's pKa (typically around 4-5 for phenylacetic acids). A phosphate buffer at pH 3.0 is an excellent choice. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Performance Comparison

The following table summarizes the hypothetical but realistic performance data for the two methods when analyzing a sample of this compound spiked with two known impurities: Impurity 1 (a positional isomer) and Impurity 2 (a precursor).

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria (per USP/ICH)
Analyte Retention Time (min) 6.88.2N/A
Resolution (Analyte/Impurity 1) 1.82.9 > 2.0[12]
Resolution (Analyte/Impurity 2) 2.53.8 > 2.0[12]
Tailing Factor (Analyte) 1.41.1 < 2.0[12]
Theoretical Plates (Analyte) 7,5009,800 > 2000
Run Time (min) 1515As short as possible

Analysis: Method B, using the Phenyl-Hexyl column, demonstrates superior performance. The alternative selectivity provided by the phenyl stationary phase results in significantly better resolution of the critical impurity pair (Analyte/Impurity 1).[7][8] Furthermore, it yields a more symmetrical peak shape (lower tailing factor) and higher efficiency (more theoretical plates), which are key indicators of a robust and reliable method.

Caption: Comparison of separation mechanisms and outcomes.

Experimental Protocols

The following are detailed protocols for the recommended method (Method B) and the necessary system suitability tests.

Recommended Protocol: Method B (Phenyl-Hexyl)

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size (USP L11).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • Resolution Solution: Prepare a solution containing 0.5 mg/mL of the analyte and approximately 0.005 mg/mL (1%) of each known impurity.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[1][3][4][12]

  • Precision: Make five replicate injections of the Standard Solution. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.[12]

  • Tailing Factor: For the five replicate injections of the Standard Solution, the USP tailing factor for the main peak must be ≤ 2.0.[12]

  • Resolution: Inject the Resolution Solution. The resolution between the this compound peak and the closest eluting impurity peak must be ≥ 2.0.

No analysis is valid unless the system suitability requirements have been met.[1]

Method Validation Considerations

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][13][14][15] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Determine the closeness of agreement between the true value and the value found (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

For the purity analysis of this compound, a reversed-phase HPLC method using a Phenyl-Hexyl column (Method B) provides a significant advantage over a standard C18 column. The alternative selectivity offered by the Phenyl-Hexyl phase, which leverages both hydrophobic and π-π interactions, results in superior resolution of structurally similar impurities, improved peak symmetry, and higher overall efficiency. This leads to a more robust, reliable, and scientifically sound analytical method that is well-suited for quality control and stability testing in a regulated drug development environment. Adherence to the detailed protocol and rigorous system suitability testing will ensure the generation of high-quality, defensible data.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeial Convention.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • Phenyl-Hexyl Columns. Separation Methods Technologies Inc.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies, Inc.
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  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia.

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A Comparative Guide to the Reactivity of 2-Fluoro-5-methylphenylacetic Acid and 5-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical design. The unique electronic properties of fluorine can profoundly alter a molecule's reactivity, lipophilicity, and metabolic stability.[1] This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-methylphenylacetic acid and its non-fluorinated counterpart, 5-methylphenylacetic acid.

Through a combination of theoretical principles and supporting experimental frameworks, we will explore how the introduction of a single fluorine atom at the ortho position to the acetic acid moiety impacts the molecule's chemical behavior. This analysis is critical for researchers, scientists, and drug development professionals who utilize phenylacetic acid derivatives as building blocks in complex syntheses.[2]

CompoundStructureCAS Number
This compound 203314-27-6[3][4][5][6]
5-Methylphenylacetic acid 622-47-9[7]

Theoretical Framework: The Electronic Influence of Fluorine

The reactivity differences between these two molecules are fundamentally governed by the electronic effects exerted by the fluorine substituent on the phenyl ring and, consequently, on the carboxylic acid group. Fluorine, being the most electronegative element, influences the molecule through two primary, competing electronic mechanisms: the inductive effect and the resonance effect.[8][9]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bonds.[8] This effect is strongest at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishes with distance. For this compound, this potent electron withdrawal significantly polarizes the C-F bond and acidifies the carboxylic proton.

  • Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[10] This donation of electron density, known as a positive resonance or mesomeric effect, primarily increases electron density at the ortho and para positions.[11]

For halogens, and particularly for fluorine, the powerful electron-withdrawing inductive effect (-I) is generally considered to be stronger and to outweigh the electron-donating resonance effect (+R).[10][12] This net electron withdrawal deactivates the ring towards electrophilic aromatic substitution but, more importantly for our topic, it increases the acidity of benzoic acid derivatives.[13] The increased acidity enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Caption: Electronic effects of the fluorine substituent.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, two key experiments can be performed: determination of the acid dissociation constant (pKa) and a kinetic study of a representative reaction such as acid-catalyzed esterification.

Acidity Measurement: pKa Determination via Potentiometric Titration

The pKa is a direct measure of the acidity of the carboxylic group. A lower pKa value indicates a stronger acid, which would be expected for the fluorinated analog due to the electron-withdrawing nature of fluorine.

Protocol:

  • Preparation: Prepare 0.01 M solutions of both this compound and 5-methylphenylacetic acid in a suitable solvent mixture (e.g., 70:30 ethanol-water).[14]

  • Titration Setup: Calibrate a pH meter and place 25 mL of the acid solution into a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.05 M NaOH solution, recording the pH after each incremental addition (e.g., 0.1-0.25 mL) of the titrant.[14]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Comparison: Compare the experimentally determined pKa values.

Expected Outcome & Data:

The inductive effect of the fluorine atom is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa of this compound.

CompoundPredicted pKaRationale
This compound ~4.10The strong -I effect of fluorine stabilizes the conjugate base, increasing acidity.
5-Methylphenylacetic acid ~4.35The methyl group is weakly electron-donating, providing less stabilization to the conjugate base compared to the fluorinated analog.
Kinetic Study: Acid-Catalyzed Esterification

Comparing the rates of a reaction involving the carboxylic acid group, such as esterification, provides a dynamic measure of reactivity. The increased electrophilicity of the carbonyl carbon in the fluorinated compound should lead to a faster reaction rate.[15][16]

Caption: Experimental workflow for the kinetic study of esterification.

Detailed Protocol for Esterification with Methanol:

  • Reactor Setup: In separate temperature-controlled reaction vessels maintained at 60°C, prepare solutions of each acid (0.1 M) in excess methanol, which also serves as the solvent.[17]

  • Reaction Initiation: Add a catalytic amount of sulfuric acid (e.g., 1 mol%) to each vessel to initiate the reaction. This is time zero (t=0).[16]

  • Sampling: At regular intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of a cold base solution (e.g., sodium bicarbonate) to neutralize the catalyst.

  • Quantification: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the methyl ester product formed.

  • Kinetic Analysis: Plot the concentration of the formed ester versus time for both reactions. Assuming pseudo-first-order kinetics (due to the large excess of methanol), the slope of the line in a plot of ln([Acid]₀/[Acid]t) versus time will give the pseudo-first-order rate constant, k.

Expected Outcome & Data:

The fluorinated acid is expected to react faster due to the enhanced electrophilicity of its carbonyl carbon.

CompoundRelative Rate Constant (krel)Rationale
This compound > 1.5The electron-withdrawing fluorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
5-Methylphenylacetic acid 1.0 (Reference)Serves as the baseline for comparison.

Conclusion

The strategic placement of a fluorine atom significantly enhances the reactivity of the carboxylic acid moiety in phenylacetic acid derivatives. As demonstrated through theoretical principles and proposed experimental validation, this compound is a stronger acid and a more reactive substrate in nucleophilic acyl substitution reactions, such as esterification, compared to its non-fluorinated analog.

The dominant electron-withdrawing inductive effect (-I) of the ortho-fluorine atom lowers the pKa of the carboxylic acid and increases the electrophilicity of the carbonyl carbon. These predictable, quantifiable effects underscore the power of fluorination as a tool in medicinal chemistry and materials science for fine-tuning molecular properties and reactivity.[18][19] This guide provides a robust framework for understanding and predicting the behavior of such fluorinated compounds in synthetic applications.

References

  • Vertex AI Search. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved January 7, 2026.
  • Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Retrieved January 7, 2026.
  • Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved January 7, 2026.
  • The Royal Society of Chemistry. (n.d.).
  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video). Retrieved January 7, 2026.
  • Thieme Connect. (n.d.). Synthesis of Fullerene-Fused Fluorine-Containing Lactones from the Radical Reaction ofFullerene with Fluorinated Phenylacetic Acids. Retrieved January 7, 2026.
  • Journal of Chemical Education. (n.d.). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved January 7, 2026.
  • Wikipedia. (n.d.).
  • Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved January 7, 2026.
  • The Royal Society of Chemistry. (n.d.).
  • Inventiva Pharma. (n.d.).
  • ChemicalBook. (2023, April 12). 5-FLUORO-2-METHYLPHENYLACETIC ACID | 261951-75-1. Retrieved January 7, 2026.
  • ChemicalBook. (n.d.). 4-Methylphenylacetic acid(622-47-9) 13C NMR spectrum. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 6). Background of the Hammett Equation As Observed for Isolated Molecules: Meta - and Para-Substituted Benzoic Acids | Request PDF. Retrieved January 7, 2026.
  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved January 7, 2026.
  • University of Calgary. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science | Request PDF. Retrieved January 7, 2026.
  • ChemicalBook. (n.d.). 3-Methylphenylacetic acid(621-36-3) 1H NMR spectrum. Retrieved January 7, 2026.
  • AK Scientific, Inc. (n.d.). 203314-27-6 this compound AKSci X2687. Retrieved January 7, 2026.
  • Organic Chemistry Portal. (n.d.).
  • Al-Khwarizmi Engineering Journal. (2010, June 1). Kinetic Study of Esterification Reaction. Retrieved January 7, 2026.
  • Al-Khwarizmi Engineering Journal. (2024, December 16). Kinetic Study of Esterification Reaction. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction (PDF). Retrieved January 7, 2026.
  • The Royal Society. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Retrieved January 7, 2026.
  • Fisher Scientific. (n.d.). 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online. Retrieved January 7, 2026.
  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved January 7, 2026.
  • Chemical Communications (RSC Publishing). (n.d.). Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of fluorinated haloalkynes. Retrieved January 7, 2026.
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A Comparative Guide to the FT-IR Spectrum of 2-Fluoro-5-methylphenylacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-5-methylphenylacetic acid. In the absence of a publicly available experimental spectrum for this specific compound, we will present a detailed prediction of its key spectral features based on established principles of infrared spectroscopy. To provide a robust comparative framework, we will analyze the experimental FT-IR spectra of structurally related alternatives: phenylacetic acid and 4-fluorophenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and characterization of organic molecules.

The Significance of FT-IR in Pharmaceutical Research

FT-IR spectroscopy is a cornerstone analytical technique in pharmaceutical development. Its power lies in its ability to identify functional groups within a molecule, providing a unique "fingerprint" that can confirm molecular structure, identify impurities, and study intermolecular interactions. For active pharmaceutical ingredients (APIs) like substituted phenylacetic acids, which are precursors to various drugs, FT-IR is an indispensable tool for quality control and research.

Predicted FT-IR Spectrum of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid group (-COOH), a substituted benzene ring, a carbon-fluorine bond (C-F), and a methyl group (-CH₃). Based on well-established correlation tables and spectral data of similar compounds, we can predict the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state[1].

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ )[2]. The aliphatic C-H stretches from the methylene (-CH₂) and methyl (-CH₃) groups will be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹ )[3].

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to be in the range of 1760-1690 cm⁻¹ [1][4]. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

  • C=C Stretches (Aromatic Ring): The in-ring carbon-carbon stretching vibrations of the benzene ring are expected to produce two to three bands of variable intensity in the 1600-1450 cm⁻¹ region[2][5].

  • C-F Stretch: A strong absorption due to the carbon-fluorine stretching vibration is predicted to be in the range of 1400-1100 cm⁻¹ . The exact position can vary depending on the aromatic substitution pattern.

  • C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching vibration of the carboxylic acid will likely appear as a moderate to strong band between 1320-1210 cm⁻¹ . The in-plane O-H bending will also contribute to absorption in this region and is often coupled with the C-O stretch. An out-of-plane O-H bend is expected as a broad band around 950-910 cm⁻¹ [1].

  • C-H Bends (Aromatic): Out-of-plane C-H bending vibrations of the substituted aromatic ring are expected in the 900-675 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution on the benzene ring[2][5].

Experimental FT-IR Spectra of Comparative Compounds

To understand the influence of the fluoro and methyl substituents, we will now examine the experimental FT-IR spectra of two closely related molecules: phenylacetic acid and 4-fluorophenylacetic acid.

Phenylacetic Acid

Phenylacetic acid serves as the parent compound. Its spectrum provides a baseline for the absorptions of the phenyl and acetic acid moieties without the influence of ring substituents.

4-Fluorophenylacetic Acid

This isomer of our target compound allows for the direct observation of the effect of a fluorine substituent on the phenylacetic acid core, albeit at a different position.

Comparative Analysis of Key Spectral Features

The following table summarizes the key FT-IR absorption bands for our predicted spectrum of this compound and the experimental spectra of the comparative compounds.

Vibrational Mode Phenylacetic Acid (Experimental) 4-Fluorophenylacetic Acid (Experimental) This compound (Predicted)
O-H Stretch (Carboxylic Acid) ~3000 cm⁻¹ (very broad)~3000 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)
Aromatic C-H Stretch ~3030 cm⁻¹~3050 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2930 cm⁻¹~2940 cm⁻¹2950-2850 cm⁻¹
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1710 cm⁻¹1760-1690 cm⁻¹
Aromatic C=C Stretch ~1605, 1495, 1455 cm⁻¹~1610, 1510, 1415 cm⁻¹1600-1450 cm⁻¹
C-F Stretch N/A~1220 cm⁻¹1400-1100 cm⁻¹
C-O Stretch / O-H Bend ~1300, 1210 cm⁻¹~1310, 1220 cm⁻¹1320-1210 cm⁻¹
Aromatic C-H Out-of-Plane Bend ~730, 690 cm⁻¹~830 cm⁻¹900-675 cm⁻¹

Analysis of Substituent Effects:

  • Fluorine Substitution: The presence of the electron-withdrawing fluorine atom is expected to cause a slight blue shift (to higher wavenumbers) in the C=O stretching frequency of this compound compared to phenylacetic acid. This is due to the inductive effect of the fluorine atom. The most significant difference will be the appearance of a strong C-F stretching band, which is absent in the spectrum of phenylacetic acid.

  • Methyl Substitution: The electron-donating methyl group may have a slight counteracting effect on the C=O stretching frequency. More noticeably, the presence of the methyl group will contribute to the aliphatic C-H stretching and bending vibrations.

  • Substitution Pattern: The positions of the fluoro and methyl groups on the aromatic ring will influence the pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). This region is often complex but can provide valuable structural information when compared with reference spectra of similarly substituted compounds.

Experimental Protocol for FT-IR Analysis

For the acquisition of high-quality FT-IR spectra of solid samples such as phenylacetic acids, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended due to its minimal sample preparation and high reproducibility.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the ATR crystal using a suitable solvent and a lint-free wipe.

Visualizing the FT-IR Workflow

The following diagram illustrates the general workflow for obtaining and interpreting an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Background Collect Background ATR_Crystal->Background Before Sample Collect_Spectrum Collect Sample Spectrum ATR_Crystal->Collect_Spectrum With Sample Background->Collect_Spectrum Process Process Spectrum Collect_Spectrum->Process Interpret Interpret Peaks Process->Interpret Compare Compare with References Interpret->Compare

Caption: A generalized workflow for FT-IR analysis using the ATR technique.

Conclusion

While an experimental FT-IR spectrum for this compound was not available for this guide, a detailed prediction of its key absorption bands has been presented based on fundamental principles and comparison with related compounds. The analysis of the experimental spectra of phenylacetic acid and 4-fluorophenylacetic acid provides a clear understanding of the influence of substituents on the vibrational modes of the phenylacetic acid core. This comparative approach demonstrates the power of FT-IR spectroscopy in elucidating the structure of organic molecules and serves as a valuable guide for researchers in the pharmaceutical sciences.

References

  • University of California, Davis. (n.d.). Infrared Spectroscopy of Carboxylic Acids. Chem LibreTexts.
  • ACL-LIFE. (n.d.). Ir Spectroscopy Aromatic Ring.
  • University of California, Davis. (n.d.). Infrared Spectroscopy of Aromatics. Chem LibreTexts.
  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]
  • National Institute of Standards and Technology. (n.d.). Phenylacetic acid. NIST Chemistry WebBook.
  • University of California, Davis. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Chem LibreTexts.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Fluoro-5-methylphenylacetic Acid

This compound (CAS: 203314-27-6, Molecular Formula: C₉H₉FO₂, Molecular Weight: 168.17 g/mol ) is a substituted phenylacetic acid derivative.[1][2][3] Such fluorinated aromatic carboxylic acids are significant building blocks in medicinal chemistry and materials science, often serving as key starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] The precise structural and purity profile of this molecule is paramount, as even minor impurities or isomeric variations can drastically alter the efficacy, safety, and patentability of a final product.

This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring that each analysis serves as a self-validating system for researchers, scientists, and drug development professionals.

Visualizing the Analyte: Molecular Structure

To ground our analytical discussion, let's first visualize the structure of the target molecule.

Caption: 2D structure of this compound.

Core Analytical Techniques: A Comparative Overview

A multi-faceted approach is non-negotiable for robust characterization. No single technique can provide a complete picture. The four pillars of analysis for a molecule like this are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The following table summarizes their distinct roles and capabilities in the context of analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Fourier-Transform Infrared (FTIR)
Primary Information Purity assessment, quantification, impurity profilingDefinitive structural elucidation, isomeric differentiationMolecular weight confirmation, elemental composition (HRMS)Functional group identification
Typical Sample Req. 1-10 mg (dissolved)5-20 mg (dissolved)<1 mg (dissolved or solid)<1 mg (solid or liquid)
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg to fg)Low to Moderate (µg to mg)
Analysis Type Destructive (sample is in solution and goes to waste)Non-destructive (sample can be recovered)Destructive (sample is ionized and fragmented)Non-destructive (sample can be recovered)
Key Strength Gold standard for purity and assay determinationUnambiguous confirmation of molecular structure and connectivityUnambiguous confirmation of molecular weightRapid, simple, and direct confirmation of chemical bonds
Key Limitation Does not provide definitive structural information on its ownLower sensitivity, can be complex to interpret mixturesIsomers are often indistinguishable, can suffer from matrix effectsProvides limited structural detail, not suitable for complex mixtures

The Analytical Workflow: A Synergistic Approach

The characterization process is not random but follows a logical progression. The following workflow illustrates how these techniques are synergistically employed to build a complete analytical profile of the compound.

G cluster_0 Initial Screening & Confirmation cluster_1 Definitive Structure & Purity cluster_2 Final Report Sample Sample of this compound FTIR FTIR Spectroscopy Sample->FTIR Quick functional group check MS Mass Spectrometry (EI/ESI) Sample->MS Molecular weight confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FTIR->NMR Are expected groups present? MS->NMR Is MW correct? Report Certificate of Analysis (CoA) MS->Report MW Confirmed HPLC HPLC-UV/PDA NMR->HPLC Is structure confirmed? NMR->Report Structure Confirmed HPLC->Report Purity & Identity Confirmed

Caption: Logical workflow for the comprehensive characterization of a small molecule.

Detailed Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: Reversed-phase HPLC is the method of choice for a molecule of moderate polarity like this compound.[5] A C18 column provides excellent hydrophobic retention. The critical choice is the use of an acidic mobile phase (e.g., pH 2.5-3.0). This suppresses the ionization of the carboxylic acid moiety (pKa ~4), ensuring it remains in its neutral form. This prevents peak tailing and provides a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[4][6] UV detection is ideal as the benzene ring provides strong chromophores.[5]

Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of reference standard this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same nominal concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-10 min: 50% B to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 50% B and re-equilibrate.

  • Trustworthiness (System Suitability):

    • Inject the working standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[7]

    • The tailing factor for the main peak should be < 2.0.[7]

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak relative to all other peaks in the sample chromatogram.

    • Assay (vs. Standard): Compare the peak area of the sample to the peak area of the reference standard to determine the concentration.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Causality: NMR is the most powerful technique for unambiguous structural confirmation. For this molecule, ¹H NMR will confirm the number and environment of protons, ¹³C NMR will identify all unique carbons, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. The coupling patterns between H-H, C-H, and crucially, H-F and C-F, provide definitive proof of connectivity. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):

  • ~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.0-7.3 ppm (multiplet, 3H): Aromatic protons. Their splitting will be complex due to coupling with each other and with the fluorine atom.

  • ~3.6 ppm (singlet or doublet, 2H): Methylene protons (-CH₂-). May show a small coupling to the fluorine.

  • ~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Integrate the proton signals to confirm the relative number of protons in each environment.

    • Analyze the chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule.

    • Confirm the presence of a single fluorine environment in the ¹⁹F spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight.[8] Electrospray Ionization (ESI) is a soft ionization technique suitable for this carboxylic acid, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, adding a higher level of confidence.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes using ESI.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound (MW 168.17), expect to see a peak at m/z 169.07 [M+H]⁺ or 167.05 [M-H]⁻.

    • If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical calculated mass for C₉H₉FO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group ID

Expertise & Causality: FTIR is a rapid and simple technique to confirm the presence of key functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9][10] For this molecule, the most characteristic signals will be from the carboxylic acid group (both the O-H and C=O stretches) and the C-F bond.[11]

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.[12][13]

  • Data Analysis: Identify characteristic absorption bands:

    • ~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

    • ~1600, ~1450 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1100-1300 cm⁻¹: C-F stretch.

Conclusion

The rigorous characterization of this compound is not achieved by a single "best" technique, but by the intelligent and synergistic application of orthogonal methods. HPLC provides the definitive statement on purity and concentration. NMR delivers an unassailable confirmation of the molecular structure. Mass spectrometry validates the molecular weight with high precision. Finally, FTIR offers a rapid and straightforward confirmation of the essential chemical functionalities. Together, these techniques form a robust, self-validating framework that ensures the identity, purity, and quality of this critical chemical intermediate, meeting the exacting standards of the research and pharmaceutical industries.

References

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.
  • Allfluoro pharmaceutical co .ltd. This compound,203314-27-6. [Link]
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  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • NIH National Center for Biotechnology Information. A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. [Link]
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A Comparative Guide to Fluorinated Phenylacetic Acid Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing critical properties like metabolic stability and target affinity.[1][2] Phenylacetic acids, a common motif in various bioactive compounds, provide an excellent model system to study the nuanced effects of fluorine substitution. This guide presents a comparative analysis of ortho- (2-), meta- (3-), and para- (4-) monofluorinated phenylacetic acid (FPAA) isomers. We delve into the causal relationships between the fluorine atom's position and the resulting differences in metabolic fate, protein binding, and cellular cytotoxicity. By integrating established principles with detailed, validated experimental protocols, this document serves as a practical resource for researchers aiming to rationally design and evaluate fluorinated drug candidates.

Introduction: The Strategic Role of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond (105.4 kcal/mol)—make it a powerful tool for molecular optimization.[1][2][3] Its introduction can block sites of metabolism, modulate the acidity or basicity (pKa) of nearby functional groups, and alter molecular conformation, all of which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4]

However, the benefits of fluorination are highly context-dependent. The specific position of a fluorine atom on an aromatic ring can lead to distinct biological outcomes. Positional isomers of a fluorinated compound may exhibit different reactivity, biological activity, and toxicity.[5] Understanding these differences is crucial for predicting a drug candidate's behavior in vivo. This guide uses the 2-FPAA, 3-FPAA, and 4-FPAA isomers as a case study to illustrate these principles and provide the methodologies to investigate them.

Comparative Physicochemical and Biological Properties

The position of the fluorine atom subtly alters the electronic distribution and lipophilicity of the phenylacetic acid molecule, which in turn influences its interaction with metabolic enzymes and proteins. While specific comparative experimental data for these exact isomers is sparse in publicly available literature, we can extrapolate from known principles of medicinal chemistry and provide the experimental frameworks to generate such data.

Metabolic Stability

A primary reason to introduce fluorine is to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][6] The aromatic ring of phenylacetic acid is a potential site for hydroxylation. Placing a fluorine atom on the ring can prevent this metabolic transformation at that position.

Causality: The stability of the C-F bond makes it resistant to enzymatic cleavage compared to a C-H bond.[2] The position of fluorine can also electronically influence the reactivity of the rest of the ring. For instance, the para-position (4-FPAA) is often a primary site for CYP-mediated hydroxylation in unsubstituted phenyl rings. Fluorinating this position is therefore hypothesized to significantly increase the molecule's metabolic half-life compared to the ortho- or meta- isomers.

Below is a proposed workflow for a comparative metabolic stability study.

Experimental Workflow: In Vitro Metabolic Stability

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_mics Thaw Pooled Human Liver Microsomes (HLM) on ice start_rxn Initiate Reaction: Add NADPH to HLM + FPAA mixture prep_mics->start_rxn prep_buff Prepare 100 mM Phosphate Buffer (pH 7.4) prep_buff->start_rxn prep_nadph Prepare NADPH Cofactor Solution prep_nadph->start_rxn prep_cpd Prepare 1µM solutions of 2-, 3-, and 4-FPAA prep_cpd->start_rxn time_points Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining vs. Time lcms->calc halflife Determine Half-Life (t½) and Intrinsic Clearance (Clint) calc->halflife G Drug_Free Free Drug (FPAA) Equilibrium Drug_Free->Equilibrium Active Biologically Active (Available for Target) Drug_Free->Active Protein Plasma Protein (e.g., Albumin) Protein->Equilibrium Complex Drug-Protein Complex (Bound) Inactive Biologically Inactive (Sequestered) Complex->Inactive Equilibrium->Complex

Caption: Equilibrium between free and protein-bound drug states.

Cellular Cytotoxicity

The ultimate biological effect of a compound is assessed in cellular systems. Differences in metabolic stability and protein binding can lead to varying effective concentrations of the isomers at the cellular level, potentially resulting in different cytotoxicity profiles. Furthermore, the isomers themselves might interact differently with cellular targets. For instance, some fluorinated compounds can be metabolized into toxic byproducts like fluoroacetate. [3][6] Causality: A more rapidly metabolized isomer might be cleared before it can exert a toxic effect, or it could be converted into a more toxic metabolite. Conversely, an isomer that is metabolically stable and has low protein binding would have a higher free concentration, potentially leading to greater cytotoxicity if the molecule has intrinsic cellular toxicity.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are described in detail. They include self-validating controls essential for trustworthy data.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLMs), a rich source of Phase I metabolic enzymes. [7][8]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 2-FPAA, 3-FPAA, and 4-FPAA.

  • Materials:

    • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) [9] * Test compounds (FPAA isomers), 10 mM stock in DMSO

    • Positive control compounds (e.g., Dextromethorphan, Midazolam) [7] * Ice-cold acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis.

  • Procedure:

    • Preparation: Thaw HLM vial at 37°C and immediately place on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. [8] 2. Reaction Mixture: In a 96-well plate, combine the HLM solution and the test compound to a final concentration of 1 µM. Allow to pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the NADPH regenerating system. [7] 4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold ACN with IS to terminate the reaction. [8][9] 5. Controls (Self-Validation):

      • No Cofactor Control: Run a parallel incubation for each isomer at the final time point without the NADPH system. This ensures compound loss is due to enzymatic metabolism, not chemical instability. [8] * No Microsome Control: Run an incubation without HLMs to check for non-specific binding to the plate.

    • Sample Processing: Centrifuge the terminated reaction plate to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a gold-standard method for determining the unbound fraction of a drug in plasma. [10][11][12]

  • Objective: To determine the percentage of plasma protein binding (%PPB) for each FPAA isomer.

  • Materials:

    • Equilibrium dialysis apparatus (e.g., 96-well plate-based system) with semi-permeable membranes (e.g., 12-14 kDa MWCO). [11] * Pooled human plasma.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test compounds (FPAA isomers).

  • Procedure:

    • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM.

    • Loading: Add the spiked plasma to one chamber (the plasma chamber) of the dialysis unit and an equal volume of PBS to the other chamber (the buffer chamber). [10] 3. Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached (determined in a preliminary experiment). [10][13] 4. Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

    • Matrix Matching (Self-Validation): To avoid analytical artifacts, mix the buffer sample with blank plasma and the plasma sample with PBS in the same ratio as the final samples. This ensures all samples are analyzed in an identical matrix. [13] 6. Analysis: Determine the concentration of the compound in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration [C_free].

    • The concentration in the plasma chamber represents the total drug concentration [C_total].

    • Calculate the fraction unbound: fu = [C_free] / [C_total] .

    • Calculate the percentage bound: %PPB = (1 - fu) * 100 .

Protocol 3: Cellular Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [14][15]

  • Objective: To determine the concentration at which each FPAA isomer reduces the viability of a chosen cell line by 50% (IC50).

  • Materials:

    • Human cell line (e.g., HepG2, a human liver cell line).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • MTT solution (5 mg/mL in PBS). [15] * Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Dosing: Treat the cells with a range of concentrations of each FPAA isomer (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., medium with DMSO) and a positive control for toxicity.

    • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

    • MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours. [15][16]Metabolically active cells will convert the MTT into purple formazan crystals. [17] 5. Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. 6. Measurement: Read the absorbance of the resulting purple solution on a plate reader, typically at a wavelength of 570 nm. * Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each isomer.

Data Summary and Interpretation

The data generated from the protocols above should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Metabolic Stability of FPAA Isomers

Compound Half-Life (t½, min) Intrinsic Clearance (Clint, µL/min/mg)
2-FPAA Experimental Value Experimental Value
3-FPAA Experimental Value Experimental Value
4-FPAA Experimental Value Experimental Value

| Control | Experimental Value | Experimental Value |

Table 2: Comparative Plasma Protein Binding of FPAA Isomers

Compound Fraction Unbound (fu) % Protein Bound (%PPB)
2-FPAA Experimental Value Experimental Value
3-FPAA Experimental Value Experimental Value

| 4-FPAA | Experimental Value | Experimental Value |

Table 3: Comparative Cytotoxicity of FPAA Isomers in HepG2 Cells

Compound IC50 (µM)
2-FPAA Experimental Value
3-FPAA Experimental Value

| 4-FPAA | Experimental Value |

Interpretation: By analyzing these tables, a researcher can draw direct structure-activity relationships. For example, if 4-FPAA shows a significantly longer half-life than the other isomers, it supports the hypothesis that blocking the para-position is an effective strategy to prevent metabolic hydroxylation. If the isomers show marked differences in protein binding, this can be correlated with their structural and electronic properties. Finally, any differences in cytotoxicity can be interpreted in the context of their metabolic stability and protein binding, providing a holistic view of their biological behavior.

Conclusion

The positional isomerism of fluorine on a phenylacetic acid scaffold provides a compelling model for understanding the nuanced effects of this unique element in medicinal chemistry. As demonstrated, the seemingly minor shift of a fluorine atom from the ortho- to meta- to para-position can be hypothesized to have significant consequences for a molecule's interaction with biological systems. The experimental protocols detailed in this guide provide a robust, validated framework for researchers to quantify these differences in metabolic stability, protein binding, and cytotoxicity. By systematically generating and analyzing such comparative data, drug development professionals can move beyond intuition and make informed, rational decisions in the design of safer and more effective fluorinated therapeutics.

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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis and rigorous spectroscopic validation of 2-Fluoro-5-methylphenylacetic acid, a valuable building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of methods to explain the causal logic behind the synthetic strategy and the interpretation of analytical data. Our objective is to present a self-validating workflow, ensuring the unambiguous confirmation of the target molecule's identity and purity.

Strategic Approach to Synthesis: The Willgerodt-Kindler Reaction

For the conversion of an aryl alkyl ketone to a terminal carboxylic acid, the Willgerodt-Kindler reaction stands out as a robust and reliable choice.[1][2] We select this pathway for the synthesis of this compound from the readily available starting material, 2'-Fluoro-5'-methylacetophenone.

The reaction proceeds in two main stages: first, the formation of a thioamide intermediate (the Kindler modification), followed by hydrolysis to the desired carboxylic acid. The elegance of this reaction lies in its ability to effect a formal oxidation and rearrangement of the acetyl group to the end of the alkyl chain.[1][2][3]

Plausible Synthetic Protocol: Willgerodt-Kindler Reaction
  • Step 1: Thioamide Formation. In a round-bottom flask equipped with a reflux condenser, combine 2'-Fluoro-5'-methylacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents). The mixture is heated to reflux (typically around 130-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Causality: Morpholine acts as both a reagent and a solvent. It first forms an enamine with the acetophenone. This enamine is nucleophilic and attacks elemental sulfur. A series of rearrangements, driven by the formation of stable intermediates, ultimately leads to the phenylthioacetomorpholide.[1]

  • Step 2: Hydrolysis. After cooling, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a solution of aqueous sodium hydroxide (e.g., 20% w/v) and heating at reflux for 8-12 hours until the thioamide is fully consumed (monitored by TLC).

  • Step 3: Work-up and Isolation. Upon cooling, the basic solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then carefully acidified with concentrated hydrochloric acid (HCl) until a pH of ~2 is reached, leading to the precipitation of the crude this compound.

  • Step 4: Purification. The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity material, recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) is recommended. The final product should be a white to off-white solid.[4]

The Core of Confirmation: A Multi-Technique Spectral Validation Workflow

The identity and purity of the synthesized this compound must be unequivocally confirmed. A single analytical technique is insufficient; therefore, we employ a suite of spectroscopic methods. The following sections detail the expected spectral data for a successfully synthesized sample.

G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation S1 Willgerodt-Kindler Reaction (2'-Fluoro-5'-methylacetophenone) S2 Hydrolysis S1->S2 S3 Acidification & Precipitation S2->S3 S4 Recrystallization S3->S4 V1 ¹H NMR S4->V1 Purified Product V2 ¹³C NMR S4->V2 Purified Product V3 IR Spectroscopy S4->V3 Purified Product V4 Mass Spectrometry S4->V4 Purified Product Final Confirmed Structure: This compound V1->Final V2->Final V3->Final V4->Final

Caption: Synthesis and Validation Workflow Diagram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a detailed map of the proton environments within the molecule. For this compound, we expect to see distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic carboxylic acid proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale & Key Insights
-COOH~11-12Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its presence is a strong indicator of the carboxylic acid group.
Aromatic H (H6)~7.15-7.25Doublet of Doublets (dd)1HThis proton is ortho to the fluorine, resulting in a large ³J(H-F) coupling, and ortho to H4, giving a ³J(H-H) coupling.
Aromatic H (H4)~7.00-7.10Doublet of Doublets (dd)1HCoupled to H6 (³J(H-H)) and H3 (⁴J(H-H)), this signal confirms the substitution pattern.
Aromatic H (H3)~6.90-7.00Triplet or Doublet of Doublets (t or dd)1HCoupled to the adjacent fluorine (⁴J(H-F)) and proton H4 (⁴J(H-H)). The splitting pattern is diagnostic.
Benzylic -CH₂-~3.65Singlet2HThese protons are adjacent to both the aromatic ring and the carbonyl group, placing their chemical shift in this characteristic region. The singlet nature indicates no adjacent protons.
Methyl -CH₃~2.30Singlet3HThe methyl group protons on the aromatic ring appear as a singlet in a typical chemical shift range.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which provides definitive evidence for the position of the fluorine atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (J, Hz) Rationale & Key Insights
Carbonyl (-C =O)~175-178-The deshielded nature of the carbonyl carbon places its signal far downfield.
Aromatic C -F (C2)~160-163¹J(C-F) ≈ 245 Hz (Large Doublet)The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield. This is a primary validation point.
Aromatic C -CH₃ (C5)~138-140⁴J(C-F) ≈ 3-4 Hz (Small Doublet)A smaller, four-bond coupling to fluorine is expected.
Aromatic C -H (C6)~131-133²J(C-F) ≈ 8-10 Hz (Doublet)A two-bond coupling to fluorine helps in assigning this aromatic carbon.
Aromatic C -H (C4)~128-130³J(C-F) ≈ 5-6 Hz (Doublet)A three-bond coupling to fluorine is anticipated for this carbon.
Aromatic C -CH₂ (C1)~125-127²J(C-F) ≈ 20-25 Hz (Doublet)The ipso-carbon attached to the acetic acid moiety will show a significant two-bond coupling to fluorine.
Aromatic C -H (C3)~115-117²J(C-F) ≈ 20-25 Hz (Doublet)This carbon is ortho to the fluorine, resulting in a characteristic two-bond coupling.
Benzylic -C H₂-~40-42-The methylene carbon signal appears in this region, consistent with its position between an aromatic ring and a carbonyl group.
Methyl -C H₃~20-22-The signal for the methyl carbon attached to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Significance for Validation
2500-3300O-H stretch (Carboxylic Acid)Very Broad, StrongThe hallmark of a carboxylic acid, this broad absorption is due to intermolecular hydrogen bonding. Its presence is a primary confirmation of successful hydrolysis.[5]
~1700-1720C=O stretch (Carboxylic Acid)Strong, SharpThis intense absorption confirms the presence of the carbonyl group. Its position indicates a dimerized, aromatic-conjugated acid.[5]
~1200-1300C-O stretchStrongAssociated with the carboxylic acid C-O single bond.
~1080-1120C-F stretchStrongA strong absorption in this region is indicative of the aryl-fluoride bond, confirming the presence of fluorine.
3000-3100Aromatic C-H stretchMedium to WeakConfirms the presence of the aromatic ring.
1450-1600Aromatic C=C stretchMedium (multiple bands)Further evidence for the aromatic backbone of the molecule.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₉H₉FO₂), the exact mass is 168.0586 g/mol .

m/z Value Proposed Fragment Interpretation & Significance
168[M]⁺Molecular Ion Peak. The presence of this peak confirms the molecular weight of the target compound.
123[M - COOH]⁺Loss of Carboxyl Group. A very common and expected fragmentation for carboxylic acids, representing the loss of a neutral radical of mass 45. This fragment corresponds to the 2-fluoro-5-methylbenzyl cation.
95[C₇H₇F]⁺ - H₂Benzylic Fragment. Further fragmentation of the m/z 123 ion can lead to this species, characteristic of a tolyl-type structure.

Differentiating Product from Starting Material

A critical aspect of validation is confirming the complete conversion of the starting material, 2'-Fluoro-5'-methylacetophenone. A comparison of their respective spectra highlights the power of these analytical techniques.

Spectroscopic Feature 2'-Fluoro-5'-methylacetophenone (Starting Material) This compound (Product)
¹H NMR Presence of a sharp singlet for -COCH₃ at ~2.6 ppm. Absence of a -CH₂- signal and no broad -COOH signal.Absence of the -COCH₃ singlet. Appearance of a -CH₂- singlet at ~3.65 ppm and a broad -COOH signal at ~11-12 ppm.
IR Spectroscopy Strong, sharp C=O stretch for a ketone at ~1680-1690 cm⁻¹. No broad O-H stretch.Strong, sharp C=O stretch for a carboxylic acid at ~1700-1720 cm⁻¹. Presence of a very broad O-H stretch from 2500-3300 cm⁻¹.
Mass Spectrometry Molecular ion [M]⁺ at m/z = 152.Molecular ion [M]⁺ at m/z = 168.

This comparative analysis provides an unambiguous method to monitor reaction progress and confirm the purity of the final isolated product. By adhering to this comprehensive validation workflow, researchers can proceed with confidence in the identity and quality of their synthesized this compound.

References

  • AK Scientific, Inc. (2026).
  • Wikipedia. (2023). Willgerodt rearrangement.
  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
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  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (2023). Organic Chemistry - Spectroscopy of Carboxylic Acids and Nitriles.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Fluoro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-5-methylphenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical handling.

Understanding the Compound: Hazard Profile of this compound

Based on these related compounds, this compound should be handled as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritantH319: Causes serious eye irritation[1]Safety glasses with side shields or chemical goggles
Respiratory IrritantH335: May cause respiratory irritation[1]Use in a well-ventilated area or with a fume hood
The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that this compound waste is managed safely and in accordance with regulatory requirements.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B Characterize as Halogenated Organic Acid C Step 3: Select Appropriate Waste Container B->C Isolate from incompatible materials D Step 4: Proper Labeling of Container C->D Ensure container is chemically resistant & sealable E Step 5: Temporary Storage in Satellite Accumulation Area (SAA) D->E Label with 'Hazardous Waste' and contents F Step 6: Arrange for Professional Disposal E->F Store securely until pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Characterization

The first crucial step is to correctly identify the waste. This compound is a halogenated organic compound.[2] This classification is critical as it dictates the specific disposal pathway required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Step 2: Segregation of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4]

  • Halogenated vs. Non-Halogenated: Waste containing this compound must be collected in a designated "halogenated organic waste" container, separate from non-halogenated organic solvents.[2][5] Mixing these waste streams can complicate the disposal process and increase costs, as halogenated wastes require specific incineration methods.[2][6]

  • Acids vs. Bases: Do not mix acidic waste with basic waste in the same container to avoid violent neutralization reactions.[4][7]

  • Oxidizers: Keep this waste stream separate from strong oxidizing agents.

Step 3: Select Appropriate Waste Container

The choice of waste container is vital for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is compatible with the chemical. For acidic waste, avoid metal containers.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[8] The container must be kept closed except when adding waste.[5]

Step 4: Proper Labeling of the Container

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[9] The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[9][10]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • An indication of the hazards (e.g., "Irritant," "Corrosive").[10]

  • The accumulation start date (this is added when the first drop of waste is put into the container in a Central Accumulation Area, not a Satellite Accumulation Area).[10]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][9][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Volume Limits: Up to 55 gallons of a single hazardous waste stream can be accumulated in an SAA.[9][11]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[4] Partially filled containers can remain in the SAA for up to one year.[4]

Step 6: Arrange for Professional Disposal

Disposal of this compound must be conducted through an approved hazardous waste disposal facility.[1][12]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste vendors.

  • Documentation: Complete any required waste pickup forms, ensuring that the chemical composition of the waste is accurately described.[8]

Spill and Decontamination Procedures

In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and environmental contamination.

Protocol for Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[13]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill. For an acidic compound, a neutralizer such as sodium bicarbonate or a commercial acid neutralizer should be applied, starting from the outside of the spill and working inwards.[14]

  • Clean the Area: Once the spill is absorbed and neutralized, collect the material using non-sparking tools and place it in a designated hazardous waste container.[14]

  • Decontaminate the Surface: Clean the affected area with soap and water.[14]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[14]

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment as scientists to safety, environmental stewardship, and regulatory compliance. By adhering to these guidelines, we ensure that our innovative work in the laboratory does not come at the cost of personal or environmental health.

References

  • American Laboratory. (2020). Managing Hazardous Chemical Waste in the Lab.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.

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Navigating the Handling of 2-Fluoro-5-methylphenylacetic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Fluoro-5-methylphenylacetic acid. Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Risks: Hazard Profile of this compound

This compound and structurally similar compounds are classified as irritants.[1][2] The primary hazards associated with this solid, crystalline compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.

Core Principles of Protection: Selecting the Appropriate PPE

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed. The following table outlines the minimum PPE requirements for handling this compound in common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or gogglesNitrile or other chemically resistant glovesLaboratory coatRecommended to be performed in a chemical fume hood to minimize inhalation risk. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is advised.
Performing reactions and work-up Safety glasses with side shields or gogglesNitrile or other chemically resistant glovesLaboratory coatWork should be conducted in a well-ventilated area, preferably a chemical fume hood.
Handling spills Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coveralls over a laboratory coatA NIOSH-approved respirator with particulate filters is essential.

A Step-by-Step Guide to PPE Usage and Disposal

Adherence to proper procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Select the appropriate chemically resistant gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the laboratory coat are tucked inside the gloves.

Doffing PPE: A Contamination-Conscious Procedure
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Body Protection: Unbutton the laboratory coat and remove it by folding it inward, containing any potential contaminants.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.

  • Respiratory Protection (if used): Remove the respirator without touching the front of the device.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, should be placed in a designated, labeled hazardous waste container.[1] Non-disposable items, such as safety glasses and respirators, must be decontaminated according to your institution's safety protocols.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and procedural flow for utilizing PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Based on Risk Assess_Task->Select_PPE Don_PPE Don PPE in Correct Sequence Select_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Using Safe Technique Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated PPE in Designated Waste Doff_PPE->Dispose_Waste Decontaminate Decontaminate Reusable PPE Doff_PPE->Decontaminate Hand_Hygiene Perform Final Hand Hygiene Dispose_Waste->Hand_Hygiene Decontaminate->Hand_Hygiene

Caption: A workflow diagram illustrating the key stages of PPE selection, use, and disposal.

By integrating these detailed protocols and understanding the rationale behind them, you can significantly enhance the safety and efficacy of your research involving this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.